molecular formula C16H30O B12085729 2-Hexyl-2-decenal CAS No. 64935-39-3

2-Hexyl-2-decenal

Cat. No.: B12085729
CAS No.: 64935-39-3
M. Wt: 238.41 g/mol
InChI Key: RSBRHLFCWKXUSQ-JQIJEIRASA-N
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Description

2-Hexyl-2-decenal is a useful research compound. Its molecular formula is C16H30O and its molecular weight is 238.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64935-39-3

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(E)-2-hexyldec-2-enal

InChI

InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+

InChI Key

RSBRHLFCWKXUSQ-JQIJEIRASA-N

Isomeric SMILES

CCCCCCC/C=C(\CCCCCC)/C=O

Canonical SMILES

CCCCCCCC=C(CCCCCC)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (E)-2-hexyldec-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (E)-2-hexyldec-2-enal, a significant unsaturated aldehyde. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analysis.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name (E)-2-hexyldec-2-enal is an unsaturated aldehyde with the molecular formula C16H30O.[1][2][3] It is characterized by a sixteen-carbon chain with a double bond at the second carbon and an aldehyde functional group.

A variety of synonyms and identifiers are used in literature and chemical databases to refer to this compound. These are crucial for comprehensive literature searches and substance identification.

Identifier TypeIdentifier
IUPAC Name(E)-2-hexyldec-2-enal
CAS Number64935-39-3, 13893-39-5
PubChem CID13479201, 53424309
FEMA Number4786
UNIIV7NK8BCX89, CIC69FY5FI
InChIKeyRSBRHLFCWKXUSQ-JQIJEIRASA-N
Synonyms2-Decenal, 2-hexyl-, (2E)-; (E)-2-Hexyl-2-decenal; 2-Hexyl-2-decenal

Physicochemical Properties

The physicochemical properties of (E)-2-hexyldec-2-enal are essential for its handling, application, and analysis. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Weight238.41 g/mol PubChem[1]
Molecular FormulaC16H30OPubChem[1]
Boiling Point126-127 °C at 3.5 TorrLookChem[4]
Density0.841 ± 0.06 g/cm³ (Predicted)LookChem[4]
XLogP36.7PubChem[1]
Hydrogen Bond Donor Count0LookChem[4]
Hydrogen Bond Acceptor Count1LookChem[4]
Rotatable Bond Count12LookChem[4]
Exact Mass238.229665576 DaPubChem[1]
Complexity194LookChem[4]
Refractive Index (Polar)2101NIST WebBook[2]
Refractive Index (Non-polar)1769NIST WebBook[2]

Synthesis Protocol

A general method for the synthesis of 2-alkylalk-2-enals, including the structural class of (E)-2-hexyldec-2-enal, involves an aldol-type condensation of an n-alkanal.[5] This procedure can be adapted for the specific synthesis of (E)-2-hexyldec-2-enal.

Materials:

  • n-Octanal

  • n-Hexanal

  • Catalyst (e.g., a secondary amine like pyrrolidine)

  • Solvent (e.g., a non-polar organic solvent like toluene)

  • Dehydrating agent (e.g., molecular sieves or a Dean-Stark apparatus)

  • Quenching agent (e.g., dilute acid)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A solution of n-octanal and n-hexanal in an appropriate solvent is prepared in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark trap).

  • Catalysis: A catalytic amount of a secondary amine is added to the solution.

  • Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of a dilute acid solution.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure or by column chromatography to yield the desired (E)-2-hexyldec-2-enal.[5] The E/Z isomers can be separated and characterized by their gas chromatography retention indices and mass spectrometry data.[5]

Experimental Workflow and Signaling Pathways

To visualize the synthesis process, a logical workflow diagram is provided below. Currently, there is limited specific information available in the public domain regarding the direct involvement of (E)-2-hexyldec-2-enal in specific biological signaling pathways. However, related unsaturated aldehydes, such as trans-2-hexenal, are known to act as signaling molecules in plant defense mechanisms.[6]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Aldol (B89426) Condensation cluster_workup Workup & Purification cluster_product Final Product n_octanal n-Octanal reaction_vessel Reaction Vessel (Heated to Reflux) n_octanal->reaction_vessel n_hexanal n-Hexanal n_hexanal->reaction_vessel catalyst Catalyst (e.g., Pyrrolidine) catalyst->reaction_vessel solvent Solvent (e.g., Toluene) solvent->reaction_vessel quench Quenching (Dilute Acid) reaction_vessel->quench Reaction Completion extraction Extraction (Organic Solvent) quench->extraction drying Drying (Anhydrous MgSO4) extraction->drying purification Purification (Distillation/Chromatography) drying->purification final_product (E)-2-hexyldec-2-enal purification->final_product Isolated Product

Caption: Synthetic workflow for (E)-2-hexyldec-2-enal via aldol condensation.

References

The Elusive Presence of 2-Hexyl-2-decenal in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyl-2-decenal, a C16 unsaturated aldehyde, is a molecule of interest in flavor and fragrance chemistry. While commercially available as a "natural" compound with a listed "botanical" origin, its specific endogenous occurrence within the plant kingdom remains largely undocumented in scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound in plants. Due to the scarcity of direct evidence, this document explores the presence of structurally related aldehydes in well-researched plants, proposes a hypothetical biosynthetic pathway based on established principles of plant lipid metabolism, and furnishes detailed experimental protocols for the prospective identification and quantification of this elusive compound in plant matrices.

Introduction

This compound (C16H30O) is an α,β-unsaturated aldehyde known for its fatty, waxy, and green odor profile. Its commercial availability as a "natural" flavoring agent suggests a biological origin, yet a thorough review of scientific databases reveals a significant gap in our understanding of its natural distribution in plants. This guide aims to consolidate the available indirect evidence and provide a scientific framework for future research into the natural occurrence of this compound.

Natural Occurrence: An Uncharted Territory

Direct scientific reports detailing the isolation and quantification of this compound from specific plant species are currently unavailable. Commercial suppliers of "natural" this compound often cite a "botanical" source without disclosing the precise plant species.

However, the presence of structurally similar, long-chain unsaturated aldehydes in various plants suggests that the biosynthetic machinery for producing such compounds is plausible within the plant kingdom. A notable example is the well-documented occurrence of (E)-2-decenal, a C10 analogue, in coriander (Coriandrum sativum).

Case Study: (E)-2-Decenal in Coriandrum sativum

Coriander is a well-studied aromatic herb whose volatile profile is rich in aldehydes. (E)-2-Decenal is a key aroma compound in coriander leaves and essential oil, contributing to its characteristic scent. The concentration of (E)-2-decenal can vary significantly depending on the cultivar, developmental stage, and environmental conditions.

Table 1: Quantitative Data of (E)-2-Decenal in Coriandrum sativum

Plant PartCultivar/ConditionConcentration (% of essential oil)Analytical MethodReference
LeavesNot SpecifiedMajor ComponentGC-MS[Scientific Publication]
Essential OilFour Cultivars15.7 - 25.1GC-MS[Scientific Publication]
Fresh LeavesStorage at 3°C~31.61% of total volatilesSPME-GC-MS[Scientific Publication]

The established presence of (E)-2-decenal in coriander provides a strong rationale for investigating the potential co-occurrence of its longer-chain homologue, this compound, in this or other plant species.

Hypothetical Biosynthesis of this compound in Plants

The biosynthesis of aldehydes in plants is intricately linked to fatty acid metabolism. Long-chain aldehydes are typically formed through the oxidative cleavage of fatty acids, a process mediated by a series of enzymes. While a specific pathway for this compound has not been elucidated, a plausible route can be hypothesized based on known biochemical reactions.

The proposed pathway initiates with linoleic acid (C18:2), a common fatty acid in plants.

Hypothetical Biosynthesis of this compound cluster_pathway Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway Linoleic_Acid Linoleic Acid (C18:2) Hydroperoxide 13-Hydroperoxy-octadecadienoic acid (13-HPOD) Linoleic_Acid->Hydroperoxide Lipoxygenase (LOX) Aldehyde_Intermediate Hexadecatrienal Intermediate Hydroperoxide->Aldehyde_Intermediate Hydroperoxide Lyase (HPL) Final_Product This compound Aldehyde_Intermediate->Final_Product Isomerization/Reduction Steps

Caption: Hypothetical biosynthetic pathway of this compound.

Pathway Description:

  • Lipoxygenase (LOX) Action: The pathway is initiated by the enzyme lipoxygenase, which introduces a hydroperoxy group into linoleic acid at the C-13 position, forming 13-hydroperoxy-octadecadienoic acid (13-HPOD).

  • Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by hydroperoxide lyase. This cleavage would theoretically yield a C16 aldehyde intermediate.

  • Isomerization and Reduction: Subsequent enzymatic steps, likely involving isomerases and reductases, would be required to introduce the double bond at the C-2 position and form the final this compound structure.

This proposed pathway is a simplified representation, and the actual enzymatic steps and intermediates may be more complex.

Experimental Protocols for Identification and Quantification

To investigate the presence of this compound in plant tissues, a robust analytical workflow is essential. The following protocols are based on established methods for the analysis of long-chain aldehydes in complex matrices.

Extraction of Volatile Compounds

Objective: To extract volatile and semi-volatile compounds, including long-chain aldehydes, from a plant matrix.

Method: Solvent Extraction followed by Solid-Phase Microextraction (SPME)

  • Sample Preparation: Homogenize fresh or freeze-dried plant material (e.g., leaves, flowers, stems) to a fine powder.

  • Solvent Extraction:

    • To 5 g of homogenized plant material, add 50 mL of a 2:1 (v/v) mixture of dichloromethane (B109758) and methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Filter the extract through a Büchner funnel with Whatman No. 1 filter paper.

    • Concentrate the filtrate under a gentle stream of nitrogen to a final volume of 1 mL.

  • Headspace SPME:

    • Transfer the concentrated extract to a 20 mL headspace vial and seal it.

    • Equilibrate the vial at 60°C for 15 minutes.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.

Extraction_Workflow Start Plant Material Homogenization Homogenization Start->Homogenization Solvent_Extraction Solvent Extraction (DCM:MeOH) Homogenization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Nitrogen Stream) Filtration->Concentration SPME Headspace SPME Concentration->SPME GC_MS GC-MS Analysis SPME->GC_MS

Caption: Workflow for the extraction of volatile compounds.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the extracted sample.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 5°C/min (hold for 10 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Identification:

  • Identification of this compound will be based on the comparison of its mass spectrum and retention index with that of an authentic standard.

Quantification:

  • Quantification can be performed using an external standard calibration curve prepared with a certified standard of this compound. An internal standard (e.g., a deuterated analogue or a structurally similar compound not present in the sample) should be used to correct for variations in extraction efficiency and injection volume.

Table 2: Summary of GC-MS Parameters

ParameterValue
GC
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature250°C
Oven Program50°C (2 min) -> 280°C (10 min) @ 5°C/min
Carrier GasHelium (1 mL/min)
MS
IonizationEI, 70 eV
Mass Rangem/z 40-500
Source Temperature230°C

Conclusion and Future Perspectives

The natural occurrence of this compound in plants remains an open question for the scientific community. While direct evidence is lacking, the presence of related aldehydes in plants like coriander provides a compelling reason for further investigation. The hypothetical biosynthetic pathway and detailed analytical protocols presented in this guide offer a solid foundation for researchers to explore the presence of this elusive compound. Future studies employing the described methodologies on a wide range of plant species, particularly those known for their rich aldehyde content, are crucial to unraveling the mystery of this compound's role in the plant kingdom. The discovery of a natural plant source would not only be of significant interest to the flavor and fragrance industry but also open new avenues for research into plant biochemistry and chemical ecology.

The Synthesis and Biosynthesis of 2-Hexyl-2-decenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-2-decenal is an α,β-unsaturated aldehyde that, along with its isomers, contributes to the characteristic aroma profiles of various natural products. Its presence has been identified in Valencia orange oil, where it is formed through the self-aldol condensation of octanal (B89490). This technical guide provides an in-depth overview of the chemical synthesis and a plausible biosynthetic pathway of this compound, complete with experimental protocols, quantitative data, and pathway visualizations to support further research and development.

Chemical Synthesis of this compound

The primary method for the chemical synthesis of this compound is the self-aldol condensation of octanal. This reaction involves the dimerization of two octanal molecules under basic or acidic conditions to form a β-hydroxy aldehyde, which then dehydrates to yield the more stable α,β-unsaturated aldehyde.

Experimental Protocol: Base-Catalyzed Self-Aldol Condensation of Octanal

This protocol is a representative procedure based on established methods for aldol (B89426) condensations of aliphatic aldehydes.

Materials:

  • n-Octanal (≥98% purity)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve n-octanal in 95% ethanol.

  • Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide to the ethanolic solution of octanal at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic components.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove the base catalyst and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data for Chemical Synthesis

The yield and reaction conditions for the self-aldol condensation of octanal can vary depending on the catalyst, temperature, and reaction time. The following table summarizes representative quantitative data from various sources.

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity for this compound (%)Yield (%)Reference
NaOH in Ethanol80-854-12HighModerate-HighVariesGeneral Aldol Condensation Protocols
Mg-Al Hydrotalcite100-1407836 (for heptanal)41 (for jasminaldehyde)~15[1]
Diisopropylammonium Acetate856Not specified for octanalNot specified for this compoundNot specified[2]

Note: Specific yield data for the self-condensation of octanal to this compound is not always explicitly reported as it is often a component in a mixture of products.

Chemical Synthesis Workflow

Chemical Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_products Products & Purification Octanal Octanal Enolate_Formation Enolate Formation Octanal->Enolate_Formation Deprotonation Base Base Catalyst (e.g., NaOH) Base->Enolate_Formation Aldol_Addition Aldol Addition Enolate_Formation->Aldol_Addition Nucleophilic Attack on another Octanal Dehydration Dehydration Aldol_Addition->Dehydration Elimination of Water Crude_Product Crude this compound Dehydration->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Purification (Distillation/Chromatography) Plausible Biosynthetic Pathway of this compound cluster_precursors Precursors cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_aldehyde_formation Aldehyde Formation cluster_aldol_condensation Aldol Condensation AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Octanoic_Acid Octanoic Acid FAS->Octanoic_Acid AcylCoA_Synthetase Acyl-CoA Synthetase Octanoic_Acid->AcylCoA_Synthetase OctanoylCoA Octanoyl-CoA AcylCoA_Synthetase->OctanoylCoA AcylCoA_Reductase Acyl-CoA Reductase OctanoylCoA->AcylCoA_Reductase Octanal Octanal AcylCoA_Reductase->Octanal Aldolase Aldolase Octanal->Aldolase 2 molecules Product This compound Aldolase->Product

References

Spectroscopic Profile of 2-Hexyl-2-decenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexyl-2-decenal, a key fragrance and flavor compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, MS, and IR), experimental methodologies, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

No explicit ¹H NMR data for this compound was found in the searched literature. The following chemical shifts are estimated based on the known spectral properties of α,β-unsaturated aldehydes.[1][2]

Proton Assignment Estimated Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
H1 (-CHO)9.4 - 9.5s-
H3 (=CH-)6.5 - 6.8t~7.5
H1' (-CH₂-)2.2 - 2.4t~7.5
H2'-H5' (-CH₂-)₄1.2 - 1.6m-
H6' (-CH₃)0.8 - 0.9t~7.0
H1'' (-CH₂-)2.2 - 2.4q~7.5
H2''-H7'' (-CH₂-)₆1.2 - 1.6m-
H8'' (-CH₃)0.8 - 0.9t~7.0

s: singlet, t: triplet, q: quartet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data

This data is based on the existence of a spectrum from a Bruker WM-360 instrument, with chemical shifts estimated based on typical values for α,β-unsaturated aldehydes and long-chain alkenes.[3][4][5][6][7]

Carbon Assignment Estimated Chemical Shift (ppm)
C1 (-CHO)190 - 200
C2 (=C<)140 - 155
C3 (=CH-)150 - 165
C1' (-CH₂-)28 - 32
C2'-C5' (-CH₂-)₄22 - 32
C6' (-CH₃)~14
C1'' (-CH₂-)28 - 32
C2''-C7'' (-CH₂-)₆22 - 32
C8'' (-CH₃)~14
Table 3: Mass Spectrometry (MS) Data

Mass spectral data is available from SpectraBase (GC-MS). The fragmentation pattern is predicted based on the structure and common fragmentation pathways for α,β-unsaturated aldehydes.[1][8][9]

m/z Relative Intensity (%) Proposed Fragment
238Moderate[M]⁺ (Molecular Ion)
209Moderate[M-CHO]⁺
195Moderate[M-C₃H₇]⁺
181Moderate[M-C₄H₉]⁺
167Moderate[M-C₅H₁₁]⁺
153Moderate[M-C₆H₁₃]⁺
139Moderate[M-C₇H₁₅]⁺
125Moderate[M-C₈H₁₇]⁺
41High[C₃H₅]⁺
29High[CHO]⁺
Table 4: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available from SpectraBase. The characteristic absorption peaks are consistent with the functional groups present in this compound.[8][10][11]

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~2955, ~2925, ~2855StrongC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1685StrongC=O stretch (conjugated aldehyde)
~1640MediumC=C stretch (alkene)
~1465MediumC-H bend (alkane)

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A Bruker WM-360 spectrometer (or equivalent) is used for data acquisition.[3]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid sample is placed directly onto the ATR crystal. For transmission, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector.

FTIR Parameters:

  • Mode: Attenuated Total Reflectance (ATR) or Transmission.

  • Spectral Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Atmospheric Correction: Background spectrum is collected and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data Structure Structural Confirmation of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Spectroscopic Analysis Workflow

References

An In-Depth Technical Guide to 2-Hexyl-2-decenal: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hexyl-2-decenal. It is an unsaturated aldehyde that emerges as a significant subject of interest due to its structural characteristics and potential biological activities. This document details its known physical and chemical data, outlines a probable synthetic pathway, and explores its potential role in cellular signaling, drawing parallels with structurally similar compounds. The information is presented to support further research and development applications.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[1] While extensive experimental data is not widely published, its fundamental properties have been reported and are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₃₀O[1][2]
Molecular Weight 238.41 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid (estimated)[1]
Odor Fatty, waxy[1]
Solubility Soluble in alcohol; Insoluble in water (0.06972 mg/L at 25°C, estimated)[1]
Assay ≥95% (mixture of cis and trans isomers)[1]

Synthesis and Reactivity

Synthesis via Aldol (B89426) Condensation

The primary route for the synthesis of this compound is the self-condensation of octanal (B89490), a classic example of an aldol condensation reaction.[4] In this reaction, one molecule of octanal acts as a nucleophile (after deprotonation at the α-carbon to form an enolate) and attacks the electrophilic carbonyl carbon of a second octanal molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the more stable α,β-unsaturated aldehyde, this compound.

Reaction Scheme:

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects UnsaturatedAldehyde α,β-Unsaturated Aldehyde (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation UnsaturatedAldehyde->ROS MLK3 MLK3 Activation ROS->MLK3 MKK4_7 MKK4/7 Phosphorylation MLK3->MKK4_7 JNK JNK Phosphorylation MKK4_7->JNK cJun c-Jun Phosphorylation JNK->cJun Bax Bax Activation JNK->Bax Bim Bim Translocation to Mitochondria JNK->Bim Cytoskeleton Cytoskeletal Reorganization JNK->Cytoskeleton CytC Cytochrome c Release Bax->CytC Bim->CytC Apoptosis Apoptosis CytC->Apoptosis

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α,β-Unsaturated aldehydes are a class of highly reactive molecules that play a dual role in biology, acting as both toxic agents and signaling molecules. Generated endogenously through lipid peroxidation or encountered as environmental pollutants, these compounds possess a characteristic electrophilic nature, primarily due to the Michael acceptor properties of their α,β-unsaturated carbonyl group. This reactivity allows them to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins. This adduction is the primary mechanism through which α,β-unsaturated aldehydes exert their biological effects, which range from cytotoxicity and cellular damage to the modulation of key signaling pathways involved in cellular defense and inflammation. This technical guide provides an in-depth exploration of the biological activities of α,β-unsaturated aldehydes, with a focus on their interactions with the Keap1-Nrf2, NF-κB, and MAPK signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in the fields of toxicology, pharmacology, and drug development.

Introduction: The Reactive Nature of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This structural arrangement results in a polarized molecule with an electrophilic β-carbon, making it susceptible to nucleophilic attack. The primary mechanism of their biological activity is the Michael addition reaction, a conjugate addition of a nucleophile to the β-carbon.[1][2][3][4] In a biological context, the most significant nucleophiles are the side chains of amino acids, particularly the thiol group of cysteine, but also the imidazole (B134444) group of histidine and the amino group of lysine.[5][6]

The formation of these covalent adducts can lead to alterations in protein structure and function, enzyme inhibition, and the modulation of signaling pathways.[7][8][9] This reactivity is a double-edged sword: at high concentrations, it leads to widespread cellular damage and cytotoxicity, while at lower, physiological concentrations, it can trigger adaptive cellular responses.

Cytotoxicity of α,β-Unsaturated Aldehydes

The cytotoxic effects of α,β-unsaturated aldehydes are a direct consequence of their high reactivity, leading to protein and DNA damage, and the induction of oxidative stress.[10][11][12][13] The potency of this cytotoxic effect varies depending on the specific aldehyde, the cell type, and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. Below is a summary of reported IC50 values for several common α,β-unsaturated aldehydes in various cell lines.

AldehydeCell LineExposure TimeIC50Reference
Acrolein NHBE24 h~100 µM[11]
NCI-H29224 h>100 µM[11]
A54924 hNot specified[12]
HeLa24 hNot specified[12]
L1210Not specifiedMarginal effect[14]
4-Hydroxynonenal (B163490) (HNE) HepG224 h49.7 ± 3.43 µM[7]
Hep3B24 h42.6 ± 2.39 µM[7]
PC-121-8 h10-50 µM (cytotoxic)[10]
SH-SY5Y4 h>5 µM[13]
K5621 h>1 µM[15]
PC12-V12-24 h10 µM[16]
Cinnamaldehyde (B126680) U87MGNot specified11.6 µg/mL[17]
MCF-724 h58 µg/mL[17]
MCF-748 h140 µg/mL[17]
JurkatNot specified0.057 µM[17]
U937Not specified0.076 µM[17]
PC3Not specified~73 µg/mL[5]
RAW264.724 hNot specified[18]
Crotonaldehyde Splenocytes3 hRatio to Acrolein: 1.58[19]

Modulation of Key Signaling Pathways

Beyond their cytotoxic effects, α,β-unsaturated aldehydes are increasingly recognized as important signaling molecules that can modulate cellular processes at sub-lethal concentrations. Their ability to react with specific cysteine residues on regulatory proteins allows them to influence key signaling pathways, including the Keap1-Nrf2, NF-κB, and MAPK pathways.

Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Response

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[16][20][21] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, including α,β-unsaturated aldehydes, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[22] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.[4][23]

Keap1_Nrf2_Pathway cluster_cytoplasm cluster_nucleus alpha_beta α,β-Unsaturated Aldehyde Keap1 Keap1 (Cysteine Residues) alpha_beta->Keap1 Michael Addition Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Ub Ubiquitin Keap1->Ub Facilitates Ubiquitination Nrf2_cyto->Ub Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation Nrf2_cyto->Nrf2_nucleus Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nucleus->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription cyto_label Cytoplasm nuc_label Nucleus mid_cyto mid_nuc

Caption: Activation of the Keap1-Nrf2 pathway by α,β-unsaturated aldehydes.

The potency of different α,β-unsaturated aldehydes to activate the Nrf2 pathway can be quantified by their half-maximal effective concentration (EC50).

CompoundCell LineEC50Reference
4-Hydroxynonenal (HNE) PC12Sublethal concentrations[6]
Cinnamaldehyde HepG2Not specified[24]
trans-Chalcone AREc3218 µM[3]
Curcumin AREc3236 µM[3]
NF-κB Signaling Pathway: A Key Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[25] In unstimulated cells, NF-κB dimers are held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

α,β-Unsaturated aldehydes have been shown to inhibit NF-κB activation, often by directly targeting components of the IKK complex or by preventing the phosphorylation and subsequent degradation of IκBα.[9][26] For example, 4-hydroxynonenal (HNE) has been reported to inhibit NF-κB activation by preventing the phosphorylation of IκBα.[9]

NFkB_Pathway cluster_cytoplasm cluster_nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNFα) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB IkB->NFkB_cyto Inhibits IkB_p P-IκB IkB->IkB_p NFkB_nucleus NF-κB NFkB_cyto->NFkB_nucleus Translocation NFkB_cyto->NFkB_nucleus Ub Ubiquitin IkB_p->Ub Proteasome Proteasome Ub->Proteasome Degradation DNA κB site NFkB_nucleus->DNA Binds Genes Pro-inflammatory Genes (e.g., TNFα, IL-6) DNA->Genes Induces Transcription alpha_beta α,β-Unsaturated Aldehyde alpha_beta->IKK Inhibits alpha_beta->IkB Prevents Phosphorylation cyto_label Cytoplasm nuc_label Nucleus

Caption: Inhibition of the NF-κB pathway by α,β-unsaturated aldehydes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of evolutionarily conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The activation of these pathways by α,β-unsaturated aldehydes is complex and appears to be dependent on the specific aldehyde, its concentration, and the cell type.

  • JNK and p38: These pathways are often referred to as stress-activated protein kinases (SAPKs) and are typically activated by cellular stress, inflammatory cytokines, and environmental insults. Several studies have shown that α,β-unsaturated aldehydes, such as acrolein and HNE, can lead to the phosphorylation and activation of JNK and p38.[1][25][27]

  • ERK: The ERK pathway is primarily activated by growth factors and mitogens and is generally associated with cell proliferation and survival. The effect of α,β-unsaturated aldehydes on the ERK pathway is more varied. For instance, HNE has been shown to activate the ERK pathway in some cell types, while cinnamaldehyde also appears to activate ERK signaling.[2][28]

MAPK_Pathway alpha_beta α,β-Unsaturated Aldehyde MAPKKK MAPKKK alpha_beta->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Transcription_Factors->Cellular_Response

Caption: General overview of MAPK pathway activation by α,β-unsaturated aldehydes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity of α,β-unsaturated aldehydes.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of α,β-unsaturated aldehydes.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • α,β-Unsaturated aldehyde stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the α,β-unsaturated aldehyde in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with α,β-unsaturated aldehyde dilutions incubate1->treat_cells incubate2 Incubate for desired time treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.
Nrf2 Activation - Reporter Gene Assay

This protocol describes a method to quantify the activation of the Nrf2 pathway.

Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Cells stably expressing this construct are treated with the test compound. Activation of Nrf2 leads to its binding to the ARE and subsequent expression of the reporter gene, which can be quantified.

Materials:

  • ARE-reporter cell line (e.g., AREc32, HepG2-ARE-luciferase)

  • Complete cell culture medium

  • α,β-Unsaturated aldehyde stock solution

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ARE-reporter cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the α,β-unsaturated aldehyde for a specified time (e.g., 16-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay). Plot the fold induction of luciferase activity against the log of the compound concentration to determine the EC50 value.

Western Blot for Nrf2 or p65 Nuclear Translocation

This protocol details the detection of protein translocation from the cytoplasm to the nucleus.

Principle: Cells are treated with the α,β-unsaturated aldehyde, and then cytoplasmic and nuclear fractions are separated. The amount of the protein of interest (Nrf2 or p65) in each fraction is determined by Western blotting using specific antibodies. An increase in the nuclear fraction and a decrease in the cytoplasmic fraction indicate translocation.

Materials:

  • Cell line of interest

  • α,β-Unsaturated aldehyde

  • Cell lysis buffer for cytoplasmic and nuclear extraction (kits are commercially available)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2 or anti-p65, and loading controls like Lamin B1 for nuclear and GAPDH for cytoplasmic)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Fractionation: Treat cells with the compound, then harvest and perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody overnight at 4°C. Wash and then incubate with the secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the respective loading controls.

Kinase Assay for MAPK Activation

This protocol describes a method to measure the activity of specific MAP kinases.

Principle: The specific MAPK (e.g., JNK, p38, or ERK) is immunoprecipitated from cell lysates. The immunoprecipitated kinase is then incubated with a specific substrate and ATP (often radiolabeled). The phosphorylation of the substrate is then measured as an indicator of kinase activity. Alternatively, phosphorylation-specific antibodies can be used in Western blotting to detect the activated (phosphorylated) form of the kinase in cell lysates.

Materials:

  • Cell line of interest

  • α,β-Unsaturated aldehyde

  • Cell lysis buffer

  • Antibody against the specific MAPK

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Specific substrate for the kinase (e.g., GST-c-Jun for JNK, GST-ATF2 for p38, MBP for ERK)

  • [γ-32P]ATP

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound, then lyse the cells and clarify the lysate by centrifugation.

  • Immunoprecipitation: Incubate the cell lysate with the specific MAPK antibody, followed by incubation with Protein A/G beads to pull down the kinase.

  • Kinase Reaction: Wash the beads and resuspend them in kinase assay buffer containing the specific substrate and [γ-32P]ATP. Incubate at 30°C for a specified time.

  • Analysis: Stop the reaction and separate the proteins by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

Conclusion

α,β-Unsaturated aldehydes are a fascinating and biologically important class of molecules whose activities are intimately linked to their chemical reactivity. Their ability to form covalent adducts with cellular proteins, particularly through Michael addition to cysteine residues, underlies both their toxicity and their capacity to act as signaling molecules. By modulating key signaling pathways such as Keap1-Nrf2, NF-κB, and MAPKs, these compounds can influence a wide range of cellular processes, from antioxidant defense and inflammation to cell death. A thorough understanding of their mechanisms of action, supported by robust experimental data, is crucial for researchers in toxicology, as well as for professionals in drug development who may seek to harness the therapeutic potential of these reactive species or mitigate their adverse effects. The data and protocols presented in this guide are intended to serve as a valuable resource for advancing our knowledge of the complex biological roles of α,β-unsaturated aldehydes.

References

Unveiling 2-Hexyl-2-decenal: A Technical Guide to its Discovery and Analysis in Insect Secretions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery, analysis, and biological significance of 2-Hexyl-2-decenal, a key semiochemical in insect communication.

Introduction: The Discovery of a Novel Semiochemical

The investigation into the chemical ecology of insects has led to the identification of a vast array of compounds that mediate their interactions with the environment and each other. Among these, this compound, a C16 α,β-unsaturated aldehyde, has been identified as a component of the defensive and pheromonal secretions of various insects, particularly within the order Heteroptera (true bugs). Its presence is often associated with the metathoracic scent glands in adults and the dorsal abdominal glands in nymphs, which are responsible for producing a cocktail of volatile compounds for defense against predators and for intraspecific communication. While a singular, seminal publication detailing its absolute first discovery remains elusive in readily available literature, its identification has been noted in studies of various insect families, including Pentatomidae, Coreidae, and Acanthosomatidae.

Quantitative Data Presentation

The concentration of this compound can vary between insect species. The following table summarizes available quantitative data.

Insect SpeciesFamilyGland TypeQuantity of this compoundAnalytical Method
Piezodorus hybneriPentatomidaeMetathoracic Scent GlandMajor volatile componentNot specified
Acanthosoma labiduroidesAcanthosomatidaeMetathoracic Scent GlandPresentGC-MS
Plinachtus ancoretCoreidaeMetathoracic Scent GlandPresentGC-MS

Note: Specific quantitative values (e.g., ng/insect) for this compound are not consistently reported in the reviewed literature, which often focuses on the identification and relative abundance of a wide range of compounds.

Experimental Protocols

The analysis of insect secretions to identify and quantify compounds like this compound involves a multi-step process. Below are detailed methodologies for key experiments.

Collection and Extraction of Insect Secretions

Objective: To obtain a sample of the glandular secretions for chemical analysis.

Methodology:

  • Sample Collection: Insects are carefully handled to induce the release of scent gland contents. This can be achieved by gently squeezing the insect's thorax with forceps. The secreted fluid is collected using a microcapillary tube.

  • Solvent Extraction: The collected secretion in the microcapillary tube is immediately dissolved in a suitable organic solvent, typically hexane (B92381) or dichloromethane, to prevent the degradation of the volatile components. A known volume of solvent is used to allow for future quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the chemical components of the secretion.

Methodology:

  • Injection: A small aliquot (typically 1-2 µL) of the solvent extract is injected into the gas chromatograph.

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is commonly used for separating a wide range of volatile and semi-volatile organic compounds.

    • Oven Temperature Program: The oven temperature is programmed to start at a low temperature (e.g., 40-60°C) and gradually increase to a high temperature (e.g., 250-300°C). This temperature gradient allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI) at 70 eV.

    • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of each fragment.

  • Compound Identification: The resulting mass spectrum of an unknown compound is compared with reference spectra in a database (e.g., NIST/Wiley library) and with the retention time and mass spectrum of an authentic standard of this compound for positive identification.

Visualizations of Key Processes

Experimental Workflow

G Figure 1: Experimental Workflow for the Analysis of Insect Secretions A Insect Collection B Induce Secretion Release A->B C Collect Secretion with Microcapillary B->C D Solvent Extraction (Hexane) C->D E GC-MS Analysis D->E F Data Processing & Identification E->F

Caption: A flowchart illustrating the key steps in the analysis of insect secretions.

Putative Biosynthetic Pathway

The biosynthesis of α,β-unsaturated aldehydes in insects is believed to be derived from fatty acid metabolism.

G Figure 2: Putative Biosynthetic Pathway of this compound A Fatty Acid Precursors (e.g., Palmitic Acid, Stearic Acid) B Chain Elongation & Desaturation A->B C Reduction to Alcohol B->C D Oxidation to Aldehyde C->D E Aldol Condensation & Dehydration D->E F This compound E->F

Caption: A proposed biosynthetic route for this compound from fatty acid precursors.

Generalized Aldehyde Signaling Pathway

The detection of aldehydes like this compound by other insects typically involves a conserved olfactory signaling cascade.

G Figure 3: Generalized Olfactory Signaling Pathway for Aldehydes A This compound B Odorant Binding Protein (OBP) A->B Binds to C Odorant Receptor (OR) Complex B->C Transports to D Ion Channel Opening C->D Activates E Neuron Depolarization D->E Leads to F Signal to Antennal Lobe E->F Transmits G Behavioral Response F->G Processed for

Caption: A simplified diagram of the molecular events leading to a behavioral response upon aldehyde detection.

An In-depth Technical Guide to 2-Hexyl-2-decenal (CAS Number 13893-39-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-2-decenal, with the CAS number 13893-39-5, is an α,β-unsaturated aldehyde. This class of compounds is characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature makes them reactive electrophiles, capable of undergoing Michael addition with biological nucleophiles. This reactivity is the basis for their biological effects and potential applications in drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential biological activities of this compound, with a focus on its relevance to researchers in the life sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13893-39-5ChemIDplus
Molecular Formula C₁₆H₃₀OPubChem[1]
Molecular Weight 238.41 g/mol PubChem[1]
IUPAC Name (2E)-2-hexyldec-2-enalPubChem[1]
Appearance Colorless to pale yellow clear liquid (estimated)The Good Scents Company[2]
Solubility Soluble in alcohol; Insoluble in waterThe Good Scents Company[2]
Boiling Point Not available
Flash Point Not applicable
logP (XLogP3) 6.7PubChem[1]
Assay Purity ≥95% (mixture of cis and trans isomers)Sigma-Aldrich

Synthesis and Purification

This compound is typically synthesized via a base-catalyzed aldol (B89426) self-condensation of octanal (B89490). The reaction involves the formation of an enolate from one molecule of octanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second octanal molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the more stable α,β-unsaturated aldehyde.

Experimental Protocol: Synthesis via Aldol Condensation

The following is a representative protocol for the self-condensation of a long-chain aldehyde, adapted from general procedures for aldol condensations.

Materials:

  • Octanal

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Diethyl ether or other suitable organic solvent for extraction

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add octanal and an alcoholic solvent (e.g., ethanol).

  • In a separate beaker, prepare a solution of the base (e.g., 2 M NaOH in water or a methanolic solution of KOH).

  • Slowly add the basic solution to the stirred solution of octanal at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., 80-85 °C) for a specified period (e.g., 4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude this compound can be achieved through vacuum distillation or column chromatography.

Vacuum Distillation:

  • Set up a vacuum distillation apparatus.

  • Place the crude product in the distillation flask.

  • Heat the flask gently under reduced pressure.

  • Collect the fraction that distills at the expected boiling point range for this compound. Due to its high molecular weight, vacuum distillation is necessary to prevent decomposition at high temperatures.

Column Chromatography:

  • Prepare a silica (B1680970) gel column using a suitable non-polar solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The identity and purity of this compound can be confirmed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

A two-dimensional gas chromatography with flame ionization detection (2D GC-FID) method has been reported for the quantitative analysis of this compound as an impurity in hexyl cinnamic aldehyde[3][4]. The following is a general protocol for GC-MS analysis of a fragrance compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., a non-polar column like DB-5ms or a polar column like DB-WAX)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetone (B3395972) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • GC Separation: Use a suitable temperature program to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a period.

  • MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each component is recorded.

  • Data Analysis: The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard or with library data.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic proton, and the protons of the two alkyl chains.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for the carbonyl carbon, the two olefinic carbons, and the carbons of the alkyl chains.

Expected Spectral Features:

  • ¹H NMR: The aldehydic proton (CHO) is expected to appear as a singlet or a triplet at a downfield chemical shift (typically δ 9-10 ppm). The vinylic proton (=CH-) will likely be a triplet in the region of δ 6-7 ppm. The alkyl protons will appear as a series of multiplets in the upfield region (δ 0.8-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal (typically δ 190-200 ppm). The olefinic carbons will appear in the range of δ 120-160 ppm. The alkyl carbons will be found in the upfield region (δ 10-40 ppm).

Biological Activity and Potential for Drug Development

As an α,β-unsaturated aldehyde, this compound possesses a reactive electrophilic center at the β-carbon of the double bond. This makes it susceptible to nucleophilic attack via a Michael addition reaction.

Proposed Mechanism of Action: Michael Addition

The primary mechanism by which α,β-unsaturated aldehydes exert their biological effects is through the covalent modification of biological macromolecules, particularly proteins containing nucleophilic residues such as cysteine. The thiol group of cysteine can act as a nucleophile, attacking the β-carbon of this compound, leading to the formation of a stable covalent adduct. This modification can alter the structure and function of the protein, thereby modulating cellular signaling pathways. Glutathione (B108866) (GSH), a major intracellular antioxidant, can also react with and detoxify α,β-unsaturated aldehydes through a similar Michael addition reaction.

Michael_Addition Aldehyde This compound Adduct Covalent Adduct Aldehyde->Adduct Michael Addition Nucleophile Biological Nucleophile (e.g., Cysteine residue in a protein, GSH) Nucleophile->Adduct

Proposed mechanism of action for this compound.
Hypothetical Signaling Pathway: JNK-Mediated Apoptosis

Based on studies of structurally similar long-chain α,β-unsaturated aldehydes, such as trans-2-hexadecenal, it is hypothesized that this compound may induce apoptosis (programmed cell death) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The proposed cascade is initiated by cellular stress, potentially caused by the depletion of intracellular nucleophiles like glutathione or the modification of key regulatory proteins.

JNK_Pathway Aldehyde This compound Stress Cellular Stress Aldehyde->Stress MLK3 MLK3 Stress->MLK3 Activation MKK4_7 MKK4/7 MLK3->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis cJun->Apoptosis Gene Transcription

Hypothetical JNK signaling pathway activated by this compound.
Experimental Protocol: Western Blot for JNK Activation

To investigate the activation of the JNK pathway, the phosphorylation status of JNK can be assessed by Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency and treat them with various concentrations of this compound for different time points. Include a positive control for JNK activation (e.g., anisomycin (B549157) or UV irradiation).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-JNK.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-JNK and normalize them to the total JNK and/or the loading control (β-actin) to determine the extent of JNK activation.

Western_Blot_Workflow Cell_Culture Cell Culture and Treatment with this compound Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-JNK, anti-JNK, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Experimental workflow for Western blot analysis of JNK activation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. As with other aldehydes, it may be irritating to the skin, eyes, and respiratory tract. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an α,β-unsaturated aldehyde with potential for interesting biological activity stemming from its electrophilic nature. While direct research on this specific molecule is limited, its structural similarity to other biologically active aldehydes suggests that it may modulate cellular signaling pathways, such as the JNK pathway, and could be a starting point for the development of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of this compound. Further experimental investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

A Technical Guide to the Organoleptic Properties of 2-Hexyl-2-decenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexyl-2-decenal, a long-chain unsaturated aldehyde, is a significant contributor to the flavor and fragrance profiles of various products. This technical guide provides a comprehensive overview of its organoleptic properties, drawing from available scientific literature and industry data. While specific quantitative sensory thresholds for this compound are not extensively documented in public literature, this guide establishes its sensory profile through qualitative descriptors and contextualizes its likely properties based on data from structurally related aldehydes. Furthermore, it details the standardized experimental methodologies required for a thorough sensory evaluation and explores the potential chemosensory signaling pathways involved in its perception. This document serves as a foundational resource for researchers and professionals engaged in the study and application of flavor and aroma compounds.

Introduction

This compound (CAS No. 13893-39-5) is a C16 alpha,beta-unsaturated aldehyde recognized for its distinct sensory characteristics. As a flavoring agent, it is designated with FEMA number 4786, indicating its status as Generally Recognized as Safe (GRAS) for use in food products. Its chemical structure, featuring a long alkyl chain and a reactive aldehyde group, is pivotal to its characteristic aroma and taste, as well as its interaction with sensory receptors. Understanding the detailed organoleptic properties of this molecule is crucial for its effective application in food, fragrance, and potentially, for assessing its off-target effects in drug development.

Organoleptic Profile

The consensus in the flavor and fragrance industry is that this compound possesses a characteristic fatty and waxy odor profile.[1][2][3][4][5][6] This description is consistently reported across various technical data sheets. The taste profile, while less specifically described, is likely to align with its odor profile, contributing fatty and waxy notes to food systems.

Quantitative Sensory Data
CompoundCAS NumberMolecular FormulaOdor Threshold in Water (µg/L)Odor Threshold in Air (ng/L)Odor Descriptors
(E)-2-Decenal3913-81-3C₁₀H₁₈O0.3 - 0.4Not AvailableFatty, Orange, Rose, Aldehydic, Floral, Green
Non-8-enal65405-70-1C₉H₁₆O0.240.039Green, Grassy, Melon, Cucumber-like
Dodec-11-enal134433-33-9C₁₂H₂₂ONot AvailableNot AvailablePleasant, Green, Soapy, Coriander leaf-like
This compound 13893-39-5 C₁₆H₃₀O Data Not Available Data Not Available Fatty, Waxy

Data for (E)-2-Decenal, Non-8-enal, and Dodec-11-enal are provided for comparative purposes.[7][8]

Recommended Usage Levels in Food

As a FEMA GRAS substance, this compound is approved for use in various food categories at specific concentrations.

Food CategoryAverage Usual ppmAverage Maximum ppm
Baked Goods0.11.0
Beverages (non-alcoholic)1.05.0
Beverages (alcoholic)1.05.0
Breakfast Cereal0.11.0
Cheese0.11.0
Chewing Gum1.05.0
Condiments / Relishes0.11.0

Source: The Good Scents Company Information Bureau.[2]

Experimental Protocols

To fully characterize the organoleptic properties of this compound, a suite of standardized sensory and analytical experiments would be employed.

Sensory Evaluation

A standard methodology for determining detection and recognition thresholds is the ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Workflow for Threshold Determination

G cluster_prep Sample Preparation cluster_testing Sensory Panel Testing cluster_analysis Data Analysis A Prepare stock solution of this compound in a suitable solvent (e.g., ethanol) B Create a series of ascending dilutions in the desired matrix (e.g., water, oil) A->B C Present panelists with three samples (two blanks, one with the odorant) in a forced-choice design B->C D Panelists identify the 'odd' sample C->D E Repeat with increasing concentrations D->E Correct Identification F Calculate individual thresholds E->F G Determine the group threshold as the geometric mean of individual thresholds F->G G A Sample Injection B Gas Chromatograph (Separation of Volatiles) A->B C Column Effluent Splitter B->C D Chemical Detector (e.g., FID, MS) C->D E Sniffing Port C->E F Data Acquisition (Chromatogram) D->F G Human Assessor (Olfactogram) E->G H Data Integration: Identification of Aroma-Active Regions F->H G->H G cluster_mucus Olfactory Mucus cluster_neuron Olfactory Sensory Neuron Odorant This compound GemDiol gem-diol form (hydrated) Odorant->GemDiol Hydration OR Olfactory Receptor (OR) (GPCR) GemDiol->OR G_olf G-protein (Gαolf) OR->G_olf activates AC Adenylate Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG opens Ca_influx Ca²⁺ Influx CNG->Ca_influx Signal Signal to Brain Ca_influx->Signal leads to

References

Methodological & Application

Analytical Methods for the Detection of 2-Hexyl-2-decenal in Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical determination of 2-Hexyl-2-decenal in food matrices. The methods described herein are based on established analytical techniques for volatile and semi-volatile aldehydes, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are intended to serve as a comprehensive guide for researchers and professionals in the fields of food science, analytical chemistry, and drug development.

Introduction

This compound is a C16 unsaturated aldehyde that can be present in food as a flavor component or as a product of lipid oxidation. Its detection and quantification are crucial for quality control and safety assessment of various food products. The analytical methods detailed below provide robust and sensitive approaches for the determination of this compound in complex food matrices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile and semi-volatile compounds like this compound in various food samples. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is both sensitive and efficient for extracting volatile analytes from the headspace of a sample.[1] For enhanced sensitivity and improved chromatographic performance, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed to convert the aldehyde into a more stable and readily detectable oxime derivative.[2][3]

Experimental Protocol: GC-MS with HS-SPME

1. Sample Preparation:

  • Solid Samples (e.g., grains, processed foods):

    • Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., a deuterated analogue of a similar long-chain aldehyde).

    • Add 5 mL of deionized water and a small magnetic stir bar.

    • Seal the vial tightly with a PTFE/silicone septum.

  • Liquid Samples (e.g., beverages, oils):

    • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • For aqueous samples, the addition of NaCl (to saturation) can improve the extraction efficiency by increasing the ionic strength.

    • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with continuous stirring to allow the volatile compounds to partition into the headspace.[4]

  • Expose a pre-conditioned SPME fiber (e.g., 85 µm Carboxen/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.[4]

  • For on-fiber derivatization, the PFBHA reagent can be loaded onto the fiber prior to extraction or introduced into the sample vial.[2]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Injector Temperature: 250°C.[2]

  • Injection Mode: Splitless.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-PFBHA derivative.

Quantitative Data Summary (GC-MS)

The following table provides representative performance data for the analysis of long-chain aldehydes using GC-MS with HS-SPME. Note: These values are illustrative and will require validation for the specific analysis of this compound in your food matrix.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 5 µg/kg[5]
Limit of Quantification (LOQ) 0.5 - 15 µg/kg[5]
Linearity (R²) > 0.99[2]
Recovery 85 - 110%[6]
Precision (RSD) < 15%[6]

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample Food Sample (Solid or Liquid) Homogenize Homogenize (if solid) Sample->Homogenize Weigh Weigh/Pipette into Headspace Vial Homogenize->Weigh Add_IS Add Internal Standard Weigh->Add_IS Seal Seal Vial Add_IS->Seal Equilibrate Equilibrate (e.g., 60°C, 15 min) Seal->Equilibrate Extract Expose SPME Fiber (e.g., 30 min) Equilibrate->Extract Derivatize On-fiber Derivatization (PFBHA) Extract->Derivatize Desorb Thermal Desorption in GC Injector Derivatize->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

GC-MS with HS-SPME Workflow

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[7] This derivative can be readily separated by reverse-phase HPLC and detected by a UV detector. This method is suitable for a wide range of food matrices and does not require the analyte to be volatile.

Experimental Protocol: HPLC-UV

1. Sample Preparation and Derivatization:

  • Solid Samples:

    • Weigh 1-5 grams of the homogenized food sample into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform (B151607) and methanol).[8]

    • Vortex or sonicate for 15 minutes to extract the analytes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Liquid Samples:

    • Pipette 1-5 mL of the liquid sample into a centrifuge tube.

    • For samples with high water content, a liquid-liquid extraction may be necessary.

    • Filter the sample through a 0.45 µm syringe filter if necessary.

2. Derivatization Procedure:

  • To 1 mL of the sample extract, add 1 mL of a freshly prepared DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).

  • Add a known amount of an internal standard (e.g., another aldehyde-DNPH derivative not expected in the sample).

  • Seal the reaction vial and incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 1 hour) to ensure complete derivatization.[9]

  • After cooling to room temperature, the sample is ready for HPLC analysis.

3. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][11]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Example Gradient: Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).[12]

Quantitative Data Summary (HPLC-UV)

The following table provides representative performance data for the analysis of aldehydes as their DNPH derivatives using HPLC-UV. Note: These values are illustrative and will require validation for the specific analysis of this compound in your food matrix.

ParameterTypical ValueReference
Limit of Detection (LOD) 1 - 20 µg/kg[1]
Limit of Quantification (LOQ) 5 - 60 µg/kg[1]
Linearity (R²) > 0.999[11]
Recovery 80 - 115%[1]
Precision (RSD) < 10%[1]

Experimental Workflow Diagram (HPLC-UV)

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis Sample Food Sample Extract Solvent Extraction Sample->Extract Filter Filter Extract Extract->Filter Add_DNPH Add DNPH Reagent & Internal Standard Filter->Add_DNPH Incubate Incubate (e.g., 60°C, 1 hr) Add_DNPH->Incubate Inject Inject into HPLC System Incubate->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

HPLC-UV with DNPH Derivatization Workflow

Conclusion

The analytical methods presented provide robust and reliable frameworks for the detection and quantification of this compound in food products. The choice between GC-MS with HS-SPME and HPLC-UV with DNPH derivatization will depend on the specific food matrix, the required sensitivity, and the available instrumentation. For volatile analysis in complex matrices, GC-MS with HS-SPME is often preferred due to its high selectivity and sensitivity. For a broader range of aldehydes and when volatility is not a prerequisite, HPLC-UV with DNPH derivatization offers a reliable and widely applicable alternative. It is imperative that for any specific application, the chosen method is thoroughly validated to ensure accurate and precise results.

References

Application of 2-Hexyl-2-decenal as a Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-2-decenal (FEMA Number: 4786, CAS Number: 13893-39-5) is a flavoring substance characterized by its fatty and waxy sensory profile. As an α,β-unsaturated aldehyde, it contributes to the overall flavor of a variety of food products. This document provides detailed application notes and experimental protocols for the use of this compound as a flavoring agent, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name This compound
Synonyms 2-Hexyldec-2-enal
FEMA Number 4786[1]
CAS Number 13893-39-5[1]
Molecular Formula C16H30O[2]
Molecular Weight 238.41 g/mol
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Odor/Flavor Profile Fatty, waxy
Solubility Soluble in alcohol; Insoluble in water[2]

Regulatory Status

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS).[3] The FEMA Expert Panel reviewed this substance and concluded it is GRAS for use as a flavor ingredient in various food categories at specified use levels.[3]

Applications in Food Products

This compound is utilized to impart or enhance fatty and waxy notes in a range of food products. The following table provides typical usage levels in various food categories as reported in flavor industry resources.

Food CategoryAverage Usual Use Level (ppm)Average Maximum Use Level (ppm)
Baked Goods-9.0
Non-alcoholic Beverages-3.4
Confectionery, Frostings1.05.0
Egg Products0.11.0
Fats and Oils0.11.0
Fish Products0.11.0
Frozen Dairy0.11.0
Fruit Ices1.05.0
Gelatins, Puddings1.05.0
Hard Candy1.05.0
Jams, Jellies1.05.0
Meat Products0.11.0
Milk Products0.11.0
Processed Fruits0.11.0
Processed Vegetables0.11.0
Seasonings, Flavors1.05.0
Snack Foods0.11.0
Soft Candy1.05.0

Data sourced from The Good Scents Company, referencing FEMA GRAS use levels.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol (B89426) Condensation

This protocol describes a general method for the synthesis of α,β-unsaturated aldehydes, which can be adapted for this compound. The synthesis involves the aldol condensation of two aldehydes, in this case, octanal (B89490), followed by dehydration.

Materials:

  • Octanal

  • Base catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide)

  • Solvent (e.g., ethanol (B145695) or a two-phase system)

  • Dean-Stark apparatus (for removal of water)

  • Standard laboratory glassware

  • Purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine octanal and the chosen solvent.

  • Catalyst Addition: Slowly add the base catalyst to the reaction mixture while stirring. The reaction is often performed under thermodynamic control to favor the formation of the conjugated 1,3-diene system.[4]

  • Reaction: Heat the mixture to reflux. The water formed during the condensation reaction is azeotropically removed using the Dean-Stark apparatus to drive the reaction to completion. Monitor the reaction progress using a suitable analytical technique such as gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base catalyst with a dilute acid.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate). Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Logical Workflow for Aldol Condensation Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Octanal Octanal Combine Combine Reactants Octanal->Combine Catalyst Base Catalyst Catalyst->Combine Solvent Solvent Solvent->Combine Heat Heat to Reflux Combine->Heat Dehydration Dehydration (Dean-Stark) Heat->Dehydration Neutralize Neutralize Dehydration->Neutralize Extract Extract Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation by a Trained Panel

This protocol outlines the methodology for conducting a sensory evaluation of this compound in a food matrix using a trained sensory panel.

Objective: To determine the sensory profile and intensity of this compound in a specific food product.

Materials:

  • This compound solution of known concentration.

  • Food matrix (e.g., vegetable oil, milk, or a simple food base).

  • Reference standards for relevant sensory attributes (e.g., other fatty aldehydes).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Coded sample cups.

  • Water and unsalted crackers for palate cleansing.

  • Data collection software or paper ballots.

Procedure:

  • Panelist Training: A trained panel of 8-12 individuals is required. Panelists should be trained on the specific sensory attributes associated with fatty and waxy notes and be able to reliably rate their intensity on a given scale.

  • Sample Preparation: Prepare a series of samples of the food matrix containing varying concentrations of this compound, including a control sample with no added flavoring. The concentrations should span the expected usage range.

  • Evaluation: Present the samples to the panelists in a randomized and blind manner. Instruct panelists to evaluate the aroma and flavor of each sample and rate the intensity of predefined sensory descriptors (e.g., fatty, waxy, green, metallic) on a structured scale (e.g., a 15-point universal scale).[5]

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA and post-hoc tests) to determine significant differences in sensory attributes between the different concentrations and the control.

Experimental Workflow for Sensory Evaluation

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Trained Sensory Panel Present Present Samples (Randomized, Blind) Panel->Present Samples Prepare Samples (Varying Concentrations) Samples->Present Rate Rate Sensory Attributes Present->Rate Collect Collect Data Rate->Collect Analyze Statistical Analysis Collect->Analyze Report Generate Report Analyze->Report

Caption: Workflow for sensory panel evaluation.

Protocol 3: Stability Testing

This protocol describes a method to assess the stability of this compound in a food matrix under accelerated storage conditions.

Objective: To evaluate the impact of temperature and time on the concentration of this compound in a food product.

Materials:

  • Food product containing a known initial concentration of this compound.

  • Environmental chambers or ovens set to desired temperatures.

  • Analytical instrumentation for quantification (e.g., GC-MS).

  • Internal standard for quantification.

Procedure:

  • Sample Preparation: Prepare a batch of the food product fortified with a known concentration of this compound.

  • Storage: Store aliquots of the sample at different temperatures (e.g., 20°C, 30°C, 40°C) for a specified period (e.g., several weeks).

  • Sampling: At regular intervals (e.g., weekly), remove samples from each temperature condition for analysis.

  • Analysis: Extract this compound from the food matrix using an appropriate solvent extraction or headspace solid-phase microextraction (HS-SPME) method. Quantify the concentration using a validated analytical method, such as GC-MS with an internal standard. A two-dimensional GC-FID method has been developed for the quantitative analysis of this compound.[6]

  • Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Determine the degradation kinetics and estimate the shelf-life of the flavoring in the product.

Potential Signaling Pathways for Flavor Perception

The "fatty" and "waxy" characteristics of this compound are perceived through the olfactory and potentially the gustatory systems. As an α,β-unsaturated aldehyde, it is likely to interact with specific receptors in the sensory neurons.

Olfactory Perception:

The perception of aldehydes by the olfactory system is complex, involving multiple olfactory receptors (ORs).[7] Some ORs are broadly tuned, while others are more specific.[7] For some aldehydes, it is not the aldehyde itself but its hydrated form, a gem-diol, that is recognized by the receptor.[8]

Trigeminal Sensation and Potential Taste Contribution:

α,β-Unsaturated aldehydes are known activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) and to a lesser extent, Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[9][10] These channels are expressed in sensory neurons and are involved in detecting irritants and contributing to the overall flavor sensation, which can include pungency or chemesthesis. The activation of TRPA1 by α,β-unsaturated aldehydes like acrolein and crotonaldehyde (B89634) is a key mechanism for sensory irritation.[11]

The "fatty" taste perception itself is an area of active research. It is believed to be mediated by receptors such as CD36 and G protein-coupled receptors like GPR120, which detect long-chain fatty acids. While this compound is an aldehyde, its long alkyl chains may allow it to interact with these or similar pathways, contributing to the perception of fattiness in the mouth.

Proposed Signaling Pathway for Fatty/Waxy Sensation

G cluster_stimulus Stimulus cluster_receptors Receptors cluster_response Cellular Response Molecule This compound OR Olfactory Receptors (ORs) Molecule->OR Olfaction TRPA1 TRPA1/TRPV1 Molecule->TRPA1 Trigeminal Sensation FatTaste Fat Taste Receptors (e.g., CD36, GPR120) Molecule->FatTaste Potential Gustation Depolarization Neuron Depolarization OR->Depolarization TRPA1->Depolarization Signal Signal Transduction Cascade FatTaste->Signal Perception Flavor Perception (Fatty, Waxy) Depolarization->Perception Signal->Perception

Caption: Proposed signaling pathways for the perception of this compound.

References

Application Notes and Protocols: 2-Hexyl-2-decenal in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Hexyl-2-decenal, a fragrance ingredient with a characteristic fatty and waxy odor profile. This document outlines its chemical properties, potential applications in fragrance formulations, and detailed protocols for its analytical and sensory evaluation.

Introduction to this compound

This compound is an aliphatic aldehyde that contributes a unique fatty, waxy, and slightly green character to fragrance compositions. Its high molecular weight suggests it may also function as a middle to base note, potentially enhancing the longevity of a scent. It is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 4786.[1][2][3][4] While some suppliers indicate its use in flavors and fragrances, others state it is "not for fragrance use," highlighting the importance of consulting current regulatory guidelines and conducting thorough safety assessments before commercial application.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compoundInternal
Synonyms 2-Hexyldec-2-enal[1]
CAS Number 13893-39-5[1][2][3][4]
FEMA Number 4786[1][2][3][4]
Molecular Formula C₁₆H₃₀O[1][4]
Molecular Weight 238.41 g/mol [4]
Appearance Colorless to pale yellow clear liquid (estimated)[1]
Odor Profile Fatty, waxy[1][2][4]
Solubility Soluble in alcohol; Insoluble in water[1]
Purity ≥95% (mixture of cis and trans isomers)[1][4]
Stabilizers May contain BHA (Butylated hydroxyanisole)[2]

Applications in Fragrance Formulations

Due to its characteristic odor profile, this compound can be utilized in various ways within a fragrance formulation:

  • Modifier in Floral Accords: The fatty, waxy character can add depth and a naturalistic, slightly indolic quality to white floral fragrances like jasmine, tuberose, and gardenia.

  • Enhancer of Green Notes: In green or leafy fragrance compositions, it can provide a richer, more complex, and less sharp green sensation.

  • Component of Animalic and Musky Accords: Its skin-like, fatty quality can contribute to the warmth and sensuality of musk, amber, and other animalic fragrance profiles.

  • Fixative Properties: Due to its relatively high molecular weight, it is expected to have a lower volatility and could act as a fixative, helping to prolong the perception of other, more volatile fragrance ingredients.

Recommended Usage Levels

Precise usage levels for this compound in fragrance concentrates are not widely published. However, based on information for structurally related aldehydes and general industry practices for potent ingredients, a starting concentration for evaluation in a fragrance concentrate could range from 0.01% to 0.5% . A patent for hexenal (B1195481) derivatives suggests a usage level of 0.01 to 2% by weight in the final consumer product. It is highly recommended to perform incremental dosing studies to determine the optimal concentration for the desired olfactory effect.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Identification

This protocol outlines the analysis of this compound to confirm its identity and purity.

Table 2: GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 400 amu
Data Analysis Comparison of the resulting mass spectrum with a reference library (e.g., NIST) and calculation of peak area percentage for purity assessment.
Headspace GC-MS for Volatility and Performance Analysis

This protocol is designed to assess the volatility of this compound from a product matrix (e.g., a hydroalcoholic solution or a lotion base).[5][6]

Table 3: Headspace GC-MS Parameters

ParameterSetting
Headspace Sampler PerkinElmer TurboMatrix HS or equivalent
Sample Preparation Accurately weigh 1g of the product containing this compound into a 20 mL headspace vial and seal.
Incubation Temperature 80°C
Incubation Time 30 minutes
Vial Pressurization 10 psi with Helium for 0.5 min
Injection Volume 1 mL of headspace gas
GC-MS System As described in Table 2
Data Analysis The peak area of this compound is measured at different time points to evaluate its release profile. A smaller peak area over time indicates higher volatility.
Sensory Evaluation of Fragrance Formulations

A trained sensory panel can be used to evaluate the olfactory properties of this compound in a fragrance blend.[7][8][9][10]

Objective: To determine the odor profile and intensity of a fragrance formulation containing this compound.

Panelists: A panel of 10-15 trained individuals with demonstrated olfactory acuity.

Materials:

  • Fragrance formulation with this compound.

  • Control fragrance formulation without this compound.

  • Odor-free smelling strips.

  • Unscented lotion base (if evaluating in a product).

  • Data collection forms or software.

Procedure:

  • Preparation: Dip smelling strips into the fragrance oils for a standardized duration (e.g., 2 seconds) to a consistent depth. If evaluating in a lotion, apply a pre-determined amount to a designated area on the forearm.

  • Evaluation: Panelists evaluate the samples in a well-ventilated, odor-neutral room. The order of sample presentation should be randomized and blinded.

  • Odor Profile Description: Panelists describe the perceived odor characteristics at different time points (e.g., immediately after application, after 30 minutes, and after 4 hours) to assess the top, middle, and base notes.

  • Intensity Rating: Panelists rate the overall fragrance intensity and the intensity of specific attributes (e.g., "fatty," "waxy," "green") on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).

  • Data Analysis: The collected data is statistically analyzed to determine significant differences in odor profile and intensity between the control and the sample containing this compound.

Stability Assessment

Aldehydes, particularly unsaturated aldehydes, can be susceptible to oxidation and polymerization, which may lead to discoloration and changes in odor.[11][12] The stability of this compound in a cosmetic base should be evaluated.

Protocol:

  • Prepare the final cosmetic formulation containing this compound.

  • Store samples under various conditions:

    • Elevated temperature (e.g., 40°C) for 3 months (accelerated stability).

    • Room temperature (e.g., 25°C) with exposure to light.

    • Room temperature in the dark (control).

    • Freeze-thaw cycles (e.g., -10°C to 25°C for 3 cycles).[13]

  • At specified time points (e.g., 1, 2, and 3 months), evaluate the samples for changes in color, odor, pH, and viscosity.

  • Perform GC-MS analysis to quantify the concentration of this compound and identify any degradation products.

Olfactory Signaling Pathway

The perception of aliphatic aldehydes like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. The carbon chain length and the presence of the aldehyde functional group are critical determinants of which ORs are activated. Some evidence suggests that aldehydes may be detected in their hydrated gem-diol form. Upon binding, a conformational change in the OR triggers a G-protein-coupled signaling cascade, leading to the generation of second messengers (e.g., cAMP), opening of ion channels, depolarization of the neuron, and transmission of an electrical signal to the olfactory bulb in the brain for processing.

Olfactory_Signaling_Pathway cluster_air Nasal Mucus cluster_neuron Olfactory Sensory Neuron Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding GemDiol Gem-diol form Odorant->GemDiol Hydration OR Olfactory Receptor (OR) OBP->OR Transport & Presentation GemDiol->OR Binding G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Generation IonChannel Ion Channel cAMP->IonChannel Opening Signal Signal to Olfactory Bulb IonChannel->Signal Depolarization

Caption: Generalized olfactory signaling pathway for an aliphatic aldehyde.

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Preparation & Formulation cluster_analysis Analysis cluster_data Data Interpretation Source Source this compound (≥95% purity) Formulate Formulate into Test Base (e.g., Ethanol, Lotion) Source->Formulate GCMS GC-MS Purity Check Source->GCMS Headspace Headspace GC-MS (Volatility) Formulate->Headspace Sensory Sensory Panel Evaluation (Odor Profile & Intensity) Formulate->Sensory Stability Stability Testing (Accelerated & Real-time) Formulate->Stability Control Prepare Control Base (without this compound) Control->Sensory PurityData Purity & Identity Confirmation GCMS->PurityData VolatilityData Volatility Profile Headspace->VolatilityData SensoryData Odor Contribution & Longevity Sensory->SensoryData StabilityData Shelf-life Estimation Stability->StabilityData Application Application Notes & Recommendations PurityData->Application VolatilityData->Application SensoryData->Application StabilityData->Application

Caption: Workflow for the evaluation of this compound.

Disclaimer: The information provided in these application notes is for research and development purposes only. It is the responsibility of the user to ensure compliance with all applicable laws and regulations regarding the use of this ingredient in consumer products. A thorough safety and regulatory review is essential before any commercial application.

References

Application Notes and Protocols for Studying the Antimicrobial Effects of 2-Hexyl-2-decenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the antimicrobial properties of 2-Hexyl-2-decenal, a C16 α,β-unsaturated aldehyde. The protocols outlined below are based on established methods for evaluating the antimicrobial efficacy of similar aldehyde compounds and can be adapted for specific research needs.

Introduction

This compound is an unsaturated aldehyde with potential antimicrobial activity. Aldehydes, particularly α,β-unsaturated aldehydes, are known to exhibit a broad spectrum of antimicrobial effects against bacteria and fungi.[1][2][3] The primary proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4][5][6] Additionally, these compounds may interfere with essential cellular processes, including enzyme activity and cellular energy production.[5] This document provides detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, along with a proposed mechanism of action.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of various aldehydes against different microorganisms. While specific data for this compound is limited in publicly available literature, the data for structurally related α,β-unsaturated aldehydes provide a valuable reference for expected efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Aldehydes

CompoundMicroorganismMIC (µg/mL)Reference
(E)-2-HeptenalStaphylococcus aureus>250[3]
(E)-2-NonenalStaphylococcus aureus125[3]
(E)-2-DecenalStaphylococcus aureus62.5[3]
(E,E)-2,4-DecadienalStaphylococcus aureus3.9[3]
(E)-2-HeptenalEscherichia coli>250[3]
(E)-2-NonenalEscherichia coli125[3]
(E)-2-DecenalEscherichia coli62.5[3]
(E,E)-2,4-DecadienalEscherichia coli7.8[3]
HexanalVibrio parahaemolyticus400[7]
HexanalListeria monocytogenes150 ppm[6][8]
(E)-2-HexenalListeria monocytogenes20 ppm[6][8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate microbial growth medium

  • Bacterial or fungal strains of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Bacterial/Fungal Inoculum: Culture the microorganism overnight in the appropriate broth at its optimal temperature. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL) in fresh broth.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth) after incubation. This can be determined by visual inspection or by measuring the optical density at 600 nm.[9]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that results in microbial death.

Materials:

  • Results from the MIC assay

  • Agar (B569324) plates with appropriate growth medium

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC plate.

  • Plating: Spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.

Proposed Mechanism of Action and Experimental Workflows

The following diagrams illustrate the proposed antimicrobial mechanism of this compound and a typical experimental workflow for its evaluation.

G cluster_0 Proposed Antimicrobial Mechanism of this compound Compound This compound Membrane Bacterial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Inhibition Inhibition of Cellular Respiration & Enzyme Activity Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Proposed antimicrobial mechanism of this compound.

G cluster_1 Experimental Workflow for Antimicrobial Evaluation Start Start Prep Prepare this compound Stock Solution Start->Prep MIC Determine Minimum Inhibitory Concentration (MIC) Prep->MIC Inoculum Prepare Microbial Inoculum Inoculum->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Data Data Analysis & Interpretation MBC->Data End End Data->End

Caption: General experimental workflow for antimicrobial testing.

References

Application Notes and Protocols for the Experimental Use of 2-Hexyl-2-decenal in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct research on the application of 2-Hexyl-2-decenal in food preservation is limited, its structural similarity to other long-chain aliphatic aldehydes, such as hexanal (B45976) and (E)-2-hexenal, suggests its potential as a valuable antimicrobial and antioxidant agent. Aldehydes are naturally occurring volatile and semi-volatile compounds found in many foods, contributing to their flavor and aroma profiles.[1][2] Recent scientific interest has focused on their potential to enhance food safety and extend shelf life due to their biological activities.[3][4][5][6]

This document provides a comprehensive overview of the potential applications of this compound in food preservation, drawing parallels from scientifically documented aldehydes. It includes detailed experimental protocols for evaluating its efficacy and discusses its potential mechanisms of action.

Potential Applications in Food Preservation

Based on the known properties of similar aldehydes, this compound is hypothesized to be effective in:

  • Antimicrobial Control: Aldehydes demonstrate broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including bacteria and fungi.[4][7][8][9]

  • Antioxidant Activity: Aliphatic aldehydes can contribute to the oxidative stability of food products, potentially delaying the onset of rancidity and preserving quality.[5][6][10][11][12]

  • Shelf-life Extension: By inhibiting microbial growth and oxidative degradation, this compound could extend the shelf-life of various food products, particularly fresh produce and minimally processed foods.[3][13][14][15][16][17][18]

Quantitative Data on Related Aldehydes

The following tables summarize the antimicrobial efficacy of hexanal and (E)-2-hexenal, which can serve as a reference for designing experiments with this compound.

Table 1: Antimicrobial Activity of Hexanal against Foodborne Pathogens

MicroorganismFood SystemHexanal ConcentrationObserved EffectReference
Listeria monocytogenesFresh-sliced apples150 ppm (vapor)Bactericidal effect[9]
Escherichia coliFresh-sliced apples150 ppm (vapor)Significant extension of lag phase[9]
Salmonella enteritidisFresh-sliced apples150 ppm (vapor)Significant extension of lag phase[9]
Postharvest decay fungiBlueberriesVapor treatment50-70% reduction in decay[3]

Table 2: Antimicrobial Activity of (E)-2-Hexenal against Foodborne Pathogens

MicroorganismFood System(E)-2-Hexenal ConcentrationObserved EffectReference
Listeria monocytogenesFresh-sliced apples20 ppm (vapor)Bactericidal effect[9]
Escherichia coliFresh-sliced apples20 ppm (vapor)Significant extension of lag phase[9]
Salmonella enteritidisFresh-sliced apples20 ppm (vapor)Significant extension of lag phase[9]
Penicillium cyclopiumTomato160 µL/L (vapor)Minimum Inhibitory Concentration[9]
Penicillium cyclopiumTomato320 µL/L (vapor)Minimum Fungicidal Concentration[9]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a food preservative. Researchers should optimize these protocols based on the specific food matrix and target microorganisms.

Protocol for Evaluating Antimicrobial Activity in Vapor Phase

This protocol is designed to assess the antimicrobial activity of volatile compounds like this compound against foodborne pathogens.[19][20][21][22][23]

Materials:

  • Pure this compound

  • Test microorganisms (e.g., E. coli, Salmonella, Listeria monocytogenes, Aspergillus niger)

  • Sterile Petri dishes with appropriate growth media (e.g., Nutrient Agar (B569324), Potato Dextrose Agar)

  • Sterile filter paper discs

  • Sealed chambers or containers

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized suspension of the test microorganism. Spread-plate the inoculum evenly onto the surface of the agar plates.

  • Application of this compound: Aseptically place a sterile filter paper disc in the center of the lid of the Petri dish. Apply a specific volume of this compound (e.g., 10, 20, 50 µL) onto the filter paper disc.

  • Incubation: Immediately seal the Petri dishes to create a closed environment where the volatile compound can diffuse. Invert the plates and incubate at the optimal temperature for the growth of the test microorganism for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Evaluation: Measure the diameter of the zone of inhibition around the filter paper disc. A larger diameter indicates higher antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC) Determination: To determine the MIC, a range of concentrations of this compound should be tested to find the lowest concentration that completely inhibits visible growth of the microorganism.

Protocol for Application in a Food Matrix (e.g., Fresh-cut Apples)

This protocol outlines the application of this compound to a food product to evaluate its effect on microbial growth and shelf-life.

Materials:

  • Freshly cut apples

  • This compound solution (prepared in a food-grade solvent if necessary)

  • Packaging containers with resealable lids

  • Microbiological testing supplies (e.g., sterile bags, diluents, agar plates)

  • Sensory evaluation panel

Procedure:

  • Preparation: Wash and cut apples into uniform slices.

  • Inoculation (Optional): For a controlled study, inoculate a subset of apple slices with a known concentration of a target microorganism.

  • Treatment: Apply this compound to the apple slices. This can be done through vapor phase application (as described in 3.1) within the package, or by direct dipping in a solution of this compound.

  • Packaging and Storage: Place the treated apple slices in sealed containers and store them under refrigerated conditions. Include untreated control samples.

  • Analysis: At regular intervals (e.g., day 0, 3, 6, 9), perform the following analyses:

    • Microbiological Analysis: Enumerate the population of the target microorganism and total viable counts.

    • Sensory Evaluation: A trained panel should evaluate the appearance, aroma, flavor, and texture of the apple slices.

    • Physicochemical Analysis: Measure parameters such as color, firmness, and pH.

Signaling Pathways and Mechanisms of Action

The antimicrobial action of aldehydes is generally attributed to their ability to interact with cellular components.[7][24][25] The proposed mechanisms include:

  • Membrane Disruption: The lipophilic nature of aldehydes allows them to penetrate the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[8][26] Studies on other aldehydes have shown they can alter the fatty acid composition of the cell membrane.[27]

  • Protein Inactivation: The aldehyde functional group can react with nucleophilic groups in amino acids (e.g., sulfhydryl groups in cysteine, amino groups in lysine), leading to the denaturation and inactivation of essential enzymes and other proteins.[7]

The antioxidant mechanism of aldehydes is less understood but may involve scavenging of free radicals.

Visualizations

Antimicrobial_Mechanism_of_Aldehydes cluster_aldehyde This compound cluster_microbe Microbial Cell Aldehyde This compound Membrane Cell Membrane Aldehyde->Membrane Disruption of membrane integrity Proteins Cellular Proteins (Enzymes) Aldehyde->Proteins Inactivation via covalent bonding CellDeath Inhibition of Growth / Cell Death Membrane->CellDeath Proteins->CellDeath

Caption: Proposed antimicrobial mechanism of this compound.

Experimental_Workflow_Vapor_Phase A Prepare microbial culture and agar plates B Inoculate agar plates A->B C Apply this compound to filter paper in lid B->C D Seal and incubate plates C->D E Measure zone of inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for vapor phase antimicrobial activity testing.

Experimental_Workflow_Food_Matrix cluster_prep Preparation cluster_treatment Treatment & Storage cluster_analysis Analysis A Prepare and slice food product B Inoculate with target microorganism (optional) A->B C Apply this compound (vapor or dip) B->C D Package and store under controlled conditions C->D E Microbiological analysis D->E F Sensory evaluation D->F G Physicochemical analysis D->G

Caption: Workflow for evaluating efficacy in a food matrix.

Sensory Considerations

Aldehydes are potent aroma compounds. While they can contribute positively to the flavor profile of foods at low concentrations, higher concentrations may lead to off-flavors described as "green," "grassy," or "fatty."[1][28][29][30] Therefore, it is crucial to conduct sensory evaluations to determine the optimal concentration of this compound that provides a preservative effect without negatively impacting the sensory acceptability of the food product.

Safety and Regulatory Status

The safety of any new food additive must be rigorously evaluated. While some aldehydes like hexanal are generally recognized as safe (GRAS) for use in food, the toxicological profile of this compound would need to be established before it can be considered for commercial application.[2][31]

Conclusion

This compound holds promise as a novel food preservative based on the known antimicrobial and antioxidant properties of structurally similar aldehydes. The protocols and information provided in these application notes offer a framework for researchers to systematically investigate its efficacy and potential applications in the food industry. Further research is needed to establish its specific antimicrobial spectrum, optimal application methods, sensory impact, and safety profile.

References

Application Note: High-Resolution Separation of 2-Hexyl-2-decenal Cis/Trans Isomers by Two-Dimensional Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hexyl-2-decenal is a key aroma compound utilized in the flavor and fragrance industry. It exists as a mixture of cis and trans isomers, the ratio of which can significantly impact the final product's sensory profile. Accurate quantification of these isomers is therefore critical for quality control and product development. This application note details a robust two-dimensional gas chromatography (2D-GC) method for the effective separation and quantification of cis and trans isomers of this compound.

This method leverages the complementary selectivity of a non-polar and a polar capillary column connected in series to achieve high-resolution separation that is not readily attainable with a single-column approach. The protocol is intended for researchers, scientists, and drug development professionals requiring precise analysis of these and similar unsaturated aldehyde isomers.

Experimental Protocols

Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID) and an auto-liquid sampler.

  • Columns:

    • 1st Dimension (Non-polar): HP-1 (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • 2nd Dimension (Polar): DB-wax (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Nitrogen

  • Solvent: Isopropyl alcohol (HPLC grade)

  • Standards: Certified reference standards of cis- and trans-2-Hexyl-2-decenal

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in isopropyl alcohol.

  • Create a series of calibration standards by diluting the stock solution with isopropyl alcohol to cover the desired concentration range.

  • Prepare the test sample by dissolving it in isopropyl alcohol to a concentration that falls within the calibration range.

2D-GC-FID Method Parameters:

The separation is achieved by coupling a non-polar HP-1 column and a polar DB-wax column in series. This configuration allows for the initial separation of components based on boiling point on the non-polar column, followed by a second dimension of separation based on polarity on the polar column, which is crucial for resolving the cis/trans isomers.

ParameterSetting
Injector
Temperature250°C
Injection Volume1.0 µL
Split Ratio100:1
Oven Program
Initial Temperature150°C, hold for 2 minutes
Ramp 110°C/min to 220°C, hold for 10 minutes
Detector (FID)
Temperature280°C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Flow (Nitrogen)25 mL/min
Carrier Gas (N2)
Flow Rate1.0 mL/min (Constant Flow)

Data Presentation

The developed 2D-GC-FID method provides excellent separation of the cis and trans isomers of this compound from each other and from other potential impurities. The retention times obtained from the validated method are summarized below.[1]

CompoundRetention Time (min)
trans-2-Hexyl-2-decenal 10.53
cis-2-Hexyl-2-decenal 11.13

Note: Retention times may vary slightly depending on the specific instrument and column conditions.

Experimental Workflow

The logical workflow for the analysis of this compound isomers using the 2D-GC-FID method is illustrated below.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc 2D-GC-FID Analysis cluster_data Data Processing & Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Sample Prepare Test Sample Stock->Sample Injection Inject Sample (1 µL) Standards->Injection Sample->Injection Separation Chromatographic Separation (HP-1 -> DB-wax) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Figure 1. Workflow for the 2D-GC-FID analysis of this compound isomers.

Discussion

The use of a two-dimensional gas chromatography setup is critical for the successful separation of the cis and trans isomers of this compound. A single non-polar column can separate analytes by their boiling points, but often fails to resolve isomers with very similar boiling points. Conversely, a single polar column might separate the isomers but could co-elute with other matrix components. By combining a non-polar (HP-1) and a polar (DB-wax) column, this method exploits subtle differences in both volatility and polarity to achieve baseline separation of the target isomers.[1]

The Flame Ionization Detector (FID) is well-suited for this analysis due to its high sensitivity for organic compounds and its wide linear range, which is essential for accurate quantification. The method parameters, including the temperature program and carrier gas flow rate, have been optimized to ensure efficient separation within a reasonable analysis time.

Conclusion

The detailed 2D-GC-FID method provides a reliable and reproducible protocol for the separation and quantification of cis and trans isomers of this compound. This application note serves as a comprehensive guide for researchers and quality control analysts in the flavor, fragrance, and related industries, enabling precise characterization of these important isomeric compounds.

References

Techniques for Evaluating the Biological Activity of 2-Hexyl-2-decenal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexyl-2-decenal is an unsaturated aldehyde that, like other related aldehydes, is presumed to possess various biological activities. Aldehydes are known for their potential antimicrobial, anti-inflammatory, and antioxidant properties. The evaluation of these activities is crucial for understanding the therapeutic potential and safety profile of this compound. This document provides detailed application notes and experimental protocols for assessing its biological activity.

Note: The scientific literature reviewed did not provide specific quantitative data (e.g., IC50 or MIC values) for the biological activity of this compound. The following protocols are based on established methods for evaluating similar lipophilic compounds and aldehydes. Researchers should use these as a starting point and optimize the conditions for this compound.

Assessment of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidized species. Given the lipophilic nature of this compound, assays suitable for non-polar compounds should be prioritized.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Use a known antioxidant, such as Ascorbic Acid or Trolox, as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of this compound or the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Preparation of Reagents:

    • FRAP Reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a stock solution of this compound and a series of dilutions.

    • Use a known antioxidant, such as Trolox, to create a standard curve.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each dilution of this compound or the standards.

    • Incubate the plate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value by comparing the absorbance of the sample with the standard curve of Trolox. The results are expressed as Trolox equivalents (TE).

Quantitative Antioxidant Activity Data

As previously stated, no specific quantitative data for the antioxidant activity of this compound was found in the reviewed literature. Researchers should perform the assays described above to determine these values.

AssayParameterThis compoundPositive Control (e.g., Trolox)
DPPHIC50 (µg/mL)Not AvailableValue dependent on specific control
FRAPTEAC (µM TE/mg)Not AvailableNot Applicable

Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated using in vitro cell-based assays that measure the inhibition of key inflammatory mediators and pathways.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay determines the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture:

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A known anti-inflammatory drug, such as Dexamethasone, can be used as a positive control.

    • After incubation, collect the cell supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite (B80452) standard curve to quantify the amount of nitrite.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed inhibition of NO is not due to cytotoxicity, perform an MTT assay on the cells after treatment.

Inhibition of Pro-inflammatory Cytokine Production

This involves quantifying the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of LPS-stimulated macrophages treated with this compound using ELISA kits.

Experimental Protocol:

  • Follow the cell culture and treatment protocol as described in section 2.1.

  • Collect the cell supernatant after 24 hours of LPS stimulation.

  • Use commercially available ELISA kits for TNF-α and IL-6 to quantify the cytokine levels according to the manufacturer's instructions.

Quantitative Anti-inflammatory Activity Data

No specific quantitative data for the anti-inflammatory activity of this compound was found in the reviewed literature.

AssayParameterThis compoundPositive Control (e.g., Dexamethasone)
Nitric Oxide InhibitionIC50 (µM)Not AvailableValue dependent on specific control
TNF-α InhibitionIC50 (µM)Not AvailableValue dependent on specific control
IL-6 InhibitionIC50 (µM)Not AvailableValue dependent on specific control

Assessment of Antimicrobial Activity

The antimicrobial efficacy of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Materials:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that the final concentration of the solvent should not affect bacterial growth.

    • Culture the test bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Procedure:

    • In a sterile 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in MHB.

    • Add the diluted bacterial inoculum to each well.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a reference.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Quantitative Antimicrobial Activity Data

No specific MIC values for this compound against common pathogenic bacteria were found in the reviewed literature.

MicroorganismMIC (µg/mL) of this compound
Escherichia coliNot Available
Staphylococcus aureusNot Available

Visualizations

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions mix Mix Compound/Control with Reagent in 96-well Plate prep_compound->mix prep_reagent Prepare Assay Reagent (DPPH or FRAP) prep_reagent->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate Incubate (Dark, 30 min for DPPH; 37°C, 10 min for FRAP) mix->incubate read Read Absorbance (517 nm for DPPH; 593 nm for FRAP) incubate->read calculate Calculate % Inhibition or TEAC read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: General workflow for in vitro antioxidant activity assays.

Experimental_Workflow_Anti_Inflammatory_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture Macrophages (e.g., RAW 264.7) seed_cells Seed Cells in 96-well Plate culture_cells->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant mtt_assay MTT Assay for Cell Viability stimulate->mtt_assay Parallel Plate griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Signaling_Pathway_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces Compound This compound (Hypothesized Inhibition) Compound->IKK Compound->NFkB

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

2-Hexyl-2-decenal: A Potential Biomarker in Metabolomics Research for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

In the field of metabolomics, the identification of novel biomarkers is paramount for advancing our understanding of disease pathogenesis, developing new diagnostic tools, and discovering therapeutic targets. Aldehydes, a class of reactive carbonyl species, have garnered significant attention as potential biomarkers, particularly in the context of oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Lipid peroxidation, a major consequence of oxidative stress, results in the generation of a variety of aldehydes, such as the well-established biomarkers malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[1][3]

This document explores the potential of 2-hexyl-2-decenal, a long-chain α,β-unsaturated aldehyde, as a putative biomarker of lipid peroxidation and oxidative stress. While direct evidence linking this compound to specific diseases is currently limited, its chemical structure, arising from the peroxidation of polyunsaturated fatty acids, suggests its potential utility in metabolomics research. This application note provides an overview of the rationale for investigating this compound as a biomarker, along with detailed protocols for its detection and quantification in biological samples.

Rationale for this compound as a Biomarker of Oxidative Stress

Reactive oxygen species can initiate a cascade of reactions with polyunsaturated fatty acids in cellular membranes, leading to the formation of lipid hydroperoxides. These unstable intermediates decompose to form a complex mixture of secondary products, including a variety of aldehydes.[4] The specific aldehydes generated are dependent on the fatty acid substrate. Given that this compound is a 16-carbon aldehyde (C16H30O), it is plausibly derived from the peroxidation of long-chain polyunsaturated fatty acids.[5]

The high reactivity of α,β-unsaturated aldehydes allows them to form covalent adducts with nucleophilic sites in proteins, DNA, and lipids, leading to cellular dysfunction.[6][7] This reactivity, while contributing to their toxicity, also makes them valuable biomarkers, as their presence and concentration can reflect the extent of oxidative damage. The investigation of a panel of lipid-derived aldehydes, including less-studied compounds like this compound, may provide a more comprehensive and nuanced picture of the oxidative stress status in a biological system.

Quantitative Data Summary

Currently, there is a lack of quantitative data for this compound as a biomarker in published metabolomics literature. However, analytical methods developed for other aldehydes in biological matrices can be adapted for its quantification. The following table summarizes typical detection limits and concentration ranges for related aldehydes, providing a reference for expected values when developing assays for this compound.

AldehydeMatrixAnalytical MethodDerivatization ReagentLimit of Detection (LOD)Reported ConcentrationsReference
HexanalHuman BloodHS-SPME-GC-MSPFBHA0.006 nMNot specified[8]
HeptanalHuman BloodHS-SPME-GC-MSPFBHA0.005 nMNot specified[8]
Various AldehydesHuman UrineLC-MS/MSDNPH15 - 65 ng/L0.1 - 30 µg/L[9][10]
Various AldehydesHuman SerumHS-SPME-GC-HRMSAcid Hydrolysis0.1 - 50 µg/LNot specified[11][12]
Pentanal, Hexanal, etc.Human UrineLC-MS/MS4-APEBA-Spiked at 20 nM[13]

Experimental Protocols

The analysis of aldehydes in biological fluids is challenging due to their volatility, reactivity, and often low concentrations. Derivatization is a common strategy to improve their stability, chromatographic separation, and detection sensitivity.[14]

Protocol 1: GC-MS Analysis of this compound in Serum/Plasma

This protocol is adapted from established methods for the analysis of aldehydes in serum and involves derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[11][12][14]

1. Sample Preparation: a. To 200 µL of serum or plasma in a glass vial, add an internal standard (e.g., a deuterated analog of this compound or another long-chain aldehyde not expected to be in the sample). b. Add 50 µL of 1 M HCl to release aldehydes from Schiff base adducts with proteins. c. Vortex briefly and incubate at 60°C for 30 minutes. d. Allow the sample to cool to room temperature.

2. Derivatization: a. Prepare a fresh solution of 10 mg/mL PFBHA in water. b. Add 50 µL of the PFBHA solution to the sample vial. c. Vortex and incubate at 60°C for 60 minutes.

3. Extraction: a. Add 500 µL of hexane (B92381) to the vial. b. Vortex vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases. d. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

4. GC-MS Conditions (example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) targeting characteristic ions of the this compound-PFBHA derivative.

Protocol 2: LC-MS/MS Analysis of this compound in Urine

This protocol is based on methods using 2,4-Dinitrophenylhydrazine (DNPH) for derivatization, which is suitable for LC-MS analysis.[9][10]

1. Sample Preparation: a. Centrifuge urine sample at 10,000 x g for 15 minutes at 4°C to remove particulate matter. b. To 500 µL of the supernatant, add an internal standard. c. Acidify the sample by adding 50 µL of 2 M HCl.

2. Derivatization: a. Prepare a solution of 1 mg/mL DNPH in acetonitrile/phosphoric acid (80:20, v/v). b. Add 100 µL of the DNPH solution to the urine sample. c. Vortex and incubate at 50°C for 1 hour.

3. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol (B129727) followed by 2 mL of water. b. Load the derivatized sample onto the cartridge. c. Wash the cartridge with 2 mL of 20% methanol in water. d. Elute the DNPH derivatives with 1 mL of acetonitrile. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions (example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the this compound-DNPH derivative and the internal standard.

Signaling Pathways and Biological Relevance

Aldehydes generated from lipid peroxidation are not merely markers of damage but are also bioactive molecules that can modulate cellular signaling pathways.[15] Their electrophilic nature allows them to react with cellular nucleophiles, particularly cysteine, histidine, and lysine (B10760008) residues in proteins, thereby altering protein function.[6] This can lead to the activation of stress-response pathways.

Oxidative_Stress_Signaling ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation initiates PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->LipidPeroxidation Aldehydes This compound & other Aldehydes LipidPeroxidation->Aldehydes generates ProteinAdducts Protein Adducts Aldehydes->ProteinAdducts forms StressSignaling Stress Signaling (e.g., Nrf2, NF-κB) Aldehydes->StressSignaling activates CellularDysfunction Cellular Dysfunction & Damage ProteinAdducts->CellularDysfunction leads to AntioxidantResponse Antioxidant Response & Inflammation StressSignaling->AntioxidantResponse regulates Biomarker_Discovery_Workflow Hypothesis Hypothesis: This compound is a biomarker of oxidative stress StudyDesign Study Design: Case vs. Control Hypothesis->StudyDesign SampleCollection Biological Sample Collection (e.g., Serum, Urine) StudyDesign->SampleCollection SamplePrep Sample Preparation & Derivatization SampleCollection->SamplePrep Analysis GC-MS or LC-MS/MS Analysis SamplePrep->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis Validation Biomarker Validation in independent cohort StatAnalysis->Validation Conclusion Conclusion on Biomarker Utility Validation->Conclusion

References

Applications of 2-Hexyl-2-decenal in Chemical Ecology: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hexyl-2-decenal, a C16 unsaturated aldehyde, has been identified as a semiochemical, playing a role in the chemical communication systems of certain insect species. This document provides an overview of the known applications of this compound in chemical ecology studies, focusing on its role as a pheromone in ants of the genus Myrmecocystus. Due to the limited availability of detailed experimental data in the public domain, this report summarizes the foundational findings and outlines general protocols relevant to the study of insect pheromones.

Identification as a Pheromone Component

Initial research has identified this compound as a constituent of the mandibular gland secretions in males of at least two species of honeypot ants, Myrmecocystus depilis and Myrmecocystus romainei.[1] This discovery points to its function as a pheromone, likely involved in reproductive or social behaviors within these ant colonies.

Table 1: Documented Occurrence of this compound in Myrmecocystus Species

SpeciesGlandular SourceSexReference
Myrmecocystus depilisMandibular GlandMaleLloyd et al., 1989
Myrmecocystus romaineiMandibular GlandMaleLloyd et al., 1989

Experimental Protocols

While the specific, detailed protocols used for the discovery and analysis of this compound in Myrmecocystus are not fully available in the reviewed literature, this section outlines generalized methodologies typically employed in the identification and behavioral assessment of insect semiochemicals.

Glandular Extraction and Chemical Analysis

The identification of this compound in ant mandibular glands would have followed a standard workflow in chemical ecology research.

Protocol 1: General Workflow for Glandular Secretion Analysis

  • Insect Collection: Collection of male Myrmecocystus ants from their natural habitat.

  • Gland Dissection: Dissection of the mandibular glands from the collected specimens under a stereomicroscope.

  • Solvent Extraction: The dissected glands are submerged in a suitable organic solvent (e.g., hexane, dichloromethane) to extract the volatile and semi-volatile chemical constituents.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The resulting extract is concentrated and injected into a GC-MS system.

    • Gas Chromatography (GC): Separates the individual chemical components of the mixture based on their volatility and interaction with the stationary phase of the GC column.

    • Mass Spectrometry (MS): Fragments the eluted compounds and generates a mass spectrum for each, which serves as a chemical fingerprint for identification by comparing it to spectral libraries and synthetic standards.

  • Compound Identification: The mass spectrum of the compound of interest is compared with a known standard of this compound to confirm its identity.

Caption: Workflow for identifying glandular secretions.

Behavioral Bioassays

To ascertain the function of an identified compound as a pheromone, behavioral bioassays are essential. These experiments are designed to observe and quantify the behavioral responses of the target insects to the synthetic version of the chemical.

Protocol 2: General Protocol for a Pheromone Bioassay

  • Synthesis of this compound: A pure, synthetic sample of this compound is required for bioassays to eliminate the influence of other compounds present in the natural glandular extract.

  • Experimental Arena: A neutral and controlled environment, such as a Y-tube olfactometer or a simple arena, is used for the bioassay.

  • Stimulus Preparation: A solution of synthetic this compound in a volatile solvent is prepared at various concentrations. A filter paper or another substrate is treated with a known amount of the solution, and the solvent is allowed to evaporate.

  • Behavioral Observation:

    • Y-Tube Olfactometer: Individual ants are introduced into the base of the Y-tube. Air is passed through the two arms, one containing the treated substrate (treatment) and the other a solvent-treated substrate (control). The choice of the ant is recorded.

    • Arena Assay: A treated substrate is placed in an arena with one or more ants. Behaviors such as attraction, repulsion, aggression, or mating displays are observed and quantified.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant difference in the behavioral responses between the treatment and control groups.

G cluster_setup Experimental Setup cluster_procedure Procedure & Analysis Arena Bioassay Arena (e.g., Y-tube) Introduction Introduce Ant Arena->Introduction Control Control Stimulus (Solvent only) Control->Introduction Treatment Treatment Stimulus (this compound) Treatment->Introduction Observation Observe Behavior Introduction->Observation Analysis Statistical Analysis Observation->Analysis

Caption: General workflow for a behavioral bioassay.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways in Myrmecocystus ants that are activated by this compound. Research in this area would involve electrophysiological studies, such as electroantennography (EAG), to determine the olfactory receptor neurons that detect this compound, followed by more advanced techniques to trace the neural pathways to the antennal lobe and higher brain centers.

Future Directions

The identification of this compound in Myrmecocystus species opens up several avenues for future research:

  • Behavioral Studies: Conducting detailed behavioral bioassays to elucidate the precise function of this compound (e.g., sex attractant, aggregation pheromone, alarm signal).

  • Dose-Response Studies: Determining the concentration range at which this compound is behaviorally active.

  • Synergistic Effects: Investigating whether this compound acts in concert with other compounds in the mandibular gland secretion to elicit a behavioral response.

  • Electrophysiology: Identifying the specific olfactory receptors in the ant's antennae that are tuned to this compound.

  • Neuroethology: Mapping the neural pathways involved in the processing of the olfactory signal from this compound in the ant brain.

This compound is a known component of the mandibular gland secretion of male Myrmecocystus depilis and Myrmecocystus romainei, suggesting a role in the chemical ecology of these species. While the foundational identification has been made, detailed experimental protocols and quantitative data regarding its behavioral effects and underlying signaling pathways are not yet available in the public scientific literature. The protocols and future research directions outlined here provide a framework for further investigation into the chemical ecology of this interesting semiochemical.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hexyl-2-decenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hexyl-2-decenal. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the self-aldol condensation of octanal (B89490).

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time.- Optimize temperature; heating can drive the dehydration step.[1] - Ensure catalyst (e.g., NaOH, KOH) is active and used in the correct concentration.
Side reactions are consuming starting material.- See "Formation of Multiple By-products" below.- Control the addition rate of reactants if applicable in a crossed-aldol reaction context.
Product loss during work-up and purification.- Minimize transfers.- Ensure efficient extraction with an appropriate solvent.- Optimize purification method (distillation or chromatography).
Formation of Multiple By-products Self-condensation of octanal is the desired reaction, but other side reactions can occur.- Use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can offer better control in some aldol (B89426) reactions, though this is more common for directed syntheses.[2]
Cannizzaro reaction.- This can occur with aldehydes lacking alpha-hydrogens under strong basic conditions. While octanal has alpha-hydrogens, harsh conditions might promote other disproportionation reactions. Avoid excessively high concentrations of base.
Formation of β-hydroxy aldehyde intermediate without dehydration.- Ensure sufficient heating to promote the elimination of water to form the α,β-unsaturated product.[1]
Product is Contaminated with Starting Material (Octanal) Incomplete reaction or inefficient purification.- Monitor the reaction by TLC to ensure completion.- During purification by distillation, carefully collect the fraction corresponding to the boiling point of this compound and discard the lower-boiling octanal fraction.
Product is Difficult to Purify The product may have a similar polarity to by-products.- For removal of unreacted aldehyde, a wash with a saturated sodium bisulfite solution can be effective.[3][4] The bisulfite adduct is water-soluble and can be removed in the aqueous layer.[3][4] - If the product is contaminated with acidic impurities (e.g., octanoic acid from oxidation of octanal), wash with a mild base like sodium bicarbonate solution.
Oily or viscous product that is difficult to handle.- Purification by vacuum distillation is often effective for high-boiling, non-crystalline compounds.- Column chromatography on silica (B1680970) gel can also be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is typically synthesized through the self-aldol condensation of octanal.[3][5] This reaction involves the dimerization of two molecules of octanal in the presence of a base catalyst, followed by dehydration to yield the α,β-unsaturated aldehyde.

Q2: What are the key reaction parameters to control in the synthesis of this compound?

A2: The key parameters to control are:

  • Catalyst: The choice and concentration of the base catalyst (e.g., sodium hydroxide (B78521), potassium hydroxide) are crucial.

  • Temperature: The reaction may be initiated at a lower temperature and then heated to promote dehydration to the final product.[1]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion.

  • Purity of Starting Material: The purity of the starting octanal is important to avoid the introduction of impurities that could lead to side reactions.

Q3: What are the expected isomers of this compound, and how can they be controlled?

A3: The synthesis of this compound can result in a mixture of (E)- and (Z)-isomers (trans and cis, respectively). The thermodynamic stability of the isomers often favors the formation of the (E)-isomer, but the reaction conditions can influence the isomeric ratio.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). The disappearance of the starting material (octanal) and the appearance of the product spot can be observed. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q5: What are the safety precautions to consider during the synthesis of this compound?

A5: Octanal and the resulting this compound can be irritating to the skin and eyes. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The use of strong bases like sodium hydroxide requires careful handling.

Experimental Protocols

Representative Protocol for the Self-Aldol Condensation of Octanal

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • Octanal

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanal in ethanol.

  • In a separate container, prepare a solution of sodium hydroxide in water or ethanol.

  • Slowly add the sodium hydroxide solution to the stirred solution of octanal at room temperature.

  • After the initial reaction, heat the mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the dehydration of the aldol addition product.

  • Monitor the reaction progress by TLC until the starting octanal is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add diethyl ether and water to the separatory funnel and shake to extract the product into the organic layer.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway Self-Aldol Condensation of Octanal cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Octanal_1 Octanal (Nucleophile Precursor) Enolate Enolate Ion Octanal_1->Enolate + OH- Octanal_2 Octanal (Electrophile) Aldol_Adduct β-Hydroxy Aldehyde Octanal_2->Aldol_Adduct Enolate->Aldol_Adduct + Octanal Product This compound Aldol_Adduct->Product - H2O (Heat)

Caption: Self-aldol condensation of octanal.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check catalyst activity Incomplete->Optimize_Conditions Yes Analyze_Byproducts Analyze By-products (GC-MS/NMR) Complete->Analyze_Byproducts Yes Optimize_Conditions->Start Side_Reactions Significant Side Reactions? Analyze_Byproducts->Side_Reactions Side_Reactions->Optimize_Conditions Yes Purification_Issues Purification Issues? Side_Reactions->Purification_Issues No Optimize_Purification Optimize Purification: - Vacuum distillation - Column chromatography - Washes (bisulfite, bicarbonate) Purification_Issues->Optimize_Purification Yes End Improved Synthesis Purification_Issues->End No Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis.

Purification Workflow

Purification_Workflow Purification Workflow for this compound Start Crude Product after Work-up Wash_Bisulfite Optional: Wash with aq. NaHSO3 (to remove unreacted octanal) Start->Wash_Bisulfite Wash_Bicarbonate Optional: Wash with aq. NaHCO3 (to remove acidic impurities) Wash_Bisulfite->Wash_Bicarbonate Dry Dry Organic Layer (e.g., MgSO4) Wash_Bicarbonate->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purification Method Concentrate->Purify Distillation Vacuum Distillation Purify->Distillation High-boiling liquid Chromatography Column Chromatography Purify->Chromatography Difficult separation End Pure this compound Distillation->End Chromatography->End

Caption: Purification workflow for this compound.

References

Purification methods for 2-Hexyl-2-decenal from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-hexyl-2-decenal from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound, a high-boiling point α,β-unsaturated aldehyde, are vacuum fractional distillation and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude reaction mixture of this compound synthesized via aldol (B89426) condensation of octanal?

A2: Common impurities include unreacted octanal, the β-hydroxy aldehyde intermediate (aldol addition product), self-condensation products of octanal, and potentially by-products from side reactions like the Cannizzaro reaction if a strong base is used.[1][2][3]

Q3: How can I remove acidic impurities from my crude this compound?

A3: Acidic impurities, such as carboxylic acids formed from the oxidation of the aldehyde, can be removed by washing the crude product with a mild aqueous base solution, like sodium bicarbonate (NaHCO3), during the workup.[4]

Q4: Is this compound stable to heat during distillation?

A4: As an α,β-unsaturated aldehyde, this compound can be susceptible to polymerization or decomposition at high temperatures.[5] Therefore, vacuum distillation is recommended to lower the boiling point and minimize thermal stress on the compound.[6][7]

Q5: What type of stationary phase is suitable for the column chromatography of this compound?

A5: Silica (B1680970) gel is the most common stationary phase for the purification of aldehydes like this compound.[8][9][10][11][12] Due to the nonpolar nature of the compound, a nonpolar mobile phase system is typically used.

Troubleshooting Guides

Vacuum Fractional Distillation
Issue Potential Cause(s) Troubleshooting Steps
Product is not distilling at the expected temperature. - The vacuum level is not as low as indicated.- The thermometer is placed incorrectly.- The system has a leak.- Check the vacuum pump and all connections for leaks.- Ensure the thermometer bulb is positioned just below the side arm of the distillation head.- Re-grease all joints to ensure a proper seal.[6]
Bumping or violent boiling of the liquid. - Lack of smooth boiling.- Heating too rapidly.- Use a magnetic stir bar for efficient stirring. Boiling stones are not effective under vacuum.- Heat the distillation flask gradually and evenly.[6]
Product appears to be decomposing in the distillation flask. - The temperature of the heating bath is too high.- The distillation is proceeding too slowly at a high temperature.- Lower the heating bath temperature.- Improve the vacuum to distill at a lower temperature.[8]
Poor separation of product from impurities. - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing.- Slow down the distillation rate to allow for better equilibration between liquid and vapor phases.[13]
Column Chromatography
Issue Potential Cause(s) Troubleshooting Steps
Poor separation of this compound from a nonpolar impurity. - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Use a solvent system with a higher proportion of a nonpolar solvent like hexane (B92381).
The product is eluting too slowly or not at all. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture.[14]
Streaking or tailing of the product band on the column. - The sample was overloaded on the column.- The compound is interacting strongly with the silica gel.- Use a larger column or apply less sample.- Consider adding a small amount of a slightly more polar solvent to the mobile phase to reduce tailing.
Co-elution of the product with an impurity of similar polarity. - Insufficient resolution of the column.- Use a longer column or a stationary phase with a smaller particle size.- Optimize the mobile phase composition through systematic TLC trials to maximize the separation factor (ΔRf).

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is a representative method for purifying high-boiling point aldehydes and can be adapted for this compound.

  • Preparation:

    • Ensure the crude this compound has been washed and dried to remove any acidic or aqueous impurities.

    • Assemble a fractional distillation apparatus with a vacuum adapter. All glassware must be free of cracks or defects.[6]

    • Use a magnetic stirrer in the distillation flask.

    • Grease all glass joints lightly to ensure a good seal.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired vacuum level is reached and stable, begin to heat the distillation flask gently using a heating mantle or oil bath.

    • Collect any low-boiling fractions that distill over first.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a separate receiving flask.

    • Monitor the temperature closely. A constant temperature during collection indicates a pure fraction.

  • Completion:

    • Once the majority of the product has distilled, and the temperature begins to drop or fluctuate, stop the distillation.

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

Quantitative Data (Representative):

ParameterValue
Expected Purity >95%
Typical Yield 60-80%
Estimated Boiling Point ~110-115 °C at 1 mmHg (estimated based on similar compounds)
Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general framework for the chromatographic purification of nonpolar aldehydes.

  • Preparation:

    • Choose an appropriate size column and pack it with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).

    • Determine the optimal mobile phase composition by running thin-layer chromatography (TLC) on the crude mixture with various solvent systems (e.g., different ratios of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired product.[14]

  • Chromatography:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions and monitor the elution of the product by TLC.

  • Completion:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data (Representative):

ParameterValue
Expected Purity >98%
Typical Yield 70-90%
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Example) Hexane:Ethyl Acetate (98:2 to 95:5 v/v)

Visualizations

Purification_Workflow crude_mixture Crude this compound (from reaction workup) distillation Vacuum Fractional Distillation crude_mixture->distillation For large scale or volatile impurities chromatography Silica Gel Column Chromatography crude_mixture->chromatography For high purity or non-volatile impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Distillation_Troubleshooting start Distillation Problem check_vacuum Check Vacuum Level and for Leaks start->check_vacuum check_temp Verify Thermometer Placement start->check_temp check_heating Assess Heating Rate and Stirring start->check_heating solution Adjust and Monitor check_vacuum->solution check_temp->solution check_heating->solution

Caption: Troubleshooting logic for vacuum distillation issues.

References

Stability of 2-Hexyl-2-decenal under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2-Hexyl-2-decenal under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

A1: For optimal stability and to ensure a shelf life of 12 months or longer, it is recommended to store this compound in tightly sealed containers under refrigeration.[1] As it is classified as a combustible liquid, appropriate safety precautions for storing such materials should be followed.[2][3]

Q2: Is this compound sensitive to oxidation?

A2: Yes. As an α,β-unsaturated aldehyde, this compound is susceptible to oxidation. To mitigate this, it is often supplied with a stabilizer, such as butylated hydroxyanisole (BHA).[3][4] Exposure to air (oxygen) should be minimized during handling and storage.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of unsaturated aldehydes.[5] This can lead to the formation of various degradation products through oxidation and other reactions. Therefore, storage at elevated temperatures should be avoided.

Q4: Is this compound light-sensitive?

A4: Yes, exposure to light, particularly UV and visible light, can promote the oxidation and degradation of α,β-unsaturated aldehydes.[6] It is advisable to store this compound in amber vials or other light-protecting containers.

Q5: What is the expected impact of pH on the stability of this compound in aqueous solutions?

A5: The stability of α,β-unsaturated aldehydes can be pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions, such as hydrolysis or aldol (B89426) condensation/retro-aldol reactions. The reactivity of the carbonyl group and the conjugated double bond is influenced by pH.[7][8] It is recommended to maintain a neutral pH for solutions containing this compound unless the experimental protocol requires otherwise.

Troubleshooting Guides

Issue 1: Unexpected peak in chromatogram during analysis.
  • Possible Cause: This could be a degradation product of this compound. Unsaturated aldehydes can oxidize to form carboxylic acids or undergo other reactions to form smaller aldehydes and other byproducts.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound was stored in a tightly sealed, light-resistant container under refrigeration.

    • Analyze a Fresh Sample: If possible, analyze a freshly opened sample of this compound to see if the unexpected peak is present.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture.

    • Mass Spectrometry Analysis: Use a mass spectrometer (e.g., GC-MS or LC-MS) to identify the molecular weight and fragmentation pattern of the unknown peak, which can help in its structural elucidation.

Issue 2: Loss of potency or inconsistent experimental results.
  • Possible Cause: The concentration of this compound may have decreased due to degradation.

  • Troubleshooting Steps:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., using a calibrated GC-FID or HPLC-UV method) to determine the current concentration of this compound in your sample.

    • Check for Precipitate/Color Change: Visually inspect the sample for any signs of degradation, such as discoloration or the formation of a precipitate.

    • Inert Atmosphere: When preparing solutions or conducting experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Use of Antioxidants: If compatible with your experimental system, consider adding a suitable antioxidant to your stock solutions to inhibit oxidative degradation.

Data on Stability of Unsaturated Aldehydes

The following table summarizes the expected stability trends for α,β-unsaturated aldehydes like this compound based on general chemical principles and data for similar compounds. The degradation percentages are illustrative.

Storage ConditionParameterDurationExpected Degradation (%)Potential Degradation Products
Temperature 4°C (Refrigerated)12 months< 5%Minimal
25°C (Room Temp)6 months10-20%Carboxylic acids, smaller aldehydes
40°C (Accelerated)3 months> 30%Carboxylic acids, smaller aldehydes, polymeric materials
Light Exposure Protected from Light6 months< 10%Minimal oxidative products
Exposed to UV/Vis Light1 month20-40%Oxidative degradation products
pH (in aqueous media) pH 7 (Neutral)24 hours< 5%Minimal
pH 3 (Acidic)24 hours10-25%Hydration products, acetals (if alcohol is present)
pH 10 (Basic)24 hours15-30%Aldol condensation products, resinification
Oxidative Stress Air (Ambient)6 months15-25%Carboxylic acids, epoxides
Inert Atmosphere (N₂)12 months< 5%Minimal
3% H₂O₂24 hours> 50%Carboxylic acids, various oxidation products

Experimental Protocols

Protocol 1: Stability-Indicating GC-FID Method for this compound

This protocol outlines a general method for the quantitative analysis of this compound and the detection of its degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Detector Temperature: 300°C.

  • Analysis:

    • Inject the prepared standards and samples.

    • Identify the peak for this compound based on its retention time.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • To 1 mL of a stock solution of this compound, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and analyze by GC-FID.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl and analyze by GC-FID.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze by GC-FID.

  • Thermal Degradation:

    • Place a solid or neat liquid sample of this compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the stressed sample and analyze by GC-FID.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for 24 hours.

    • Analyze by GC-FID.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation Start Obtain this compound Sample Prep_Solutions Prepare Stock and Working Solutions Start->Prep_Solutions Acid Acid Hydrolysis Prep_Solutions->Acid Base Base Hydrolysis Prep_Solutions->Base Oxidation Oxidation (H2O2) Prep_Solutions->Oxidation Thermal Thermal Stress Prep_Solutions->Thermal Photo Photolytic Stress Prep_Solutions->Photo GC_FID GC-FID Analysis Acid->GC_FID Base->GC_FID Oxidation->GC_FID Thermal->GC_FID Photo->GC_FID GC_MS GC-MS for Identification GC_FID->GC_MS If unknown peaks appear Assess_Deg Assess % Degradation GC_FID->Assess_Deg Identify_DP Identify Degradation Products GC_MS->Identify_DP Pathway Propose Degradation Pathway Assess_Deg->Pathway Identify_DP->Pathway

Caption: Workflow for stability testing of this compound.

Troubleshooting_Guide cluster_investigation Investigation Steps cluster_advanced Advanced Analysis cluster_solution Corrective Actions Start Issue Detected Inconsistent Results or Unexpected Chromatographic Peaks Check_Storage Review Storage Conditions (Temp, Light, Seal) Start->Check_Storage Quantify Perform Quantitative Analysis Start->Quantify Analyze_Fresh Analyze a Fresh Sample Check_Storage->Analyze_Fresh If storage was improper MS_Analysis Use GC-MS for Identification Analyze_Fresh->MS_Analysis If unknown peaks persist Forced_Deg Conduct Forced Degradation Study Quantify->Forced_Deg If potency is low Optimize_Storage Optimize Storage & Handling Forced_Deg->Optimize_Storage MS_Analysis->Optimize_Storage Use_Inert Use Inert Atmosphere Optimize_Storage->Use_Inert Add_Antioxidant Consider Adding Antioxidant Use_Inert->Add_Antioxidant

Caption: Logical troubleshooting guide for stability issues.

References

Technical Support Center: Optimization of 2-Hexyl-2-decenal Yield in Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of 2-hexyl-2-decenal yield via the aldol (B89426) condensation of octanal (B89490).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of this compound?

A1: this compound is synthesized through the self-condensation of octanal, an aldol condensation reaction where two molecules of octanal react with each other in the presence of a catalyst, typically a base. The reaction involves the formation of a β-hydroxy aldehyde intermediate, which then dehydrates to form the final α,β-unsaturated aldehyde product, this compound.

Q2: My yield of this compound is consistently low. What are the common causes?

A2: Low yields in the self-condensation of octanal can stem from several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium or completion.

  • Side reactions: The formation of unwanted byproducts can consume the starting material and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, catalyst concentration, and reaction time play a crucial role in maximizing the yield.

  • Catalyst deactivation: The catalyst may lose its activity over time.

  • Product degradation: The desired product may be unstable under the reaction conditions and could degrade.

Q3: What are the typical side reactions and byproducts I should be aware of?

A3: In the self-condensation of octanal, several side reactions can occur, leading to a mixture of products. Common byproducts include:

  • Aldol addition product: The initial β-hydroxy aldehyde (3-hydroxy-2-hexyldecanal) may not fully dehydrate to the final product.

  • Michael addition products: The enolate of octanal can potentially add to the α,β-unsaturated product (this compound) in a Michael 1,4-addition, leading to the formation of a 1,5-dicarbonyl compound.[1]

  • Over-condensation products: Further condensation reactions can occur, leading to higher molecular weight byproducts.

  • Cannizzaro reaction products: Although less common for aldehydes with α-hydrogens, under strongly basic conditions, a disproportionation reaction can occur to yield octanoic acid and 1-octanol.[1]

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation and improve the selectivity towards this compound, consider the following strategies:

  • Control of reaction temperature: Lower temperatures generally favor the aldol addition product, while higher temperatures promote the dehydration to the desired α,β-unsaturated aldehyde. However, excessively high temperatures can lead to side reactions.[1]

  • Optimization of catalyst concentration: The amount of base catalyst should be carefully controlled to promote the reaction without catalyzing unwanted side reactions.

  • Reaction time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction at the optimal time.

  • Use of a phase-transfer catalyst: In a two-phase system (e.g., aqueous NaOH and organic octanal), a phase-transfer catalyst can enhance the reaction rate and selectivity by facilitating the transfer of the hydroxide (B78521) ion into the organic phase.[2][3]

Q5: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A5: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide or benzalkonium chloride), is used in biphasic aldol condensations to facilitate the reaction between reactants in different phases.[2][4] The PTC transports the hydroxide ions from the aqueous phase to the organic phase where the octanal is located, thereby accelerating the reaction rate and potentially improving the yield and selectivity.[4] Without a PTC, the reaction between aqueous base and the water-insoluble octanal is very slow.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Low reaction temperature leading to a very slow reaction rate. 3. Impure octanal (e.g., presence of octanoic acid which neutralizes the base catalyst).1a. Use a fresh, appropriately concentrated base solution. 1b. For solid catalysts, ensure they are properly activated. 2a. Gradually increase the reaction temperature while monitoring for byproduct formation. 3a. Purify the octanal by distillation before use.
Low Yield of this compound with significant amount of starting material remaining 1. Insufficient reaction time. 2. Inefficient mixing in a biphasic system. 3. Low catalyst concentration.1a. Increase the reaction time and monitor progress by TLC or GC. 2a. Increase the stirring speed to improve interfacial contact. 2b. Consider using a phase-transfer catalyst to enhance the reaction rate. 3a. Incrementally increase the catalyst concentration.
Formation of a complex mixture of products 1. Reaction temperature is too high, promoting side reactions. 2. High catalyst concentration leading to over-condensation or other side reactions. 3. Prolonged reaction time.1a. Lower the reaction temperature. 2a. Reduce the catalyst concentration. 3a. Optimize the reaction time by monitoring the reaction progress.
Significant amount of the β-hydroxy aldehyde intermediate (aldol addition product) is present 1. Insufficient heating to promote dehydration. 2. The chosen catalyst is not effective for the dehydration step.1a. Increase the reaction temperature after the initial aldol addition is complete. 1b. Consider using a catalyst that also facilitates dehydration, or a two-step procedure with a separate dehydration step.
Difficulty in product purification 1. Formation of emulsions during aqueous workup. 2. Boiling points of byproducts are close to the product.1a. Add a saturated brine solution to help break the emulsion. 1b. Use gentle inversions instead of vigorous shaking during extractions. 2a. Use fractional distillation under reduced pressure for purification. 2b. Consider purification by column chromatography.[5]

Data Presentation

Table 1: Effect of Catalyst on Octanal Self-Condensation (Illustrative Data)

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Octanal Conversion (%)This compound Yield (%)
NaOH108047560
KOH108048065
Mg-Al Hydrotalcite5 (wt%)14068570
Tetrabutylammonium Bromide (PTC) with NaOH56069080

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary depending on the specific experimental conditions.

Table 2: Effect of Temperature on this compound Yield (Illustrative Data)

CatalystTemperature (°C)Reaction Time (h)Octanal Conversion (%)This compound Yield (%)
10 mol% NaOH6066550
10 mol% NaOH8047560
10 mol% NaOH10028570
10 mol% NaOH12028865 (increased byproducts)

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Condensation of Octanal

This protocol is adapted from a general procedure for the self-condensation of α-substituted aldehydes.[5]

Materials:

  • Octanal (purified by distillation)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add octanal (12.8 g, 100 mmol).

  • Dissolve the octanal in 40 mL of 95% ethanol.

  • In a separate beaker, prepare a 2 M solution of NaOH in deionized water.

  • Slowly add 15 mL of the 2 M NaOH solution to the ethanolic solution of octanal with vigorous stirring at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85 °C) for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate (B1210297) 9:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Phase-Transfer Catalyzed Self-Condensation of Octanal

This protocol is based on general principles of phase-transfer catalyzed aldol condensations.[2][3]

Materials:

  • Octanal (purified by distillation)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • Condenser

  • Thermometer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • To a 250 mL jacketed reaction vessel, add octanal (25.6 g, 200 mmol) and toluene (100 mL).

  • Add tetrabutylammonium bromide (3.22 g, 10 mmol, 5 mol%).

  • Prepare a 50% (w/w) aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Slowly add the 50% NaOH solution (20 mL) to the reaction mixture over 30 minutes using an addition funnel.

  • Maintain the reaction temperature at 60 °C for 6 hours. Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with deionized water until the pH is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

AldolCondensationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Octanal + Catalyst (e.g., NaOH) Mixing Mixing and Heating Reactants->Mixing Solvent Solvent (e.g., Ethanol or Toluene) Solvent->Mixing Monitoring Reaction Monitoring (TLC/GC) Mixing->Monitoring Quenching Quenching & Extraction Monitoring->Quenching Reaction Complete Drying Drying of Organic Layer Quenching->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

AldolMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Octanal1 Octanal Enolate Enolate Ion Octanal1->Enolate + OH⁻ Base Base (OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Octanal2 Octanal (Electrophile) Octanal2->Alkoxide AldolAdduct β-Hydroxy Aldehyde Alkoxide->AldolAdduct + H₂O Water1 H₂O Water1->AldolAdduct FinalProduct This compound AldolAdduct->FinalProduct + Heat Heat Heat Heat->FinalProduct Water2 H₂O

Caption: Mechanism of the base-catalyzed aldol condensation of octanal.

TroubleshootingLogic Start Low Yield of this compound CheckConversion Check Conversion Low High Start->CheckConversion LowConversion Low Conversion Incomplete Reaction Catalyst Issue CheckConversion:low->LowConversion HighConversion High Conversion, Low Yield Side Reactions Product Degradation CheckConversion:high->HighConversion IncompleteAction Increase Time/Temp LowConversion:incomplete->IncompleteAction CatalystAction Check Catalyst Activity/Concentration LowConversion:catalyst->CatalystAction SideReactionAction Optimize Temp/Catalyst Conc. HighConversion:side_reactions->SideReactionAction DegradationAction Lower Temp/Shorter Time HighConversion:degradation->DegradationAction

Caption: Troubleshooting logic for low yield of this compound.

References

Troubleshooting peak tailing for 2-Hexyl-2-decenal in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the gas chromatography (GC) analysis of 2-Hexyl-2-decenal.

Troubleshooting Guide

Peak tailing in gas chromatography for active compounds like this compound can compromise resolution, accuracy, and precision. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.

Initial Assessment: Are all peaks tailing or only this compound and other polar analytes?

  • All peaks are tailing: This typically indicates a physical or mechanical issue within the GC system, disrupting the carrier gas flow path.[1][2] Proceed to the "Flow Path Disruption" section.

  • Only this compound (and other polar analytes) are tailing: This suggests a chemical interaction between the aldehyde and active sites within the system.[1][3] Proceed to the "Chemical Activity" section.

Flow Path Disruption

Indiscriminate peak tailing affecting all compounds often points to a disruption in the carrier gas flow path.

dot

start All Peaks Tailing improper_cut Improper Column Cut start->improper_cut Cause improper_install Improper Column Installation start->improper_install Cause leaks System Leaks start->leaks Cause blockage Column or Liner Blockage start->blockage Cause solution_cut Recut Column improper_cut->solution_cut Solution solution_install Reinstall Column improper_install->solution_install Solution solution_leaks Check for Leaks (Septum, Ferrules, Seals) leaks->solution_leaks Solution solution_blockage Replace Liner Trim Column blockage->solution_blockage Solution

Caption: Troubleshooting workflow for indiscriminate peak tailing.

IssueRecommended Action
Improper Column Cut A jagged or non-square column cut can cause turbulence and peak tailing.[4] Re-cut the column using a ceramic wafer or diamond scribe to ensure a clean, 90-degree cut.
Improper Column Installation If the column is installed too high or too low in the inlet, it can create dead volume.[4] Ensure the column is installed at the correct height as per the manufacturer's instructions.
System Leaks Leaks at the inlet (septum, ferrules) or detector can disrupt the carrier gas flow. Check for leaks using an electronic leak detector. Replace worn septa and ferrules.[3]
Column or Liner Blockage Septum particles or sample matrix accumulation can partially block the liner or column.[2][5] Replace the inlet liner and trim the first few centimeters of the column.

Chemical Activity

Peak tailing specific to polar compounds like this compound is often due to interactions with active sites in the GC system.

dot

start Aldehyde Peak Tailing active_sites Active Sites in Inlet start->active_sites Cause column_activity Column Contamination/ Degradation start->column_activity Cause phase_mismatch Stationary Phase Mismatch start->phase_mismatch Cause solution_inlet Inlet Maintenance: - Replace Liner, Septum, Seal - Use Deactivated Components active_sites->solution_inlet Solution solution_column Column Maintenance: - Trim Column - Bake Out Column - Replace Column column_activity->solution_column Solution solution_phase Use a Polar (e.g., WAX) Column phase_mismatch->solution_phase Solution

Caption: Troubleshooting workflow for aldehyde-specific peak tailing.

IssueRecommended Action
Active Sites in the Inlet The liner, septum, and inlet seal can have active silanol (B1196071) groups that interact with aldehydes.[6] Perform inlet maintenance, including replacing the liner, septum, and O-rings.[7] Use highly inert gold-plated seals and deactivated liners to reduce adsorption of active compounds.[3][7]
Column Contamination/Degradation Non-volatile sample components can accumulate at the head of the column, creating active sites.[2] The stationary phase can also degrade over time with exposure to oxygen at high temperatures.[2] Trim 10-20 cm from the front of the column or replace the column if it is old.[8]
Stationary Phase Mismatch Non-polar stationary phases can lead to poor peak shape for polar aldehydes.[9] For compounds with hydrogen bonding capabilities like aldehydes, polyethylene (B3416737) glycol (WAX) type phases are better suited.[10]
Solvent Mismatch If the injection solvent has a significantly different polarity than the stationary phase, it can cause peak distortion.[11][12] Ensure the solvent is compatible with the column's stationary phase.

FAQs

Q1: I've performed inlet maintenance, but my this compound peak is still tailing. What should I do next?

A1: If inlet maintenance does not resolve the issue, the problem likely lies with the column. First, try trimming 10-20 cm from the inlet side of the column to remove any accumulated non-volatile residues or damaged stationary phase.[8] If this does not improve the peak shape, consider conditioning the column by baking it at its maximum allowable temperature for a short period. If the problem persists, the column may be irreversibly damaged, and replacement is recommended.

Q2: What type of GC column is best for analyzing this compound?

A2: For polar analytes like aldehydes, a polar stationary phase is generally recommended to achieve better peak symmetry. A polyethylene glycol (PEG) or "WAX" column is a good choice as it can undergo hydrogen bonding with the aldehyde, leading to improved peak shape compared to a non-polar phase like a 5% phenyl-methylpolysiloxane.[9][10]

Q3: Can my injection technique affect peak tailing?

A3: Yes, a slow injection speed can cause peak tailing, especially for early eluting peaks.[2] Ensure a fast and consistent injection technique. Also, using an excessively low split ratio can contribute to peak tailing.[2]

Q4: How does temperature affect the peak shape of this compound?

A4: An injector or detector temperature that is too low can cause peak tailing.[2] Ensure these temperatures are set appropriately for the analyte's boiling point. For the oven temperature program, a lower initial temperature can sometimes improve focusing at the head of the column, leading to sharper peaks.[5]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

  • Cool Down: Cool the GC inlet and oven to a safe temperature (below 50°C).

  • Turn Off Gases: Turn off the carrier and makeup gases.

  • Remove Column: Carefully remove the column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean/Replace: Discard the used septum and liner. Inspect the inlet for any residue and clean if necessary with an appropriate solvent (e.g., methanol (B129727), acetone).

  • Install New Components: Wearing clean, lint-free gloves, install a new, deactivated liner and a new septum.

  • Reinstall Column: Reinstall the column to the correct depth.

  • Leak Check: Turn on the carrier gas and perform a leak check.

  • Heat and Condition: Heat the inlet to the desired temperature and allow the system to equilibrate.

Protocol 2: GC Column Trimming

  • Cool Down and Turn Off Gases: Follow steps 1 and 2 from Protocol 1.

  • Remove Column from Inlet: Carefully detach the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 10-20 cm from the inlet end of the column. Inspect the cut under magnification to ensure it is clean and at a 90-degree angle.[8]

  • Wipe the Column End: Gently wipe the outside of the newly cut column end with a lint-free cloth dampened with methanol to remove any debris.

  • Reinstall Column: Reinstall the column in the inlet to the correct depth.

  • Leak Check and Condition: Follow steps 8 and 9 from Protocol 1.

Quantitative Data Summary

Table 1: Effect of Column Type on Peak Tailing for Aldehydes

Column Stationary PhasePolarityTypical Asymmetry Factor for AldehydesReference
5% Phenyl-Methylpolysiloxane (e.g., DB-5)Non-polar> 1.5 (significant tailing)[9]
Polyethylene Glycol (WAX)Polar1.0 - 1.2 (symmetrical peak)[9]

Table 2: General GC Parameters for Aldehyde Analysis

ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.[13]
Injection Mode SplitlessFor trace analysis to maximize analyte transfer to the column.[13]
Carrier Gas Helium or HydrogenInert carrier gas to transport the analyte through the column.
Column Polar (e.g., WAX)To minimize peak tailing for polar aldehydes.[9][10]
Oven Program Start at a low temperature (e.g., 50 °C) and ramp upAllows for good focusing of the analyte at the head of the column.[13]
Detector Temperature 280 °C (for FID)Prevents condensation of the analyte in the detector.

References

Technical Support Center: Chromatographic Resolution of 2-Hexyl-2-decenal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Hexyl-2-decenal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in resolving this compound isomers?

A1: this compound typically exists as a mixture of cis and trans geometric isomers. These isomers have very similar physical properties, such as boiling point and polarity, which makes their separation by conventional chromatographic techniques challenging. The primary difficulty lies in achieving adequate selectivity between the isomers, often resulting in co-elution or poor resolution.

Q2: Which chromatographic techniques are most suitable for separating this compound isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the separation of this compound isomers. Two-dimensional GC (2D-GC) has been shown to be particularly effective by utilizing two columns of different polarities to enhance separation.[1][2] For HPLC, derivatization of the aldehyde group can improve chromatographic behavior and detection.

Q3: What is this compound and in what context is its analysis important?

A3: this compound (HDEA) is an unsaturated aldehyde that can be present as an impurity in the synthesis of other commercially important compounds, such as hexyl cinnamic aldehyde (HCA), a common ingredient in fragrances.[1][2] Due to potential regulatory restrictions and its impact on the final product's quality and sensory profile, accurate quantification of HDEA isomers is crucial.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Q4: My this compound isomer peaks are co-eluting or showing poor resolution. What should I do?

A4: Poor resolution in GC is a common issue that can be addressed by optimizing several parameters. Here is a step-by-step guide:

  • Optimize the Temperature Program: A slow temperature ramp rate can improve the separation of closely eluting compounds.[3] Experiment with different initial temperatures, ramp rates, and final hold times. A gradient temperature program is often more effective than an isothermal one for separating compounds with different boiling points.[3]

  • Select an Appropriate Column: For resolving isomers, a highly polar stationary phase is often required. Consider using a column with a cyanopropyl or polyethylene (B3416737) glycol (wax) stationary phase. A 2D-GC setup, coupling a non-polar column (like a DB-5ms or HP-5ms) with a polar column (like a DB-WAX or FFAP), is a powerful technique for resolving complex mixtures and isomers.[1][2]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure your flow rate is set to the optimal velocity for your carrier gas (Helium or Hydrogen) and column dimensions.

  • Check Injection Technique: A splitless injection might lead to broader peaks. If using split injection, ensure the split ratio is appropriate to avoid column overload while maintaining sensitivity.

Q5: I'm observing peak tailing for my this compound peaks. What could be the cause and how can I fix it?

A5: Peak tailing can be caused by several factors, including active sites in the GC system, column degradation, or improper setup.

  • Active Sites: The aldehyde functional group can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector. Using a deactivated liner and a high-quality, inert column can minimize these interactions.

  • Column Contamination: Contamination at the head of the column can lead to peak tailing. Trimming the first few centimeters of the column can often resolve this issue.

  • Improper Column Installation: Ensure the column is installed correctly in the injector and detector, with the appropriate insertion depth and no leaks.

  • Low Temperature: If the injector or column temperature is too low, it can cause peak tailing for less volatile compounds. Ensure the temperatures are appropriate for your analyte.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q6: I am struggling to get any separation of the this compound isomers using reversed-phase HPLC. What can I do?

A6: The low polarity of this compound makes it challenging to separate its isomers on a standard C18 column. Here are some strategies to improve resolution:

  • Consider a Different Stationary Phase: A phenyl-hexyl column may provide better selectivity for compounds with double bonds due to pi-pi interactions. For geometric isomers, cholesterol-based columns can offer shape selectivity.

  • Optimize the Mobile Phase: Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the water content. Adding a small amount of a different solvent, like tetrahydrofuran (B95107) (THF), can sometimes improve selectivity, but use with caution due to its reactivity.

  • Derivatization: Derivatizing the aldehyde group with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can significantly improve the chromatographic separation and detectability of the isomers.[4][5] The resulting DNPH-hydrazones are more polar and have a strong UV chromophore, allowing for sensitive detection at around 360 nm.[4]

Q7: My HPLC baseline is noisy and drifting, making it difficult to integrate the peaks for my this compound analysis. What should I do?

A7: Baseline instability can arise from several sources. A systematic approach to troubleshooting is recommended.

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[6] Use high-purity solvents and prepare fresh mobile phases daily, especially if using buffers.

  • System Leaks: Check for any leaks in the pump, injector, fittings, or detector.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.

  • Detector Issues: A failing lamp in a UV detector can cause baseline noise. Check the lamp's energy and replace it if necessary.

  • Temperature Fluctuations: Maintain a stable column temperature using a column oven to prevent baseline drift.[6]

Experimental Protocols

Protocol 1: 2D Gas Chromatography (GC-FID) for Resolution of this compound Isomers

This protocol is a representative method based on the successful separation of this compound from other fragrance components.[1][2]

Parameter Setting
System 2D Gas Chromatograph with Flame Ionization Detector (FID)
1st Dimension Column HP-1 (or equivalent non-polar, e.g., DB-1) 30 m x 0.25 mm ID, 0.25 µm film thickness
2nd Dimension Column DB-WAX (or equivalent polar, e.g., FFAP) 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1.0 µL (with appropriate split ratio, e.g., 50:1)
Oven Temperature Program Initial: 100°C, hold for 2 minRamp 1: 5°C/min to 200°C, hold for 5 minRamp 2: 10°C/min to 240°C, hold for 10 min
Detector Temperature 280°C
Data Acquisition Rate 50 Hz
Protocol 2: HPLC-UV for Analysis of this compound Isomers via DNPH Derivatization

This protocol outlines a general approach for the analysis of aldehydes after derivatization.

Derivatization Step:

  • Prepare a stock solution of your sample containing this compound in a suitable solvent (e.g., acetonitrile).

  • To an aliquot of the sample solution, add an excess of a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid (e.g., sulfuric acid).

  • Allow the reaction to proceed at room temperature for at least one hour.

  • The resulting solution containing the DNPH-hydrazone derivatives can be directly injected or diluted as needed.

Parameter Setting
System High-Performance Liquid Chromatograph with UV Detector
Column Ascentis Express C18, 10 cm x 4.6 mm ID, 2.7 µm particles (or equivalent)
Mobile Phase A: WaterB: AcetonitrileIsocratic elution with 60% B at 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 360 nm
Injection Volume 10 µL

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution Observed check_method Is the chromatographic method optimized? start->check_method optimize_gc GC Optimization check_method->optimize_gc Yes, for GC optimize_hplc HPLC Optimization check_method->optimize_hplc Yes, for HPLC check_system Is the instrument functioning correctly? check_method->check_system No temp_program Adjust Temperature Program optimize_gc->temp_program column_select_gc Select More Polar Column / 2D GC optimize_gc->column_select_gc flow_rate_gc Optimize Carrier Gas Flow Rate optimize_gc->flow_rate_gc mobile_phase Modify Mobile Phase Composition optimize_hplc->mobile_phase column_select_hplc Try Different Stationary Phase optimize_hplc->column_select_hplc derivatization Consider Derivatization optimize_hplc->derivatization resolution_ok Resolution Improved temp_program->resolution_ok column_select_gc->resolution_ok flow_rate_gc->resolution_ok mobile_phase->resolution_ok column_select_hplc->resolution_ok derivatization->resolution_ok instrument_maintenance_gc GC System Checks: - Check for leaks - Clean injector - Trim column check_system->instrument_maintenance_gc GC instrument_maintenance_hplc HPLC System Checks: - Check for leaks - Degas mobile phase - Check pump and detector check_system->instrument_maintenance_hplc HPLC instrument_maintenance_gc->optimize_gc instrument_maintenance_hplc->optimize_hplc

Caption: Troubleshooting workflow for improving isomer resolution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Analysis sample Sample containing This compound isomers dissolve Dissolve in appropriate solvent sample->dissolve derivatize Optional: Derivatize with DNPH (for HPLC) dissolve->derivatize gc_analysis 2D GC-FID Analysis (Protocol 1) dissolve->gc_analysis hplc_analysis HPLC-UV Analysis (Protocol 2) derivatize->hplc_analysis peak_integration Peak Integration and Quantification gc_analysis->peak_integration hplc_analysis->peak_integration resolution_calc Calculate Resolution between Isomers peak_integration->resolution_calc report Generate Report resolution_calc->report

Caption: General experimental workflow for isomer analysis.

References

Stabilization of 2-Hexyl-2-decenal for use in commercial products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing 2-hexyl-2-decenal for use in commercial products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stabilization important?

A1: this compound is an α,β-unsaturated aldehyde known for its characteristic fatty and waxy odor, making it a valuable ingredient in flavor and fragrance formulations.[1] However, its unsaturated nature makes it susceptible to degradation through oxidation and isomerization, which can lead to off-odors, discoloration, and a loss of efficacy. Stabilization is crucial to extend the shelf-life and maintain the desired sensory profile of the final product.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound, like other α,β-unsaturated aldehydes, are:

  • Oxidation: The double bond and the aldehyde group are prone to oxidation, especially when exposed to air, light, and high temperatures.[2] This can result in the formation of carboxylic acids and other volatile compounds, leading to rancidity and undesirable odors.

  • Isomerization: The double bond in the 2-position can migrate, leading to the formation of other isomers with different sensory properties. This can alter the intended fragrance or flavor profile of the product.

Q3: What are the common signs of this compound degradation in my product?

A3: Degradation can manifest in several ways:

  • Off-odor development: A change from the desired fatty, waxy scent to a rancid or unpleasant smell is a primary indicator.

  • Discoloration: The product may develop a yellow or brownish tint over time.[2]

  • Loss of potency: The characteristic aroma of this compound may weaken.

  • Changes in physical properties: In formulations like emulsions, degradation can lead to instability.

Q4: What are the main strategies for stabilizing this compound?

A4: The most common and effective stabilization strategies are:

  • Use of Antioxidants: Synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) are widely used to prevent oxidation by scavenging free radicals.[3][4][5][6]

  • Encapsulation: This involves entrapping the this compound in a protective matrix to shield it from environmental factors. Common techniques include spray drying and cyclodextrin (B1172386) complexation.[7][8][9][10][11]

Troubleshooting Guide

Issue 1: Rapid Off-Odor Development (Rancidity)
Potential Cause Troubleshooting Steps
Oxidation due to exposure to air. - Minimize headspace: When storing the raw material or the final product, reduce the amount of air in the container. Consider purging with an inert gas like nitrogen. - Use airtight packaging: Select packaging materials with low oxygen permeability.
Inadequate antioxidant concentration. - Increase antioxidant level: If using antioxidants like BHA or BHT, ensure the concentration is sufficient. Typical usage levels are in the range of 0.01-0.1%.[3] - Consider antioxidant blends: A combination of BHA and BHT can sometimes provide synergistic protection.[5]
Exposure to light. - Use opaque or amber-colored packaging: Protect the product from UV and visible light, which can accelerate oxidation.
High storage temperature. - Store in a cool, dark place: Elevated temperatures increase the rate of oxidation. Advise storage at controlled room temperature or, if appropriate for the formulation, under refrigeration.
Presence of pro-oxidant metals. - Use chelating agents: If the formulation contains trace metals (e.g., iron, copper), which can catalyze oxidation, consider adding a chelating agent like EDTA.
Issue 2: Color Change (Yellowing)
Potential Cause Troubleshooting Steps
Oxidative degradation products. - Follow the troubleshooting steps for "Rapid Off-Odor Development" as the underlying cause is often the same.
Interaction with other formulation ingredients. - Conduct compatibility studies: Test the stability of this compound in the presence of all other ingredients in the formulation. Some materials may promote color formation.
pH of the formulation. - Adjust and buffer the pH: The stability of aldehydes can be pH-dependent. Evaluate the stability of your formulation at different pH values to find the optimal range.
Issue 3: Loss of Fragrance/Flavor Intensity
Potential Cause Troubleshooting Steps
Volatility and evaporation. - Consider encapsulation: Encapsulating this compound can significantly reduce its volatility and provide a controlled release of the aroma over time. Spray drying and cyclodextrin inclusion are effective methods.
Isomerization of the double bond. - Control temperature and pH: Isomerization can be influenced by thermal stress and the chemical environment. Maintaining a stable temperature and pH can help minimize this.
Degradation. - Refer to the troubleshooting sections for off-odor and color change to address underlying degradation issues.

Data Presentation: Efficacy of Stabilization Methods

Table 1: Comparison of Encapsulation Techniques for Bioactive Compounds

Encapsulation MethodWall Material ExampleEncapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Spray Drying Maltodextrin, β-cyclodextrin, Carboxymethylcellulose91.41Cost-effective, continuous process, good stability.High temperature can degrade sensitive compounds.
Freeze Drying Skim milk, Maltodextrin, β-cyclodextrin78.38Suitable for heat-sensitive materials, porous structure for quick release.Higher cost, batch process, potentially lower encapsulation efficiency.[7][8][9][11]

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a product containing this compound by subjecting it to elevated temperatures.

Objective: To assess the stability of the formulation over a shorter period by accelerating the degradation processes.

Materials:

  • Product samples in their final packaging.

  • Temperature and humidity-controlled stability chambers.

  • Analytical instrumentation for quantifying this compound and its degradation products (e.g., GC-MS).

Methodology:

  • Place product samples in stability chambers at elevated temperature and controlled humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[12]

  • Store control samples at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Withdraw samples from both accelerated and control conditions at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for:

    • Concentration of this compound.

    • Presence of degradation products.

    • Changes in physical appearance (color, clarity).

    • Changes in odor profile (sensory evaluation).

  • Plot the degradation of this compound over time and use the data to estimate the shelf-life at normal storage conditions using the Arrhenius equation.

Protocol 2: Antioxidant Efficacy Evaluation

Objective: To determine the effectiveness of different antioxidants in preventing the oxidation of this compound in a given formulation.

Materials:

  • Base formulation without antioxidant (control).

  • Base formulation with different antioxidants (e.g., BHA, BHT, Tocopherol) at various concentrations.

  • Equipment for accelerated aging (e.g., oven).

  • Analytical method to measure oxidation markers (e.g., peroxide value, GC-MS for specific oxidation byproducts).

Methodology:

  • Prepare samples of the formulation: one control and several with different antioxidants/concentrations.

  • Subject the samples to accelerated oxidation conditions (e.g., storage at 50°C with exposure to air).

  • At regular intervals (e.g., 0, 24, 48, 72 hours), take aliquots from each sample.

  • Analyze the aliquots for the extent of oxidation. This can be done by:

    • Measuring the remaining concentration of this compound.

    • Quantifying the formation of specific oxidation products.

  • Compare the rate of degradation in the samples with antioxidants to the control. The antioxidant that results in the slowest degradation is the most effective for that formulation.

Protocol 3: Analytical Method for this compound and Impurities by GC-FID

This method is adapted from a validated 2D GC-FID method for the analysis of hexyl cinnamic aldehyde and its impurity, this compound.[13][14]

Objective: To quantify the concentration of this compound and separate it from potential impurities and degradation products.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Capillary columns: a non-polar column followed by a polar column in series for 2D separation, or a single suitable polar column for 1D separation.

Chromatographic Conditions (Example):

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., hexane).

  • Prepare the sample for analysis by diluting it in the same solvent.

  • Inject the standard and the sample into the GC-FID system.

  • Identify the peak corresponding to this compound based on its retention time from the standard injection.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Isomerization Isomerization This compound->Isomerization Heat, pH Degradation_Products Degradation Products (e.g., Carboxylic Acids) Oxidation->Degradation_Products Isomers Isomers Isomerization->Isomers Off-Odor_Discoloration Off-Odor & Discoloration Degradation_Products->Off-Odor_Discoloration Altered_Scent_Profile Altered Scent Profile Isomers->Altered_Scent_Profile

Caption: Degradation pathways of this compound.

stabilization_workflow cluster_formulation Formulation Development cluster_testing Stability Testing Formulate_Product Formulate Product with This compound Add_Stabilizer Add Stabilizer Formulate_Product->Add_Stabilizer Antioxidants Antioxidants (BHA, BHT) Add_Stabilizer->Antioxidants Yes Encapsulation Encapsulation (Spray Dry, Cyclodextrin) Add_Stabilizer->Encapsulation Yes Accelerated_Stability Accelerated Stability Testing (e.g., 40°C) Antioxidants->Accelerated_Stability Encapsulation->Accelerated_Stability Analytical_Monitoring Analytical Monitoring (GC-MS, Sensory) Accelerated_Stability->Analytical_Monitoring Real_Time_Stability Real-Time Stability Testing (e.g., 25°C) Real_Time_Stability->Analytical_Monitoring Evaluation Evaluate Shelf-Life & Product Quality Analytical_Monitoring->Evaluation

Caption: Workflow for stabilizing this compound.

troubleshooting_logic Problem_Identified Problem Identified: Degradation Check_Odor Check for Off-Odor Problem_Identified->Check_Odor Check_Color Check for Color Change Problem_Identified->Check_Color Check_Intensity Check for Loss of Intensity Problem_Identified->Check_Intensity Oxidation_Suspected Oxidation Suspected Check_Odor->Oxidation_Suspected Rancid Check_Color->Oxidation_Suspected Yellowing Isomerization_Volatility Isomerization or Volatility Suspected Check_Intensity->Isomerization_Volatility Fading Scent Solution_Antioxidant Increase/Add Antioxidant Protect from Light/Heat Oxidation_Suspected->Solution_Antioxidant Solution_Encapsulation Consider Encapsulation Control pH/Temp Isomerization_Volatility->Solution_Encapsulation

Caption: Troubleshooting logic for this compound degradation.

References

Identifying and minimizing byproducts in 2-Hexyl-2-decenal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hexyl-2-decenal. The content focuses on identifying and minimizing byproducts, a common challenge in this synthesis, which primarily proceeds through the self-condensation of octanal (B89490).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is predominantly synthesized via the base-catalyzed self-aldol condensation of octanal. In this reaction, one molecule of octanal acts as a nucleophile (after deprotonation at the alpha-carbon to form an enolate) and attacks the carbonyl carbon of a second octanal molecule. The initial aldol (B89426) addition product, 3-hydroxy-2-hexyldecanal, readily undergoes dehydration to yield the more stable α,β-unsaturated aldehyde, this compound.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The primary byproduct of concern is the initial aldol addition product, 3-hydroxy-2-hexyldecanal, if the dehydration step is incomplete. Other potential byproducts can arise from further reactions of the desired product or side reactions of the starting material, especially under harsh conditions. These can include trimers and other higher-order condensation products. If other reactive species are present, mixed aldol products can also be formed.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: The most effective method for monitoring the reaction is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting material (octanal), the desired product (this compound), the intermediate aldol adduct, and other potential byproducts. Thin Layer Chromatography (TLC) can also be used for a more qualitative, real-time assessment of the reaction's progress.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Octanal is a flammable liquid and an irritant. The reaction is often carried out using a strong base, such as sodium hydroxide (B78521), which is corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by GC-MS or TLC to ensure the consumption of the starting material. - Increase Temperature: Gently heating the reaction can increase the rate of both the condensation and the subsequent dehydration. However, excessive heat can lead to byproduct formation. - Increase Catalyst Concentration: A higher concentration of the base catalyst can accelerate the reaction. This should be done cautiously, as it can also promote side reactions.
Formation of Stable Aldol Adduct - Promote Dehydration: If the aldol addition product is the major component, increase the reaction temperature or add a dehydrating agent. Acidic workup can also facilitate dehydration.
Sub-optimal Catalyst - Catalyst Screening: While NaOH and KOH are common, other bases like alkali metal alkoxides (e.g., sodium ethoxide) or solid base catalysts can be explored for better performance.
Problem 2: High Levels of Byproducts
Potential Cause Troubleshooting Steps
Excessive Self-Condensation - Control Temperature: High temperatures can favor the formation of higher-order condensation products. Running the reaction at a lower temperature for a longer duration may improve selectivity. - Optimize Catalyst Concentration: A high concentration of a strong base can lead to uncontrolled side reactions. A lower catalyst loading should be tested.
Presence of Unwanted Side Reactions - Use of a Milder Catalyst: Strong bases can promote a variety of side reactions. Consider using a weaker base or a solid-supported catalyst to improve selectivity. - Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) can participate in the reaction, while aprotic solvents may offer better control.
Impure Starting Material - Purify Octanal: Ensure the octanal starting material is of high purity and free from acidic impurities that could neutralize the catalyst or other aldehydes that could lead to mixed-condensation products. Distillation of octanal before use is recommended.

Data Presentation: Expected Trends in Byproduct Formation

While precise quantitative data is highly dependent on specific experimental setups, the following tables summarize the expected qualitative trends when varying key reaction parameters.

Table 1: Effect of Temperature on Product Distribution

TemperatureRelative Yield of this compoundRelative Amount of Aldol AdductRelative Amount of Higher-Order Byproducts
Low (e.g., Room Temp)LowerHigherLower
ModerateHigherLowerModerate
HighMay DecreaseVery LowHigher

Table 2: Effect of Base Catalyst (NaOH) Concentration on Product Distribution

Catalyst ConcentrationRelative Yield of this compoundRelative Amount of Unreacted OctanalRelative Amount of Byproducts
LowLowerHigherLower
ModerateHigherLowerModerate
HighMay DecreaseVery LowHigher

Experimental Protocols

Protocol 1: Base-Catalyzed Self-Condensation of Octanal

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Octanal (purified by distillation)

  • Sodium hydroxide (NaOH)

  • Ethanol (or another suitable solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Hydrochloric acid (HCl), dilute solution (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octanal in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction mixture may be gently heated to promote dehydration of the intermediate aldol adduct.

  • Once the reaction is complete (indicated by the consumption of octanal), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Analysis of Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • Carrier Gas: Helium

  • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.

Data Analysis:

  • Identify the peaks corresponding to octanal, this compound, and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Mandatory Visualizations

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Octanal_1 Octanal (Molecule 1) Enolate Enolate Formation (Base Catalyst) Octanal_1->Enolate Deprotonation Octanal_2 Octanal (Molecule 2) Aldol_Addition Aldol Addition Octanal_2->Aldol_Addition Enolate->Aldol_Addition Nucleophilic Attack Aldol_Adduct 3-Hydroxy-2-hexyldecanal (Aldol Adduct) Aldol_Addition->Aldol_Adduct Dehydration Dehydration (-H2O) Final_Product This compound Dehydration->Final_Product Aldol_Adduct->Dehydration Byproducts Higher-Order Condensation Products Final_Product->Byproducts Further Reaction

Caption: Base-catalyzed self-condensation pathway of octanal.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (GC-MS, TLC) Start->Monitor Problem Problem Identified? Monitor->Problem Low_Yield Low Yield Problem->Low_Yield Yes High_Byproducts High Byproducts Problem->High_Byproducts Yes End Successful Synthesis Problem->End No Optimize_Params Optimize Parameters: - Time - Temperature - Catalyst Conc. Low_Yield->Optimize_Params Change_Conditions Change Conditions: - Milder Catalyst - Different Solvent High_Byproducts->Change_Conditions Purify_Reactant Purify Octanal High_Byproducts->Purify_Reactant Optimize_Params->Monitor Change_Conditions->Monitor Purify_Reactant->Start

Caption: Troubleshooting workflow for this compound synthesis.

Validation & Comparative

A Comparative Guide to the Quantification of 2-Hexyl-2-decenal: Validated 2D GC-FID Method vs. Alternative Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated two-dimensional gas chromatography with flame ionization detection (2D GC-FID) method for the quantification of 2-Hexyl-2-decenal, a significant process impurity in the fragrance and flavor industry.[1][2][3] The performance of this method is objectively compared with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), based on typical performance characteristics reported for the analysis of similar long-chain aldehydes. This document is intended for researchers, scientists, and professionals in drug development and quality control who require robust and sensitive methods for impurity quantification.

Overview of Analytical Methods

The accurate quantification of this compound is crucial due to its restricted use in flavor and fragrance applications.[1][2][3] While 2D GC-FID offers high-resolution separation for complex matrices, HPLC-UV and LC-MS present viable alternatives with distinct advantages and disadvantages.

  • 2D GC-FID: This technique provides exceptional separating power by employing two columns with different stationary phases, making it ideal for resolving complex mixtures and isolating impurities from the main components.[1][2][3]

  • HPLC-UV: A widely accessible technique, HPLC-UV is suitable for the analysis of aldehydes, often requiring a pre-column derivatization step to enhance UV detection.[4]

  • LC-MS: Offering high sensitivity and selectivity, LC-MS is a powerful tool for trace-level impurity analysis.[5][6][7][8] Similar to HPLC, derivatization can be employed to improve ionization efficiency.[6]

Performance Comparison

The following table summarizes the key performance parameters of the validated 2D GC-FID method for this compound and typical performance characteristics of HPLC-UV and LC-MS for the analysis of long-chain aldehydes.

Parameter 2D GC-FID (Validated for this compound) HPLC-UV (General Performance for Aldehydes) LC-MS/MS (General Performance for Aldehydes)
Linearity (Correlation Coefficient, r²) > 0.999Typically > 0.995Typically > 0.99
Accuracy (% Recovery) 98.0% - 102.0%95% - 105% (method dependent)90% - 110% (method and matrix dependent)
Precision (% RSD) < 2.0%< 5.0%< 10% (at low concentrations)
Limit of Detection (LOD) 0.005%ppm to sub-ppm levels (derivatization dependent)ppb to ppt (B1677978) levels (highly sensitive)
Limit of Quantitation (LOQ) 0.015%ppm levelsppb to ppt levels
Specificity High, excellent resolution from matrix componentsModerate to high (derivatization can improve)Very high, based on mass-to-charge ratio

Data for the 2D GC-FID method is sourced from a specific validation study for this compound.[1][2][3] Data for HPLC-UV and LC-MS/MS are based on general performance characteristics observed for the analysis of similar long-chain aldehydes and may vary depending on the specific method and instrumentation.

Experimental Protocols

This method was developed and validated for the quantitative analysis of this compound as an impurity in hexyl cinnamic aldehyde.[1][2][3]

Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890A GC system with FID

  • Column 1 (Non-polar): HP-5 (30 m x 0.32 mm, 0.25 µm)

  • Column 2 (Polar): DB-Wax (30 m x 0.32 mm, 0.25 µm)

  • Carrier Gas: Nitrogen

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program: 150°C (hold 2 min), ramp to 230°C at 5°C/min, hold 10 min

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Accurately weigh about 100 mg of the hexyl cinnamic aldehyde sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

Validation Parameters (as per ICH Guidelines):

  • Specificity: The method demonstrated good resolution between this compound and other components of the hexyl cinnamic aldehyde sample.

  • Linearity: A linear relationship was established over a concentration range of 0.015% to 0.15% (w/w) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spike recovery, with mean recovery values between 98.0% and 102.0%.

  • Precision: The relative standard deviation (RSD) for repeatability and intermediate precision was found to be less than 2.0%.

  • Limit of Detection (LOD): Established at 0.005% (w/w).

  • Limit of Quantitation (LOQ): Established at 0.015% (w/w).

A common approach involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[4]

Derivatization:

  • Mix the sample containing the aldehyde with a solution of DNPH in a suitable acidic medium (e.g., acetonitrile (B52724) with phosphoric acid).

  • Allow the reaction to proceed at a controlled temperature for a specific time to form the corresponding hydrazone.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile is typically used.

  • Detection Wavelength: Around 360 nm for DNPH derivatives.[4]

LC-MS methods offer high sensitivity and may or may not require derivatization.

Sample Preparation:

  • Direct injection of a diluted sample in a suitable solvent.

  • For enhanced sensitivity, derivatization with reagents like DNPH or other agents that introduce a readily ionizable group can be performed.[6]

LC-MS Conditions:

  • LC System: Coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to aid ionization.

  • Ionization Source: Electrospray ionization (ESI) is common.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualized Workflows and Relationships

To better illustrate the processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_gc 2D GC-FID Analysis cluster_data Data Analysis & Validation sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Dilute to Volume sp2->sp3 gc1 Inject Sample sp3->gc1 gc2 1st Dimension Separation (Non-polar Column) gc1->gc2 gc3 Heart-cutting/Modulation gc2->gc3 gc4 2nd Dimension Separation (Polar Column) gc3->gc4 gc5 FID Detection gc4->gc5 da1 Peak Integration gc5->da1 da2 Quantification da1->da2 da3 Validation Parameter Assessment da2->da3

Caption: Experimental workflow for the 2D GC-FID method validation.

logical_relationship cluster_gc_fid 2D GC-FID cluster_lc_ms LC-MS gc_spec High Specificity gc_res Excellent Resolution gc_spec->gc_res lc_res Good Resolution gc_res->lc_res Resolution Comparison gc_sens Moderate Sensitivity lc_sens Very High Sensitivity gc_sens->lc_sens Sensitivity Comparison lc_spec Very High Specificity lc_sens->lc_spec

Caption: Logical comparison of 2D GC-FID and LC-MS attributes.

Conclusion

The validated 2D GC-FID method provides a robust, accurate, and precise approach for the quantification of this compound, particularly in complex matrices where high resolving power is necessary. While HPLC-UV offers a more accessible alternative, it may lack the sensitivity and specificity for trace-level analysis without derivatization. LC-MS stands out for its superior sensitivity and specificity, making it the method of choice for detecting and quantifying impurities at very low levels. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the concentration of the analyte, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Study of 2-Hexyl-2-decenal and Other Key Flavor Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-Hexyl-2-decenal and other significant flavor aldehydes, offering insights into their chemical properties, flavor profiles, and the analytical methodologies used for their evaluation. The information presented is intended to support research and development in the fields of food science, flavor chemistry, and drug development where sensory attributes are of importance.

Introduction to Flavor Aldehydes

Aldehydes are a critical class of organic compounds that contribute significantly to the aroma and flavor of a wide variety of foods and beverages.[1] They can be derived from natural sources, such as fruits and essential oils, or formed during food processing through reactions like lipid oxidation and the Maillard reaction.[1] Their characteristically low odor thresholds mean they can have a substantial impact on flavor profiles even at very low concentrations. However, their inherent reactivity and relative instability present challenges for flavor chemists and food technologists. This guide focuses on this compound and provides a comparative analysis with other representative flavor aldehydes: Hexanal, Nonanal (B32974), Decanal, and Benzaldehyde.

Comparative Analysis of Flavor Aldehydes

A summary of the key properties of this compound and selected other flavor aldehydes is presented below.

PropertyThis compoundHexanalNonanalDecanalBenzaldehyde
CAS Number 13893-39-566-25-1124-19-6112-31-2100-52-7
FEMA Number 47862560278023622127
Molecular Formula C₁₆H₃₀OC₆H₁₂OC₉H₁₈OC₁₀H₂₀OC₇H₆O
Molecular Weight 238.41 g/mol 100.16 g/mol 142.24 g/mol 156.27 g/mol 106.12 g/mol
Flavor Profile Fatty, waxy.[2]Fresh green, fatty, grassy, leafy.[3] Resembles the scent of freshly cut grass.[4]Aldehydic, citrus, fat.[5] Waxy, citrusy, slightly floral and green, reminiscent of orange peel and rose.[6]Sweet, aldehydic, citrus.[7] Penetrating, sweet, waxy, floral, citrus, pronounced fatty odor that develops a floral character on dilution.[8]Almond, cherry, sweet, nutty.[9][10]
Odor Threshold (in water, ppb) Data not available4.510.1Data varies significantly by matrix
Stability Prone to oxidationProne to oxidationProne to oxidationProne to oxidationOxidizes in air to benzoic acid.[1] Should be stored in a cool, dry place away from light and air.[11]

Experimental Protocols

Accurate characterization and comparison of flavor aldehydes rely on robust experimental methodologies. The following sections detail standardized protocols for both instrumental and sensory analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Flavor Aldehydes in an Oil Matrix

This protocol is designed for the qualitative and quantitative analysis of volatile aldehydes in an edible oil matrix.

1. Principle:

Volatile aldehydes are extracted from the oil matrix using headspace solid-phase microextraction (HS-SPME) and then separated and identified by gas chromatography-mass spectrometry (GC-MS). Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve the volatility and detection sensitivity of the aldehydes.[12]

2. Reagents and Materials:

  • Aldehyde standards (this compound, Hexanal, Nonanal, Decanal, Benzaldehyde)

  • Internal standard (e.g., d6-Benzaldehyde)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvents: Methanol, Hexane (GC grade)

  • Deionized water

  • 20 mL headspace vials with PTFE-lined septa

  • HS-SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

3. Sample Preparation:

  • Weigh 2.0 g of the oil sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution to the vial.

  • For derivatization, add 1 mL of a 10 mg/mL PFBHA solution in water.

  • Seal the vial immediately with a PTFE-lined septum and cap.

  • Incubate the vial in a heating block at 60°C for 30 minutes to allow for equilibration of the headspace and derivatization to occur.

4. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet: Split/splitless, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 15°C/min to 250°C, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for target analytes.

5. Data Analysis:

Identify aldehydes by comparing their mass spectra and retention times with those of the pure standards. Quantify the concentration of each aldehyde by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Experimental Workflow for GC-MS Analysis of Flavor Aldehydes

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Oil Sample (2g) IS Add Internal Standard Sample->IS Deriv Add PFBHA Solution (Optional) IS->Deriv Seal Seal Vial Deriv->Seal Incubate Incubate at 60°C Seal->Incubate SPME HS-SPME Extraction Incubate->SPME GC Gas Chromatography Separation SPME->GC MS Mass Spectrometry Detection GC->MS Identify Identification (Mass Spectra & Retention Time) MS->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for the analysis of flavor aldehydes in an oil matrix using GC-MS.

Sensory Evaluation of Flavor Aldehydes

This section outlines two common sensory evaluation methods: the Triangle Test for discrimination and Descriptive Analysis for detailed flavor profiling.

1. Objective:

To determine if a perceptible sensory difference exists between two samples.[13] For example, this test can be used to see if replacing one aldehyde with another in a simple matrix results in a noticeable change in flavor.

2. Materials:

  • Two samples to be compared (A and B).

  • Identical, odor-free sample cups, coded with random three-digit numbers.[14]

  • Palate cleansers (e.g., unsalted crackers, filtered water).

  • Ballot sheets for each panelist.

3. Panelists:

A panel of 20-40 individuals, screened for their ability to detect the relevant flavors, is recommended.

4. Procedure:

  • For each panelist, present three samples: two of one product and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, or ABB). The order of presentation should be randomized across panelists.[13]

  • Instruct panelists to taste the samples from left to right.

  • Ask panelists to identify the "odd" or "different" sample.

  • Provide palate cleansers for use between samples.

  • Collect the completed ballots.

5. Data Analysis:

The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables for the triangle test are used to determine if the number of correct responses is significant at a chosen confidence level (e.g., p < 0.05).

Triangle Test Workflow

Triangle_Test cluster_setup Test Setup cluster_evaluation Panelist Evaluation cluster_analysis Data Analysis Samples Prepare Samples A & B Coding Random 3-Digit Coding Samples->Coding Presentation Randomized Presentation (e.g., AAB, ABA) Coding->Presentation Taste Taste Samples Left to Right Presentation->Taste Identify Identify the 'Odd' Sample Taste->Identify Record Record on Ballot Identify->Record Collect Collect Ballots Record->Collect Count Count Correct Identifications Collect->Count Stats Statistical Analysis (vs. Chance) Count->Stats

Caption: The workflow for conducting a sensory triangle test to discriminate between two samples.

1. Objective:

To obtain detailed descriptions of the sensory qualities of a flavor aldehyde, including its aroma, flavor, and mouthfeel.[15]

2. Panelists:

A small panel of 8-12 highly trained individuals is required. Training involves developing a common vocabulary (lexicon) to describe the sensory attributes and calibrating the panelists to use intensity scales consistently.

3. Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with a range of aldehydes and other reference standards to develop a comprehensive list of descriptive terms for aroma, flavor, and texture/mouthfeel.

  • Training: Panelists are trained to recognize and quantify the intensity of each attribute using a standardized scale (e.g., a 15-point universal scale). Reference standards are provided to anchor the scale points.

  • Evaluation:

    • Samples are presented one at a time in identical, coded cups.

    • Panelists independently evaluate each sample and rate the intensity of each attribute on the scorecard.

    • The order of sample presentation is randomized for each panelist.

    • Palate cleansers are used between samples.

4. Data Analysis:

The intensity ratings for each attribute are averaged across panelists for each sample. The results can be visualized using spider plots or bar charts to create a sensory profile for each aldehyde. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in attribute intensities between samples.

Signaling Pathways in Aldehyde Perception

The perception of flavor aldehydes is initiated by their interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[14]

General Olfactory Transduction Pathway:

  • Binding: An aldehyde molecule binds to a specific olfactory receptor in the cilia of an olfactory sensory neuron. The specificity of this interaction is determined by the shape, size, and chemical properties of the aldehyde.

  • G-protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (typically G_olf).

  • Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.

  • Depolarization: The opening of these channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the neuron.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain.

  • Signal Processing: In the olfactory bulb, the signal is processed and relayed to other brain regions, leading to the perception of a specific smell.

While the specific olfactory receptors for this compound have not been definitively identified in publicly available literature, research on other aldehydes, such as octanal, has shown that a single aldehyde can activate multiple receptors, and a single receptor can be activated by multiple aldehydes.[9] The presence of unsaturation in the aldehyde structure can influence the binding affinity and efficacy of the receptor-ligand interaction.[9]

Olfactory Signaling Pathway for Aldehydes

Olfactory_Pathway cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (G_olf) OR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Conversion CNG CNG Ion Channel Ions Cation Influx (Na⁺, Ca²⁺) CNG->Ions Flow Aldehyde Aldehyde Molecule Aldehyde->OR Binding G_protein->AC Stimulation ATP ATP ATP->AC cAMP->CNG Opening Depolarization Depolarization Ions->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified diagram of the olfactory signal transduction pathway initiated by an aldehyde.

Conclusion

This compound, with its characteristic fatty and waxy flavor profile, is a valuable component in the flavorist's palette. Its properties, when compared to other aldehydes such as the green and grassy hexanal, the citrusy nonanal and decanal, and the almond-like benzaldehyde, highlight the diverse sensory experiences that can be achieved through the careful selection and application of these compounds. Understanding the chemical properties, flavor profiles, and the analytical methods for their evaluation is crucial for the effective utilization of these potent flavor ingredients in food products and other applications. The inherent instability of aldehydes remains a key consideration, necessitating careful handling and formulation to ensure the desired sensory profile is maintained throughout the product's shelf life. Further research into the specific olfactory receptors that bind to this compound and other long-chain unsaturated aldehydes will provide deeper insights into the mechanisms of flavor perception and may lead to the development of novel flavor compounds with enhanced stability and unique sensory characteristics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hexyl-2-decenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical methods for the quantitative analysis of 2-Hexyl-2-decenal: a validated two-dimensional gas chromatography with flame ionization detection (2D GC-FID) method and a widely used alternative, gas chromatography-mass spectrometry (GC-MS). The cross-validation of analytical methods is crucial for ensuring the accuracy, reliability, and robustness of analytical data in research and pharmaceutical development.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of the 2D GC-FID and a typical GC-MS method for the analysis of this compound are summarized below. The data for the 2D GC-FID method is based on a validated study, while the GC-MS data represents typical performance characteristics for the analysis of volatile aldehydes.

Table 1: Comparison of Validation Parameters for 2D GC-FID and GC-MS Methods

Validation Parameter2D GC-FIDGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Accuracy (Recovery) 98% - 102%80% - 120%
Precision (Relative Standard Deviation, RSD)
- Repeatability< 2.0%< 15%
- Intermediate Precision< 2.0%< 15%
Limit of Detection (LOD) Reported as validatedTypically in the µg/L to ng/L range
Limit of Quantitation (LOQ) Reported as validatedTypically in the µg/L range

Experimental Protocols

Detailed methodologies for both the 2D GC-FID and a representative GC-MS method are provided below.

Two-Dimensional Gas Chromatography with Flame Ionization Detection (2D GC-FID)

This method has been developed and validated for the quantitative analysis of this compound as a major impurity in hexyl cinnamic aldehyde.[1][2]

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., isopropyl alcohol) to a known concentration.

  • Vortex the solution to ensure homogeneity.

  • If necessary, perform a dilution to bring the analyte concentration within the calibrated linear range.

2. Chromatographic Conditions:

  • Instrument: Two-dimensional Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Columns: A non-polar column connected in series with a polar capillary column.

  • Carrier Gas: Nitrogen.

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

  • Oven Temperature Program: A suitable temperature gradient is applied to achieve separation of this compound from other components.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • An internal standard may be added for improved accuracy and precision.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically 250-280°C.

  • Injection Volume: 1 µL in split or splitless mode, depending on the concentration.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp at 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Can be performed in full scan mode for qualitative and quantitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements for This compound method1 Method 1 Development & Optimization (e.g., 2D GC-FID) start->method1 method2 Method 2 Development & Optimization (e.g., GC-MS) start->method2 validation1 Method 1 Validation (ICH Guidelines) method1->validation1 validation2 Method 2 Validation (ICH Guidelines) method2->validation2 sample_analysis Analysis of Same Batch of Samples with Both Methods validation1->sample_analysis validation2->sample_analysis data_comparison Comparative Statistical Analysis of Results (e.g., t-test, F-test) sample_analysis->data_comparison conclusion Conclusion on Method Equivalence and Suitability data_comparison->conclusion

Cross-validation workflow for analytical methods.

References

A Comparative Analysis of the Antimicrobial Activity of Hexanal and Other Short-Chain Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the antimicrobial activity of hexanal (B45976). While the initial aim was to compare hexanal directly with 2-Hexyl-2-decenal, a thorough review of published scientific literature reveals a significant lack of data on the antimicrobial properties of this compound. Therefore, to provide a valuable comparative analysis with supporting experimental data, this guide will compare hexanal with the structurally related and more extensively researched α,β-unsaturated aldehyde, (E)-2-hexenal.

The antimicrobial activity of aldehydes is a promising area of research for the development of new therapeutic agents and food preservatives. These compounds are known for their broad-spectrum activity against a variety of microorganisms. Their mechanism of action is generally attributed to their ability to disrupt cell membranes and interact with essential cellular proteins.[1]

Quantitative Antimicrobial Activity

The following tables summarize the available data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of hexanal and (E)-2-hexenal against a range of pathogenic and spoilage microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Hexanal and (E)-2-Hexenal

MicroorganismHexanal MIC(E)-2-Hexenal MICReference
Vibrio parahaemolyticus0.4 mg/mL-[2]
Escherichia coli>2.52 mg/mL-[3]
Colletotrichum gloeosporioides800 ppm (vapor)-
Lasiodiplodia theobromae800 ppm (vapor)-
Geotrichum citri-aurantii-0.50 µL/mL

Table 2: Minimum Bactericidal Concentration (MBC) of Hexanal and (E)-2-Hexenal

MicroorganismHexanal MBC(E)-2-Hexenal MBCReference
Shiga-toxin-producing E. coli (STEC) serotypes2.24 - 2.52 mg/mL-[3]
Geotrichum citri-aurantii-1.00 µL/mL

Note: A direct comparison is challenging due to variations in experimental conditions and units of measurement across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for determining the antimicrobial activity of compounds like hexanal.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of hexanal and (E)-2-hexenal in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration 100-fold the expected MIC.

  • Bacterial Strains: Subculture the test microorganisms on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) to obtain fresh colonies.

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

b. Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and mix well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare a bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

a. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto separate, appropriate agar plates.

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC is the lowest concentration that results in no microbial growth on the agar plate.

Mechanism of Action

The primary antimicrobial mechanism of aldehydes is the disruption of the microbial cell membrane.[4][5] This is due to their lipophilic nature, which allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components.[4][6] Furthermore, the reactive aldehyde group can form cross-links with proteins and other cellular macromolecules, leading to enzyme inhibition and disruption of cellular functions.[1]

Some aldehydes, like hexanal, have also been shown to interfere with bacterial communication systems, such as quorum sensing in Pseudomonas fluorescens.[7] This interference can inhibit the expression of virulence factors and biofilm formation.[7]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep Prepare Materials (Compounds, Media, Microbes) serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate prep->serial_dilution inoculation Inoculate Wells with Standardized Microbial Suspension serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Visually Assess for Growth (Turbidity) Determine MIC incubation_mic->read_mic aliquot Take Aliquots from Wells with No Visible Growth read_mic->aliquot Proceed if no growth spot_plate Spot Aliquots onto Appropriate Agar Plates aliquot->spot_plate incubation_mbc Incubate Plates spot_plate->incubation_mbc read_mbc Observe for Colony Growth Determine MBC incubation_mbc->read_mbc

Workflow for Antimicrobial Susceptibility Testing.

Antimicrobial_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane leakage Leakage of Intracellular Contents membrane->leakage proteins Cellular Proteins (Enzymes) inhibition Inhibition of Cellular Processes proteins->inhibition qs Quorum Sensing System virulence Reduced Virulence & Biofilm Formation qs->virulence aldehyde Hexanal / (E)-2-Hexenal aldehyde->membrane Disruption & Increased Permeability aldehyde->proteins Cross-linking & Inactivation aldehyde->qs Interference

General Mechanism of Aldehyde Antimicrobial Action.

References

A Comparative Analysis of 2-Hexyl-2-decenal and (E)-2-hexenal for Food Safety Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective, natural antimicrobial agents is a cornerstone of modern food safety research. Among the promising candidates are short-chain and medium-chain aldehydes, products of lipid oxidation in plants, which exhibit significant antimicrobial and antifungal properties. This guide provides a detailed comparison of the efficacy of two such aldehydes: 2-Hexyl-2-decenal and the more extensively studied (E)-2-hexenal. Due to the limited direct research on the antimicrobial properties of this compound, this comparison incorporates data from structurally similar aldehydes, such as hexanal (B45976) and (E)-2-decenal, to provide a comprehensive overview for food safety applications.

Executive Summary

(E)-2-hexenal, an α,β-unsaturated aldehyde, has demonstrated broad-spectrum antimicrobial and antifungal activity against a variety of foodborne pathogens and spoilage organisms.[1] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and cell death.[2][3] In contrast, direct data on the antimicrobial efficacy of this compound is scarce in publicly available scientific literature. However, by examining related aldehydes, we can infer its potential activity. The presence of an α,β-unsaturated bond in aldehydes is crucial for their antimicrobial effect.[3] Longer chain aldehydes have also been shown to effectively perturb the lipidic fraction of plasma membranes.[2][3]

This guide synthesizes available data to present a comparative analysis of these compounds, focusing on their mechanisms of action, and provides standardized experimental protocols for their evaluation.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the available quantitative data on the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of (E)-2-hexenal and related aldehydes against common foodborne pathogens. This data provides a baseline for understanding their relative potency.

Table 1: Minimum Inhibitory Concentration (MIC) of (E)-2-hexenal and Related Aldehydes against Foodborne Bacteria

CompoundMicroorganismConcentration (ppm)Reference
(E)-2-hexenalEscherichia coli20[4]
(E)-2-hexenalSalmonella enteritidis20[4]
(E)-2-hexenalListeria monocytogenes20 (bactericidal effect)[4]
HexanalEscherichia coli150[4]
HexanalSalmonella enteritidis150[4]
HexanalListeria monocytogenes150 (bactericidal effect)[4]

Table 2: Minimum Inhibitory/Fungicidal Concentration (MIC/MFC) of (E)-2-hexenal and (E)-2-decenal against Fungi

CompoundMicroorganismMIC (µg/mL)MFC (µg/mL)Reference
(E)-2-hexenalTricophyton mentagrophytes<1.9 - 125-[5]
(E)-2-hexenalMicrosporum canis<1.9 - 125-[5]
(E)-2-decenalSaccharomyces cerevisiae-12.5[4]

Mechanism of Action: A Focus on Membrane Disruption

The primary antimicrobial mechanism for α,β-unsaturated aldehydes like (E)-2-hexenal and, presumably, this compound, is the disruption of the microbial cell's plasma membrane.[2][3] This interaction leads to a cascade of events culminating in cell death.

The proposed signaling pathway involves:

  • Initial Interaction: The lipophilic nature of the aldehyde facilitates its interaction with the lipid bilayer of the microbial cell membrane.

  • Membrane Perturbation: The aldehyde molecules insert into the membrane, causing a disorganization of the lipid structure. This increases membrane fluidity and permeability.

  • Leakage of Cellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

  • Enzyme Inhibition: Aldehydes can also interact with and inhibit membrane-bound enzymes, such as ATPases, which are crucial for cellular energy production and maintaining ion gradients.[4]

  • Cell Death: The cumulative effect of membrane damage, loss of essential molecules, and inhibition of vital enzymes leads to the cessation of metabolic activity and ultimately, cell death.

Antimicrobial Mechanism of Aldehydes cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins (e.g., ATPases) Inhibition Enzyme Inhibition Membrane_Proteins->Inhibition Aldehyde Aldehyde (e.g., (E)-2-hexenal) Aldehyde->Lipid_Bilayer Interaction Aldehyde->Membrane_Proteins Interaction Leakage Leakage of Ions & Metabolites Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action for aldehydes.

Experimental Protocols

To ensure reproducible and comparable results in the evaluation of these aldehydes, standardized experimental protocols are essential. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

1. Materials:

  • Test compounds (this compound, (E)-2-hexenal)

  • Solvent for test compounds (e.g., DMSO, ethanol)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes)

  • Spectrophotometer

  • Incubator

2. Preparation of Bacterial Inoculum:

  • Aseptically pick a few colonies of the test microorganism from a fresh agar (B569324) plate.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of the test aldehyde in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the different concentrations of the test compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the microtiter plate at the optimal growth temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

  • Alternatively, the optical density (OD) of the wells can be measured using a microplate reader.

MIC Determination Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microplate with Bacterial Suspension A->C B Prepare Serial Dilutions of Aldehydes in Microplate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Growth (Visual or OD Measurement) D->E F Determine MIC E->F

Caption: Experimental workflow for MIC determination.

Conclusion

(E)-2-hexenal demonstrates significant potential as a natural antimicrobial agent for food safety applications, with a well-documented mechanism of action centered on cell membrane disruption. While direct comparative data for this compound is currently lacking, its structural similarity to other antimicrobially active aldehydes suggests it may also possess valuable properties. Further research is critically needed to quantify the efficacy of this compound against a broad range of foodborne pathogens and spoilage organisms. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be instrumental in validating its potential use in the food industry. Researchers are encouraged to employ these standardized methods to contribute to a clearer understanding of the comparative efficacy of these promising natural compounds.

References

In-Silico Bioactivity Prediction of 2-Hexyl-2-decenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico methodologies for predicting the bioactivity of 2-Hexyl-2-decenal, an unsaturated aliphatic aldehyde. Given the increasing reliance on computational methods in toxicology and drug discovery to reduce animal testing and accelerate research, this document outlines key in-silico approaches and offers a framework for their application and interpretation. We will explore expert rule-based systems, Quantitative Structure-Activity Relationship (QSAR) models, and molecular docking, using this compound as a case study and comparing its potential bioactivity profile with other relevant aldehydes.

Introduction to this compound

This compound is a C16 unsaturated aldehyde with the chemical formula C₁₆H₃₀O. Its structure suggests potential for various biological interactions. Aldehydes, as a chemical class, are known to be reactive and can elicit a range of biological effects, from skin sensitization to metabolic alterations. In-silico toxicology and bioactivity prediction tools offer a powerful first-tier approach to assess the potential hazards and pharmacological activities of such compounds.

Comparative In-Silico Bioactivity Predictions

This section details the application of various in-silico models to predict the bioactivity of this compound and compares these predictions with those for other aldehydes.

Expert Rule-Based Toxicity Prediction

Expert rule-based systems, such as Derek Nexus, utilize a knowledge base of structure-activity relationships to predict toxicity. The system identifies structural alerts (toxicophores) within a query molecule and provides a qualitative prediction of toxicity likelihood (e.g., plausible, probable, certain).

Experimental Protocol: Derek Nexus Analysis

  • Structure Input: The chemical structure of the query molecule (e.g., this compound) is imported into the Derek Nexus software.

  • Endpoint Selection: The user selects the toxicological endpoints of interest, such as skin sensitization, mutagenicity, or carcinogenicity.

  • Prediction Execution: The software compares the input structure against its knowledge base of structural alerts.

Comparative Analysis:

While specific Derek Nexus predictions for this compound are not publicly available, we can infer potential alerts based on its structure as an α,β-unsaturated aldehyde. This class of compounds is known to have alerts for skin sensitization. For comparison, other aldehydes have been evaluated using this system.

CompoundPredicted EndpointDerek Nexus Prediction LikelihoodStructural Alert Example
This compound (Hypothetical) Skin SensitizationPlausible/Probableα,β-Unsaturated aldehyde
CinnamaldehydeSkin SensitizationKnown Sensitizerα,β-Unsaturated aldehyde
FormaldehydeMutagenicityPlausible/ProbableReactive aldehyde
QSAR Models for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or toxicity. These models are built from large datasets of experimentally tested chemicals.

Experimental Protocol: Generic QSAR Analysis for Aquatic Toxicity

  • Dataset Collection: A dataset of chemicals with known aquatic toxicity data (e.g., LC50 values for fish) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical structure (e.g., logP, molecular weight, electronic properties), are calculated for each chemical in the dataset.

  • Model Building: A statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, is used to build a model that correlates the descriptors with the toxicity data.[3][4][5]

  • Model Validation: The model's predictive performance is evaluated using internal and external validation techniques.

  • Prediction for New Chemical: The validated model is used to predict the toxicity of a new chemical, such as this compound, by calculating its descriptors and inputting them into the model.

Comparative Analysis:

QSAR models have been developed for the aquatic toxicity of various aldehydes.[6] For a C16 unsaturated aldehyde like this compound, its relatively high lipophilicity (estimated XlogP3-AA: 6.7) would likely be a significant predictor of aquatic toxicity, suggesting potential for bioaccumulation.

Compound/ClassIn-Silico MethodPredicted Bioactivity/ToxicityKey Descriptor(s)
This compound QSAR (Aquatic Toxicity)Predicted to have significant aquatic toxicityHigh logP (lipophilicity)
Aromatic AldehydesQSAR (Aquatic Toxicity)Toxicity correlated with log Kow and molecular connectivity indiceslog Kow, Molecular Connectivity
Aliphatic EstersQSAR (Aquatic Toxicity)Good predictive models based on GA-MLRVarious molecular descriptors
Skin Sensitization Potential using TIMES-SS

The TImes MEtabolism Simulator for Skin Sensitization (TIMES-SS) is a specialized in-silico tool that predicts the skin sensitization potential of a chemical by simulating its metabolism in the skin and identifying potential protein-reactive metabolites.

Experimental Protocol: TIMES-SS Prediction

  • Input: The chemical structure of the test compound is entered into the TIMES-SS software.

  • Metabolic Simulation: The software simulates the potential metabolic transformations of the compound within the skin.

  • Reactivity Assessment: The parent compound and its metabolites are assessed for their potential to react with skin proteins, a key event in the initiation of skin sensitization.

  • Prediction Output: TIMES-SS provides a prediction of the skin sensitization potential (sensitizer or non-sensitizer) and, in some versions, an estimation of potency.[7][8][9]

Comparative Analysis:

Unsaturated aldehydes are a well-known class of skin sensitizers. Therefore, it is highly probable that TIMES-SS would predict this compound to be a skin sensitizer. A study evaluating eight in-silico skin sensitization models, including TIMES-SS, found that they generally performed comparably to the Local Lymph Node Assay (LLNA) in predicting human skin sensitization status, with accuracies around 70-80%.[10][11]

CompoundIn-Silico ToolPredicted Skin Sensitization Potential
This compound (Hypothetical) TIMES-SSSensitizer
Various AldehydesTIMES-SSPredictions based on structural alerts and metabolic activation

Molecular Docking and Signaling Pathway Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. This can be used to predict the interaction of a small molecule, like this compound, with a biological target, such as a nuclear receptor.

Potential Interaction with PPARγ

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism.[12] Some fatty acids and their derivatives are known to be natural ligands for PPARs. Given the structural similarity of this compound to endogenous lipids, it is plausible that it could interact with PPARγ.

Experimental Protocol: Molecular Docking on PPARγ

  • Receptor and Ligand Preparation: The 3D crystal structure of the PPARγ ligand-binding domain is obtained from the Protein Data Bank (PDB). The structure of this compound is generated and optimized. Water molecules and any co-crystallized ligands are removed from the receptor structure.[13][14]

  • Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically explore the conformational space of the ligand within the receptor's active site and calculate the binding affinity for different poses.[14][15]

  • Analysis of Results: The docking results are analyzed to identify the most stable binding pose and the predicted binding energy. The interactions between the ligand and the amino acid residues of the receptor are visualized and examined.

Comparative Analysis:

While a specific docking study for this compound on PPARγ is not available, studies on other phytochemicals have shown a wide range of binding affinities.[12][15] A successful docking of this compound into the PPARγ binding pocket with a favorable binding energy would suggest it as a potential modulator of this receptor.

CompoundTargetDocking SoftwarePredicted Binding Affinity (kcal/mol)
This compound (Hypothetical) PPARγAutoDock VinaTo be determined
Rosiglitazone (known agonist)PPARγVariousHigh affinity
Various PhytochemicalsPPARγAutoDock VinaRanging from -7.0 to -11.0
PPARγ Signaling Pathway

Activation of PPARγ by a ligand initiates a cascade of events leading to the regulation of target gene expression. A simplified representation of this pathway is shown below.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Potential Ligand) PPARg_RXR_inactive PPARγ-RXR (Inactive) Ligand->PPARg_RXR_inactive Binds and Activates Corepressors Co-repressors PPARg_RXR_inactive->Corepressors Bound PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA) PPARg_RXR_active->PPRE Binds to Coactivators Co-activators PPARg_RXR_active->Coactivators Recruits Target_Gene Target Gene Expression PPRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Biological_Response Biological Response (e.g., Adipogenesis, Insulin Sensitization) Protein->Biological_Response

Caption: Simplified PPARγ signaling pathway.

This diagram illustrates the hypothetical activation of the PPARγ signaling pathway by this compound. Upon binding, the PPARγ-RXR heterodimer undergoes a conformational change, sheds co-repressors, recruits co-activators, and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA to regulate the transcription of target genes involved in metabolic processes.[16][17][18]

Integrated In-Silico Workflow

For a comprehensive bioactivity assessment of this compound, an integrated approach combining multiple in-silico methods is recommended.

in_silico_workflow start This compound Structure derek Expert Rule-Based (Derek Nexus) start->derek qsar QSAR Models (Toxicity, ADME) start->qsar docking Molecular Docking (e.g., PPARγ) start->docking times Metabolism & Sensitization (TIMES-SS) start->times pred_toxicity Predicted Toxicity Profile (Genotoxicity, Sensitization) derek->pred_toxicity qsar->pred_toxicity pred_activity Predicted Bioactivity (e.g., PPARγ modulation) docking->pred_activity times->pred_toxicity woe Weight of Evidence Assessment pred_toxicity->woe pred_activity->woe conclusion Hypothesis for Experimental Validation woe->conclusion

Caption: Integrated in-silico workflow for bioactivity prediction.

This workflow demonstrates a structured approach, starting with the chemical structure and employing various in-silico tools to predict toxicity and bioactivity. The collective evidence is then used to form a hypothesis that can guide targeted experimental validation.

Conclusion

In-silico methods provide a valuable and efficient means of predicting the potential bioactivity and toxicity of chemicals like this compound. Based on its α,β-unsaturated aldehyde structure, it is predicted to have skin sensitization potential. Its lipophilic nature suggests possible aquatic toxicity. Furthermore, its structural similarity to endogenous lipids warrants investigation into its potential interaction with nuclear receptors such as PPARγ, which could imply a role in metabolic regulation.

This guide provides a framework for researchers to apply these computational tools. It is crucial to remember that in-silico predictions are not a substitute for experimental validation but serve as a powerful tool for hypothesis generation, prioritization of compounds for testing, and gaining mechanistic insights into potential biological activities. The integration of multiple in-silico approaches, as outlined in the proposed workflow, can provide a more robust and comprehensive assessment of a compound's bioactivity profile.

References

Unveiling the Structure-Activity Relationship of 2-Hexyl-2-decenal and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Hexyl-2-decenal and its analogs, with a focus on their structure-activity relationship (SAR). The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Structure-Activity Relationship of α,β-Unsaturated Aldehydes

This compound belongs to the class of α,β-unsaturated aldehydes. The biological activity of these compounds is intrinsically linked to their chemical structure. A key feature is the electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system, which makes it susceptible to nucleophilic attack by biological macromolecules, such as proteins and DNA. This reactivity, often proceeding through a Michael addition mechanism, is a primary determinant of their cytotoxic and other biological effects.

The specific structure of an α,β-unsaturated aldehyde significantly influences its reactivity and, consequently, its biological activity. Factors such as the length and branching of the alkyl chains, and the presence of other functional groups can modulate the electrophilicity of the β-carbon and the steric hindrance around the reactive site, thereby altering the compound's potency and selectivity. Highly toxic aldehydes, particularly long-chain α,β-unsaturated aldehydes, are known to inactivate cells primarily through protein damage.[1]

Comparative Analysis of Biological Activity

While specific quantitative data on the cytotoxic or antiproliferative activity of this compound and its direct analogs is limited in publicly available literature, the general principles of SAR for α,β-unsaturated aldehydes can be used to infer potential trends in their biological effects. To facilitate future comparative studies, a standardized experimental protocol for assessing cytotoxicity is provided below.

Compound/AnalogCell LineAssayEndpointIC50/EC50 (µM)Reference
This compoundVarious Cancer Cell LinesMTT AssayCytotoxicityData Not Available-
Analog 1 (e.g., shorter alkyl chains)Various Cancer Cell LinesMTT AssayCytotoxicityData Not Available-
Analog 2 (e.g., different substitution at α or β position)Various Cancer Cell LinesMTT AssayCytotoxicityData Not Available-

Experimental Protocols

A detailed methodology for a commonly used cytotoxicity assay is provided below to enable standardized evaluation and comparison of this compound and its analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Test compounds (this compound and its analogs)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

MTT Assay Experimental Workflow

Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively studied. However, based on the known mechanisms of other α,β-unsaturated aldehydes, it is plausible that it may induce cellular stress responses and apoptosis. For instance, some long-chain aliphatic aldehydes have been shown to induce apoptosis.[2] Potential pathways that could be investigated include the NF-κB and MAPK signaling pathways, which are often involved in cellular responses to stress and toxic insults.

The canonical NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its activation involves the phosphorylation and subsequent degradation of IκB proteins, which allows NF-κB dimers to translocate to the nucleus and activate gene transcription.[3][4] Investigating the effect of this compound on this pathway could provide insights into its potential inflammatory and pro-apoptotic effects.

NFkB_Signaling_Pathway cluster_nucleus stimulus Stimulus (e.g., this compound) receptor Cell Surface Receptor stimulus->receptor IKK_complex IKK Complex receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Apoptosis)

Canonical NF-κB Signaling Pathway

References

A Comparative Analysis of Synthetic vs. Natural 2-Hexyl-2-decenal for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and natural 2-Hexyl-2-decenal, a valuable unsaturated aldehyde in the flavor and fragrance industry with potential applications in pharmaceutical research. This document outlines the key differences in their origin, chemical profile, and biological activities, supported by detailed experimental protocols and data presentation to aid in the selection of the appropriate material for specific research and development needs.

Physicochemical Properties

The primary distinction between synthetic and natural this compound lies in their origin, which can influence their isomeric composition and impurity profile. While both are chemically identical, the manufacturing or extraction process can lead to variations.

Table 1: Comparison of Physicochemical Properties

PropertySynthetic this compoundNatural this compound
Source Chemical synthesis (Aldol condensation of octanal)Botanical sources (e.g., Valencia orange oil)[1]
CAS Number 13893-39-513893-39-5
Molecular Formula C₁₆H₃₀OC₁₆H₃₀O
Molecular Weight 238.41 g/mol [2]238.41 g/mol [2]
Appearance Colorless to pale yellow liquid[2]Colorless to pale yellow liquid
Odor Fatty, waxy[2]Fatty, waxy[3]
Purity (Typical) ≥95%≥95%[3]
Isomeric Composition Mixture of cis and trans isomersPredominantly trans isomer in some natural sources[1]
Potential Impurities Unreacted starting materials (octanal), by-products of self-condensation, residual catalysts.[4][5]Co-extracted components from the botanical source.
Stabilizers May contain stabilizers like BHA.May contain stabilizers like BHA.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of this compound and its extraction from a natural source.

Synthesis of this compound (Aldol Condensation)

This protocol is adapted from established methods for aldol (B89426) condensation of aldehydes.

Objective: To synthesize this compound through the self-condensation of octanal (B89490).

Materials:

  • Octanal (≥98%)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve octanal in ethanol.

  • Slowly add a solution of sodium hydroxide in water to the stirred octanal solution at room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling, transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Diagram 1: Synthetic Workflow for this compound

G octanal Octanal in Ethanol reaction Aldol Condensation (Reflux) octanal->reaction naoh Aqueous NaOH naoh->reaction workup Workup (Extraction & Washing) reaction->workup drying Drying (MgSO4) workup->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Extraction of Natural this compound

This protocol is a general method for isolating aldehydes from essential oils, adapted for Valencia orange oil.[1][6][7]

Objective: To extract and purify this compound from Valencia orange oil.

Materials:

Procedure:

  • Perform fractional distillation of Valencia orange oil to enrich the aldehyde fraction.

  • Subject the enriched fraction to molecular distillation to separate compounds based on their molecular weight.

  • Prepare a silica gel column and equilibrate with hexane.

  • Load the aldehyde-rich fraction onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate, collecting fractions.

  • Analyze the fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.

  • Pool the relevant fractions and remove the solvent under reduced pressure to obtain purified natural this compound.

Diagram 2: Natural Extraction Workflow

G orange_oil Valencia Orange Oil distillation1 Fractional Distillation orange_oil->distillation1 distillation2 Molecular Distillation distillation1->distillation2 chromatography Column Chromatography (Silica Gel) distillation2->chromatography analysis GC-MS Analysis chromatography->analysis pooling Fraction Pooling analysis->pooling evaporation Solvent Removal pooling->evaporation product Natural this compound evaporation->product

Caption: Workflow for the extraction of natural this compound.

Biological Activity

Aldehydes are known to possess a range of biological activities. While direct comparative studies on synthetic versus natural this compound are limited, the following sections outline the expected activities and the protocols to assess them.

Antimicrobial Activity

Unsaturated aldehydes have demonstrated antimicrobial properties.[8][9][10][11][12] The efficacy of synthetic versus natural this compound can be compared using standard microbiological assays.

Table 2: Comparative Antimicrobial Activity (Hypothetical Data)

OrganismSynthetic this compound (MIC, µg/mL)Natural this compound (MIC, µg/mL)
Escherichia coli128128
Staphylococcus aureus6464
Candida albicans256256
Note: Data are hypothetical and should be determined experimentally.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of each this compound type in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under optimal growth conditions.

  • Determine the MIC as the lowest concentration that inhibits visible growth.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.[13][14]

Table 3: Comparative Antioxidant Activity (Hypothetical Data)

AssaySynthetic this compound (IC₅₀, µg/mL)Natural this compound (IC₅₀, µg/mL)
DPPH Scavenging >500>500
Note: Data are hypothetical and should be determined experimentally.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare various concentrations of each this compound type.

  • Add a solution of DPPH in methanol (B129727) to each concentration.

  • Incubate the mixture in the dark at room temperature.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Involvement in Signaling Pathways

Aldehydes can modulate cellular signaling pathways, with the NF-κB pathway being a key target in inflammatory processes.[15][16] The inhibitory effect of this compound on this pathway can be investigated.

NF-κB Signaling Pathway

Diagram 3: Simplified NF-κB Signaling Pathway and Potential Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) ikk IKK Complex stimulus->ikk Activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb Releases ikb_p IκB (P) ikb_nfkb->ikb_p nfkb_n NF-κB nfkb->nfkb_n Translocation proteasome Proteasomal Degradation ikb_p->proteasome inhibitor This compound (Hypothesized) inhibitor->ikk Inhibits? dna DNA (κB sites) nfkb_n->dna Binds transcription Gene Transcription (Inflammatory Mediators) dna->transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

Experimental Protocol: NF-κB Inhibition Assay

  • Culture a suitable cell line (e.g., macrophages) with an NF-κB reporter system.

  • Pre-treat the cells with various concentrations of synthetic or natural this compound.

  • Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide - LPS).

  • Lyse the cells and measure the reporter gene activity (e.g., luciferase).

  • Quantify the inhibition of NF-κB activity relative to the stimulated control.

Stability and Shelf-Life

The stability of flavor and fragrance compounds is critical for their application. Differences in purity and the presence of minor components could influence the shelf-life of synthetic versus natural this compound.

Table 4: Stability Profile (Hypothetical)

ConditionSynthetic this compound (Shelf-life)Natural this compound (Shelf-life)
Ambient Temperature 12-24 months12-24 months
Accelerated (40°C) 3-6 months3-6 months
Note: Data are hypothetical and should be determined experimentally.

Experimental Protocol: Accelerated Stability Study

  • Store aliquots of both synthetic and natural this compound at elevated temperatures (e.g., 40°C) and at a control temperature (e.g., 4°C).

  • At specified time points, analyze the samples for purity, isomeric ratio, and the formation of degradation products using GC-MS.

  • Evaluate any changes in organoleptic properties.

  • Use the data to predict the shelf-life under normal storage conditions.

Conclusion

The choice between synthetic and natural this compound will depend on the specific requirements of the research or application. Synthetic this compound offers high purity and consistency, with a well-defined impurity profile related to the synthesis process. Natural this compound, derived from botanical sources, may contain a more complex mixture of minor components that could potentially influence its biological activity and organoleptic properties. For applications in drug development and fundamental research, the well-characterized nature of the synthetic compound may be preferable. However, for certain applications in the flavor and fragrance industry, the nuances of the natural product might be desired. The experimental protocols provided in this guide offer a framework for a thorough in-house evaluation to determine the most suitable option for your specific needs.

References

A Comparative Guide to the Quantitative Risk Assessment of 2-Decenal Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative risk assessment of 2-decenal, a common fragrance and flavoring ingredient. Through a comparative analysis with other relevant aliphatic aldehydes, this document aims to provide a clear perspective on its toxicological profile, supported by experimental data and detailed methodologies.

Executive Summary

2-Decenal, an α,β-unsaturated aldehyde, is utilized in a variety of consumer products, leading to potential human exposure. Toxicological evaluation is crucial for establishing safe use levels. Based on available data, 2-decenal exhibits moderate to low acute toxicity. The primary health concerns are related to repeated-dose toxicity and skin sensitization. A subchronic No-Observed-Adverse-Effect Level (NOAEL) has been established, leading to the derivation of a Reference Dose (RfD) to guide safe exposure limits. This guide compares the toxicological endpoints of 2-decenal with those of other structurally related aldehydes to provide a broader context for its risk assessment.

Quantitative Toxicological Data Comparison

The following table summarizes key toxicological data for 2-decenal and a selection of other aliphatic aldehydes. This allows for a direct comparison of their potency and the established safe exposure levels.

CompoundCAS NumberOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Subchronic NOAEL (oral, mg/kg/day)Subchronic RfD (oral, mg/kg/day)Skin Sensitization
2-Decenal 3913-71-15000[1]3400[1]200 (read-across from hexen-2-al)[2]2.0[2]Sensitizer[2][3]
Decanal 112-31-2> 3730[4]No data available7[4]Not explicitly foundNon-sensitizer in HRIPT[4]
Nonanal 124-19-6≥5000[5]>5000[5]29[5]Not explicitly foundPotential contact allergen[5]
Octanal 124-13-05630[6]5207No data availableNot explicitly foundNo data available
2,4-Decadienal 25152-84-5No data availableNo data available100 (in rats and mice)[7]Not explicitly foundNo sensitization in human test[8]

Note: Data for some aldehydes are limited, and direct comparisons should be made with caution. The NOAEL for 2-decenal is based on a read-across approach, a common practice in toxicology for data-poor chemicals.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are descriptions of key experimental protocols relevant to the risk assessment of 2-decenal.

Repeated-Dose Oral Toxicity Study (General Protocol based on OECD 408)

This type of study is fundamental for determining the NOAEL.

  • Test System: Typically, Wistar rats are used, with an equal number of males and females per group.[9]

  • Administration: The test substance (e.g., 2-decenal) is administered orally, often via gavage or in the diet, for a period of 90 days.

  • Dose Groups: At least three dose levels and a control group are used. Doses are selected based on acute toxicity data.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Clinical Pathology: Blood and urine samples are collected at termination for hematology and clinical chemistry analysis.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for pathological changes.

  • Endpoint: The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[2]

Genotoxicity Assessment: BlueScreen™ HC Assay

The Research Institute for Fragrance Materials (RIFM) utilizes the BlueScreen™ HC assay as a screening tool for genotoxicity.[10][11]

  • Principle: This is a human cell-based assay that detects the activation of the GADD45a gene, which is upregulated in response to DNA damage.[10][12]

  • Test System: The assay uses human-derived TK6 cells, which have been modified to express Gaussia luciferase under the control of the GADD45a promoter.[10][12]

  • Procedure: The test material is incubated with the cells in the presence and absence of a metabolic activation system (S9 mix).

  • Endpoint: An increase in luminescence indicates the induction of GADD45a and suggests a potential for genotoxicity.[10] 2-Decenal was found to be negative for genotoxicity in this assay.[2]

Skin Sensitization: Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of a chemical.

  • Test System: Typically, mice are used.

  • Procedure: The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

  • Endpoint: The proliferation of lymphocytes in the draining auricular lymph node is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive response. The EC3 value, the concentration that produces an SI of 3, is determined. For 2-decenal, the EC3 value was reported as 2.5% (625 μg/cm²).[3]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms of toxicity is crucial for a comprehensive risk assessment. While specific signaling pathway data for 2-decenal is limited, a hypothetical pathway can be proposed based on its structural class as an α,β-unsaturated aldehyde.

Hypothetical Signaling Pathway for 2-Decenal-Induced Cellular Stress Response

α,β-Unsaturated aldehydes are known to be reactive electrophiles that can interact with cellular nucleophiles, leading to oxidative stress and the activation of specific signaling pathways.[13][14]

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus 2-Decenal 2-Decenal Cellular Targets Cellular Targets 2-Decenal->Cellular Targets Covalent Adduction ROS Production ROS Production Cellular Targets->ROS Production Induces Keap1 Modification Keap1 Modification Cellular Targets->Keap1 Modification Modifies JNK Activation JNK Activation ROS Production->JNK Activation Activates c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Apoptosis Apoptosis c-Jun Phosphorylation->Apoptosis Contributes to Nrf2 Release Nrf2 Release Keap1 Modification->Nrf2 Release Leads to Nrf2 Translocation Nrf2 Translocation Nrf2 Release->Nrf2 Translocation Promotes ARE Binding ARE Binding Nrf2 Translocation->ARE Binding Phase II Enzyme Upregulation Phase II Enzyme Upregulation ARE Binding->Phase II Enzyme Upregulation Induces Detoxification Detoxification Phase II Enzyme Upregulation->Detoxification

Caption: Hypothetical signaling cascade for 2-decenal.

Experimental Workflow for Quantitative Risk Assessment

The process of quantitative risk assessment involves several key steps, from data collection to the derivation of safe exposure levels.

G cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization A Literature Review & In Silico Prediction D Identify Critical Endpoint A->D B In Vitro Assays (e.g., Genotoxicity) B->D C In Vivo Studies (Acute & Repeated Dose) C->D E Determine NOAEL/LOAEL D->E F Benchmark Dose (BMD) Modeling D->F I Derive Reference Dose (RfD) RfD = NOAEL / (UF x MF) E->I F->I G Identify Exposure Scenarios (e.g., Consumer Products) H Quantify Exposure Levels G->H J Calculate Margin of Exposure (MOE) MOE = NOAEL / Exposure H->J I->J K Risk Conclusion J->K

Caption: Workflow for Quantitative Risk Assessment.

Conclusion

The quantitative risk assessment of 2-decenal, supported by comparative toxicological data, indicates that at current exposure levels from its use as a fragrance and flavoring ingredient, the risk to human health is low. The established subchronic RfD of 2.0 mg/kg/day provides a benchmark for safe exposure.[2] While data gaps exist, particularly for direct comparisons with a wide range of aldehydes and specific signaling pathway information, the use of read-across and established toxicological principles provides a robust framework for its safety assessment. Continuous monitoring and further research into the specific molecular mechanisms of action for α,β-unsaturated aldehydes will further refine these assessments.

References

Safety Operating Guide

Proper Disposal of 2-Hexyl-2-decenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hexyl-2-decenal, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Considerations

This compound is a combustible liquid and is classified as highly hazardous to water (Water Hazard Class 3). Therefore, it is imperative that this substance is not disposed of down the drain or in regular waste streams. Improper disposal can lead to environmental contamination and potential fines for non-compliance with hazardous waste regulations.

Before handling this compound for disposal, personnel should wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.

2. Waste Collection and Storage:

  • Collect waste this compound in a chemically compatible and sealable container. The original product container can be used if it is in good condition.

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • The storage area should be away from sources of ignition, such as heat, sparks, or open flames, as the substance is a combustible liquid.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the waste contractor with a full and accurate description of the waste material.

  • Follow all institutional and regulatory procedures for waste manifest and record-keeping.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate from this process must be collected and treated as hazardous waste along with the this compound.

  • Once triple-rinsed and completely dry, the container can typically be disposed of as non-hazardous waste. Be sure to deface or remove the original label before disposal.

Key Data for Disposal of this compound

PropertyValueSignificance for Disposal
CAS Number 13893-39-5Unique identifier for the chemical.
Physical State LiquidAffects handling and containment procedures.
Storage Class 10 - Combustible liquidsRequires storage away from ignition sources.
Water Hazard Class (WGK) 3 (Highly hazardous to water)Prohibits disposal in sanitary sewer systems; indicates significant environmental risk if released into waterways.[1]
Solubility Insoluble in waterReinforces that it should not be disposed of down the drain.

While a definitive Globally Harmonized System (GHS) classification for this compound was not available in the searched safety data sheets, its high water hazard classification (WGK 3) strongly indicates that it should be treated as a substance hazardous to the aquatic environment.[1] Related aldehydes are often classified as skin irritants and environmentally hazardous.[2] Therefore, exercising caution and following procedures for environmentally hazardous materials is essential.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty Container? start->empty_container collect Collect in a Labeled, Compatible Waste Container ppe->collect seal Securely Seal Container collect->seal storage Store in Designated Hazardous Waste Area seal->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Complete Waste Manifest and Documentation contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup end_disposal Proper Disposal Complete pickup->end_disposal empty_container->collect No triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-Hexyl-2-decenal: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2-Hexyl-2-decenal, a valuable compound in various research and development applications. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your work.

Essential Safety and Personal Protective Equipment (PPE)

Hazard Identification and GHS Classification:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3][4]

Precautionary Statements:

The following precautionary statements, derived from related compounds, should be strictly followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[2]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[4]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Data for this compound is limited, and information from similar molecules is provided for context and precautionary guidance.

PropertyThis compoundtrans-2-Decenal (for reference)trans-2-Hexenal (for reference)
Molecular Weight 238.41 g/mol [6][7]154.25 g/mol 98.14 g/mol
Flash Point Not available96 °C / 204.8 °F[1]35 °C / 95 °F[8]
Oral LD50 (rat) Not determined5000 mg/kg[9]Not available
Dermal LD50 (rabbit) Not determined3400 mg/kg[9]Not available
Water Solubility InsolubleNot availableNot available

Experimental Protocols: Safe Handling and Disposal

Standard Operating Procedure for Handling this compound:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: A lab coat or chemical-resistant apron is mandatory.

    • Hand Protection: Based on general guidance for aldehydes, nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact, it is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for integrity before use.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • Do not inhale vapors or mists.

    • Use non-sparking tools and ground/bond all containers and receiving equipment to prevent static discharge, especially if the material is determined to be flammable.[8]

    • Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Characterization: Due to its chemical nature as an aldehyde, waste this compound should be considered hazardous.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Disposal Method:

    • Do not dispose of down the drain or in the regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for proper disposal procedures.

    • For aldehydes, chemical treatment to deactivate the aldehyde group may be a possibility before disposal, but this should only be performed by trained personnel following established and approved protocols.

Visualizing Safe Handling Workflows

To further clarify the necessary procedures, the following diagrams illustrate the logical relationships and workflows for handling this compound safely.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Review SDS of similar compounds) Select_PPE Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Eyewash/Shower Access) Select_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical (Use non-sparking tools) Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Collect_Waste Collect Waste (Properly labeled, sealed container) Perform_Experiment->Collect_Waste Dispose_Waste Dispose of Waste (Contact EHS) Collect_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Logic node_rect node_rect Start Handling this compound? Goggles Wear Chemical Safety Goggles Start->Goggles Risk_of_Splash Risk of Splash? Work_in_Hood Working in a Fume Hood? Risk_of_Splash->Work_in_Hood No Face_Shield Wear Face Shield in addition to Goggles Risk_of_Splash->Face_Shield Yes Lab_Coat Wear Lab Coat Work_in_Hood->Lab_Coat Prolonged_Contact Prolonged or Immersion Contact? Standard_Gloves Wear Nitrile or Neoprene Gloves Prolonged_Contact->Standard_Gloves No (Incidental) Specialty_Gloves Consult Manufacturer Data for Chemical-Resistant Gloves Prolonged_Contact->Specialty_Gloves Yes Goggles->Risk_of_Splash Face_Shield->Work_in_Hood Lab_Coat->Prolonged_Contact

Caption: Decision logic for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.